molecular formula C14H19N3OS B168826 1-Allyl-3-(4-morpholinophenyl)thiourea CAS No. 19318-84-4

1-Allyl-3-(4-morpholinophenyl)thiourea

Cat. No.: B168826
CAS No.: 19318-84-4
M. Wt: 277.39 g/mol
InChI Key: ZVPXJPKBXKWDIE-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-morpholinophenyl)thiourea, also known as this compound, is a useful research compound. Its molecular formula is C14H19N3OS and its molecular weight is 277.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-2-7-15-14(19)16-12-3-5-13(6-4-12)17-8-10-18-11-9-17/h2-6H,1,7-11H2,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPXJPKBXKWDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Allyl-3-(4-morpholinophenyl)thiourea chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-Allyl-3-(4-morpholinophenyl)thiourea

Introduction

Thiourea derivatives represent a versatile class of organic compounds characterized by the N-(C=S)-N functional group. Their unique electronic and structural properties have positioned them as crucial building blocks in a wide array of fields, from medicinal chemistry to materials science.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties, often attributed to their ability to act as hydrogen bond donors and acceptors, as well as potent metal chelators.[3][4]

This guide focuses on a specific derivative, This compound . This molecule integrates three key structural motifs: the reactive allyl group, the pharmacologically significant morpholine ring, and the core phenylthiourea scaffold. The presence of the morpholine moiety, a common feature in approved drugs like the antibiotic Linezolid, often enhances pharmacokinetic properties.[5] The allyl group provides a site for further functionalization or polymerization. Understanding the fundamental chemical properties, synthesis, and characterization of this compound is essential for researchers aiming to explore its potential in drug development and other advanced applications.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and core physical properties. These data are critical for experimental design, safety assessment, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea[]
CAS Number 19318-84-4[][7]
Molecular Formula C₁₄H₁₉N₃OS[][8]
Molecular Weight 277.39 g/mol [7][8]
Boiling Point 428.7°C at 760 mmHg (Predicted)[]
Density 1.202 g/cm³ (Predicted)[]
SMILES C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2[]
InChI Key ZVPXJPKBXKWDIE-UHFFFAOYSA-N[]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward and efficient process rooted in the fundamental reactivity of amines and isothiocyanates. The overall strategy involves a two-step process: first, the synthesis of the key amine intermediate, 4-morpholinoaniline, followed by its reaction with allyl isothiocyanate.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Morpholinoaniline cluster_step2 Step 2: Synthesis of Target Compound start1 4-(4-Nitrophenyl)morpholine reagent1 H₂ (50 psi) 5% Pd/C Catalyst Methanol/NH₃(aq) start1->reagent1 product1 4-Morpholinoaniline reagent1->product1 Hydrogenation start2 4-Morpholinoaniline product1->start2 reagent2 Allyl Isothiocyanate Solvent (e.g., THF/Ethanol) start2->reagent2 product2 This compound reagent2->product2 Nucleophilic Addition caption Figure 1. Two-step synthesis workflow.

Figure 1. Two-step synthesis workflow.
Step 1: Synthesis of 4-Morpholinoaniline (Precursor)

The precursor amine is efficiently prepared by the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.

Protocol:

  • Suspend 4-(4-nitrophenyl)morpholine (1 equivalent) in a suitable solvent system such as methanol, often with a methanolic ammonia solution.[9]

  • Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (e.g., ~1-2% by weight of the starting material).[9]

  • Place the mixture in a hydrogenation apparatus (e.g., a Parr hydrogenator).

  • Pressurize the vessel with hydrogen gas to approximately 50 psi.[9]

  • Agitate the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite. The catalyst is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 4-morpholinoaniline by recrystallization from a solvent mixture like ethyl acetate/hexane to afford a solid product.[9] The reported melting point is 132-133 °C.[9]

Causality and Expertise:

  • Catalyst Choice: Palladium on carbon is the catalyst of choice for the reduction of aromatic nitro groups due to its high activity, selectivity, and cost-effectiveness. It efficiently facilitates the addition of hydrogen across the N-O bonds without affecting the aromatic ring or the morpholine moiety.

  • Solvent System: Methanol is an excellent solvent for this reaction, and the addition of ammonia can help to maintain a basic environment, preventing potential side reactions and improving catalyst lifetime.

  • Filtration: Using Celite, a diatomaceous earth filter aid, is critical for the complete removal of the fine, black Pd/C catalyst. Failure to remove the catalyst can lead to product contamination and potential catalysis of undesired reactions in subsequent steps.

Step 2: Synthesis of this compound

This step involves the nucleophilic addition of the synthesized 4-morpholinoaniline to the electrophilic carbon of allyl isothiocyanate.

Protocol:

  • Dissolve 4-morpholinoaniline (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF), acetonitrile, or ethanol.

  • To this stirring solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction's completion by TLC.

  • Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure this compound.

Causality and Expertise:

  • Mechanism: The reaction proceeds via the lone pair of electrons on the aniline nitrogen atom attacking the central carbon of the isothiocyanate group (-N=C=S).[10][11] This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The subsequent proton transfer results in the stable thiourea product.

  • Solvent Choice: Aprotic or polar protic solvents that can dissolve both reactants are suitable. Aprotic solvents like THF are often preferred to avoid potential side reactions of the isothiocyanate with protic solvents, although in many cases, ethanol is also effective.

  • Stoichiometry: A 1:1 molar ratio of reactants is crucial. Using a significant excess of either reactant complicates purification and is economically inefficient.

Structural Elucidation and Predicted Spectroscopic Data

Diagram of Core Structure and Key Moieties

Molecular_Structure cluster_core This compound A Allyl Group (CH₂=CH-CH₂-) B Thiourea Linker (-NH-C(S)-NH-) A->B N-Substitution C Phenyl Ring B->C N-Substitution D Morpholine Moiety C->D para-Substitution caption Figure 2. Key functional moieties.

Figure 2. Key functional moieties.
Predicted Spectroscopic Data Summary
TechniquePredicted FeatureExpected Chemical Shift / Frequency
¹H NMR N-H protons (thiourea)δ 7.5 - 9.5 ppm (broad singlets)
Aromatic protons (phenyl ring)δ 6.8 - 7.5 ppm (AA'BB' system, doublets)
Vinyl proton (-CH=)δ 5.8 - 6.0 ppm (multiplet)
Vinyl protons (=CH₂)δ 5.1 - 5.3 ppm (multiplets)
Allylic protons (-CH₂-N)δ 4.0 - 4.2 ppm (multiplet)
Morpholine protons (-O-CH₂-)δ 3.7 - 3.9 ppm (triplet-like)
Morpholine protons (-N-CH₂-)δ 3.0 - 3.2 ppm (triplet-like)
¹³C NMR Thiocarbonyl (C=S)δ 180 - 185 ppm
Aromatic carbonsδ 115 - 150 ppm
Vinyl carbons (=CH-, =CH₂)δ 117 - 135 ppm
Morpholine carbons (-O-CH₂)δ ~66 ppm
Allylic carbon (-CH₂-N)δ ~48 ppm
Morpholine carbons (-N-CH₂)δ ~49 ppm
IR Spectroscopy N-H stretch (thiourea)3150 - 3300 cm⁻¹ (broad)
C-H stretch (aromatic/aliphatic)2850 - 3100 cm⁻¹
C=C stretch (alkene)~1640 cm⁻¹
Thioamide II (C-N stretch + N-H bend)1500 - 1550 cm⁻¹
Thioamide I (C=S stretch)1250 - 1350 cm⁻¹ and 700-850 cm⁻¹
C-O-C stretch (morpholine ether)~1115 cm⁻¹
Mass Spec. Molecular Ion [M]⁺m/z = 277

Expert Rationale for Predictions:

  • ¹H NMR: The two N-H protons of the thiourea group are expected to be broad signals due to quadrupole broadening and potential hydrogen exchange; their exact shift is solvent-dependent. The para-substituted phenyl ring will give rise to a characteristic pair of doublets. The signals for the allyl group are well-established, with the terminal vinyl protons appearing more upfield than the internal one.[13]

  • ¹³C NMR: The most diagnostic signal is the thiocarbonyl (C=S) carbon, which is significantly deshielded and appears far downfield, typically >180 ppm.[2][12] This distinguishes it clearly from a carbonyl (C=O) carbon.

  • IR Spectroscopy: The IR spectrum will be dominated by a broad N-H stretching band. The C=S bond vibration is complex and often coupled with other vibrations, but strong bands associated with it (part of the "Thioamide" bands) are expected in the fingerprint region.[4] The strong C-O-C ether stretch from the morpholine ring is another key diagnostic peak.[14]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 277.39 would be expected. Key fragmentation patterns would likely involve the loss of the allyl group or cleavage of the morpholine ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its constituent functional groups.

  • Thiourea Moiety: The sulfur atom is a soft nucleophile and can readily coordinate with soft metal ions, making the compound a potential ligand in coordination chemistry.[4] The N-H protons are weakly acidic and can be deprotonated with a strong base.

  • Allyl Group: The terminal double bond is susceptible to a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization, providing a handle for further chemical modification.

  • Potential Applications: Given the established biological activities of many thiourea and morpholine-containing compounds, this molecule is a prime candidate for screening in drug discovery programs.[2][5] Potential areas of investigation include:

    • Antimicrobial Agents: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties.[2][3]

    • Anticancer Agents: Certain thiourea derivatives have shown promise as anticancer drugs.[1]

    • Corrosion Inhibitors: The ability of the sulfur and nitrogen atoms to coordinate with metal surfaces makes thiourea derivatives effective corrosion inhibitors.[1]

Conclusion

This compound is a synthetically accessible compound with a rich chemical character. Its structure combines pharmacologically relevant and synthetically versatile moieties, making it a molecule of significant interest for both medicinal and materials science researchers. This guide has outlined its core physicochemical properties, provided a detailed and rationalized synthetic protocol, and presented a predicted spectroscopic profile for its unambiguous characterization. The insights into its reactivity and potential applications serve as a foundation for future research and development endeavors involving this promising chemical entity.

References

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  • Hogg, D. R. (1970). The Synthesis of Isothiocyanates from Amines. The Journal of Organic Chemistry.
  • Cejpek, K., Valušová, M., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565.
  • Cejpek, K., Valušová, M., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. Retrieved from [Link]

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  • Wang, S., et al. (2011). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 16(5), 3734-3746.

Sources

An In-depth Technical Guide to 1-Allyl-3-(4-morpholinophenyl)thiourea: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological applications of 1-Allyl-3-(4-morpholinophenyl)thiourea. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and pharmacological properties of novel heterocyclic compounds. By synthesizing established chemical principles with insights from analogous structures, this guide offers a robust framework for understanding and investigating this promising molecule.

Introduction: The Therapeutic Potential of Thiourea and Morpholine Scaffolds

The pursuit of novel therapeutic agents has led to a significant focus on heterocyclic compounds, with thiourea and morpholine moieties standing out as privileged structures in medicinal chemistry. Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The thiourea functional group, with its ability to form strong hydrogen bonds and coordinate with metal ions, is a key pharmacophore in numerous bioactive molecules.[1]

Similarly, the morpholine ring is a common feature in many approved drugs, valued for its favorable physicochemical properties that can enhance pharmacokinetic profiles.[5] Its incorporation into a molecule can improve solubility, metabolic stability, and receptor binding affinity. The convergence of these two powerful pharmacophores in this compound suggests a molecule of significant interest for drug discovery and development.

This guide will delve into the specific molecular architecture of this compound, propose a reliable synthetic route, and explore its potential biological activities based on the extensive literature on related compounds.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₉N₃OS and a molecular weight of 277.39 g/mol , possesses a unique molecular architecture that combines the flexibility of an allyl group with the rigidity of an aromatic system and the favorable properties of a morpholine ring, all centered around a thiourea core.[][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea[]
CAS Number 19318-84-4[][7]
Molecular Formula C₁₄H₁₉N₃OS[][7]
Molecular Weight 277.39 g/mol [7]
Boiling Point 428.7 °C at 760 mmHg (Predicted)[]
Density 1.202 g/cm³ (Predicted)[]
Structural Elucidation: A Spectroscopic Perspective

The proton NMR spectrum is expected to be complex, with distinct signals for the allyl, morpholinophenyl, and thiourea protons.

  • Allyl Group: Three signals are anticipated: a doublet for the two protons on the terminal carbon (CH₂=), a multiplet for the vinyl proton (-CH=), and a doublet for the methylene protons adjacent to the nitrogen (-NH-CH₂-).

  • Morpholine Ring: Two distinct triplets are expected for the methylene protons, corresponding to those adjacent to the oxygen and those adjacent to the nitrogen.

  • Aromatic Ring: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

  • Thiourea NH Protons: Two broad singlets corresponding to the two N-H protons of the thiourea moiety.

The carbon NMR spectrum would provide further confirmation of the structure.

  • Thiourea Carbonyl (C=S): A characteristic downfield signal is expected for the thiocarbonyl carbon.

  • Aromatic Carbons: Four signals in the aromatic region, two for the substituted carbons and two for the unsubstituted carbons.

  • Allyl Carbons: Three signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbon.

  • Morpholine Carbons: Two signals for the two distinct methylene carbons of the morpholine ring.

The IR spectrum would show characteristic absorption bands for the various functional groups.

  • N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea group.

  • C=S Stretching: A strong band around 1200-1300 cm⁻¹ indicative of the thiocarbonyl group.

  • C=C Stretching: A band around 1640 cm⁻¹ for the allyl C=C double bond.

  • C-N Stretching: Multiple bands in the fingerprint region corresponding to the C-N bonds of the thiourea and morpholine moieties.

  • C-O-C Stretching: A strong band around 1115 cm⁻¹ characteristic of the ether linkage in the morpholine ring.

Synthesis of this compound

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. A reliable and high-yielding method involves the reaction of an amine with an isothiocyanate. For the synthesis of this compound, the logical precursors would be 4-morpholinoaniline and allyl isothiocyanate.

G 4-Morpholinoaniline 4-Morpholinoaniline Target_Molecule This compound 4-Morpholinoaniline->Target_Molecule Allyl_Isothiocyanate Allyl Isothiocyanate Allyl_Isothiocyanate->Target_Molecule Solvent Solvent (e.g., Acetonitrile) Solvent->Target_Molecule Reaction Medium

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

Materials:

  • 4-Morpholinoaniline

  • Allyl isothiocyanate

  • Anhydrous acetonitrile (or another suitable aprotic solvent like THF or DMF)

  • Stirring apparatus

  • Reaction vessel with a condenser

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-morpholinoaniline in anhydrous acetonitrile.

  • Addition of Isothiocyanate: To the stirred solution, add 1.05 equivalents of allyl isothiocyanate dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and melting point determination.

Causality behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents are chosen to prevent any side reactions with water. Acetonitrile is a good choice due to its ability to dissolve the reactants and its suitable boiling point for reflux if needed.

  • Stoichiometry: A slight excess of the isothiocyanate is often used to ensure complete consumption of the amine.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or by-products.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is not extensively documented, the well-established pharmacological profiles of its constituent moieties provide a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiourea derivatives.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as topoisomerase and protein tyrosine kinases.[1] The presence of the morpholine ring could further enhance the anticancer activity by improving the molecule's interaction with biological targets and its pharmacokinetic properties.

Potential Antimicrobial Activity

Thiourea derivatives have also been widely investigated for their antimicrobial properties against a range of bacteria and fungi.[2][3] The sulfur and nitrogen atoms in the thiourea core are believed to play a crucial role in their mechanism of action, which may involve the disruption of microbial cell walls or the inhibition of essential enzymes. The lipophilicity imparted by the allyl and phenyl groups, combined with the polarity of the morpholine ring, could facilitate the penetration of microbial cell membranes.

G cluster_0 Core Structure cluster_1 Potential Biological Activities Thiourea Thiourea Anticancer Anticancer Thiourea->Anticancer Antimicrobial Antimicrobial Thiourea->Antimicrobial Morpholine Morpholine Morpholine->Anticancer Anti_inflammatory Anti-inflammatory Morpholine->Anti_inflammatory Allyl Allyl Allyl->Antimicrobial Phenyl Phenyl Phenyl->Anticancer

Caption: Relationship between structural moieties and potential biological activities.

Future Directions and Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. The combination of the versatile thiourea core with the pharmacologically advantageous morpholine ring suggests a high potential for significant biological activity.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The proposed synthetic protocol should be carried out, and the resulting compound should be fully characterized using modern spectroscopic techniques to confirm its structure.

  • X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide invaluable, unambiguous information about the molecule's three-dimensional conformation and intermolecular interactions.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

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Sources

An In-depth Technical Guide to 1-Allyl-3-(4-morpholinophenyl)thiourea (CAS No. 19318-84-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-(4-morpholinophenyl)thiourea, identified by the CAS number 19318-84-4, is a synthetic organosulfur compound that has garnered interest within the scientific community.[] Its molecular structure uniquely combines an allyl group, a thiourea moiety, and a morpholinophenyl substituent. This distinct combination of functional groups suggests a potential for diverse biological activities, drawing from the well-documented pharmacological profiles of both thiourea and morpholine derivatives.[2][3] Thiourea-containing compounds are known to exhibit a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The morpholine ring, a common scaffold in medicinal chemistry, is often incorporated to enhance pharmacokinetic properties and biological efficacy.

This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, a detailed synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on the current body of scientific literature on related compounds. Experimental protocols for investigating its potential antimicrobial and anticancer properties are also presented to facilitate further research into this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 19318-84-4[]
Molecular Formula C₁₄H₁₉N₃OS[]
Molecular Weight 277.39 g/mol []
IUPAC Name 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea[]
Boiling Point 428.7°C at 760 mmHg[]
Density 1.202 g/cm³[]
SMILES C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2[]
InChI Key ZVPXJPKBXKWDIE-UHFFFAOYSA-N[]

Synthesis of this compound

The synthesis of this compound is predicated on the well-established nucleophilic addition reaction between an amine and an isothiocyanate.[7] In this specific synthesis, 4-morpholinoaniline serves as the nucleophilic amine, and allyl isothiocyanate is the electrophilic partner. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea linkage.

Experimental Protocol: Synthesis

Materials:

  • 4-morpholinoaniline

  • Allyl isothiocyanate

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl Acetate (for chromatography)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-morpholinoaniline in a suitable volume of anhydrous THF or ACN.

  • Addition of Allyl Isothiocyanate: While stirring the solution at room temperature, add 1.1 equivalents of allyl isothiocyanate dropwise.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. A typical mobile phase for this would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

  • Reaction Completion: The reaction is typically stirred at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting amine. Gentle heating under reflux may be employed to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the pure product are collected and combined.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-morpholinoaniline 4-morpholinoaniline Nucleophilic_Attack Nucleophilic Attack 4-morpholinoaniline->Nucleophilic_Attack Amine Allyl_isothiocyanate Allyl isothiocyanate Allyl_isothiocyanate->Nucleophilic_Attack Isothiocyanate Product This compound Nucleophilic_Attack->Product

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available, its structural components suggest potential antimicrobial and anticancer activities.

Antimicrobial Activity

Thiourea derivatives are known to possess significant antimicrobial properties.[3][4][8] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes. The presence of the morpholine moiety may enhance the compound's solubility and cell permeability, potentially increasing its antimicrobial efficacy.[2][9]

Potential Mechanism of Action (Antimicrobial):

The antimicrobial action of thiourea derivatives can be multifaceted. One proposed mechanism involves the inhibition of enzymes crucial for bacterial or fungal survival. The sulfur and nitrogen atoms in the thiourea core can act as metal-binding sites, sequestering essential metal ions like iron, zinc, or copper that are cofactors for many microbial enzymes. Disruption of these metalloenzymes can lead to the inhibition of cellular respiration, DNA replication, or cell wall synthesis.

G Thiourea_Derivative This compound Metal_Chelation Chelation of Essential Metal Ions (Fe, Zn, Cu) Thiourea_Derivative->Metal_Chelation Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Chelation->Enzyme_Inhibition Cellular_Disruption Disruption of Cellular Processes (Respiration, DNA Replication, Cell Wall Synthesis) Enzyme_Inhibition->Cellular_Disruption Microbial_Cell_Death Microbial Cell Death Cellular_Disruption->Microbial_Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Anticancer Activity

Several thiourea derivatives have demonstrated promising anticancer activity through various mechanisms.[5][10][11][12] These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The allyl group in the target molecule is of particular interest, as allyl isothiocyanate itself is a known chemopreventive agent that can induce apoptosis and inhibit cancer cell growth.[13][14]

Potential Mechanism of Action (Anticancer):

The anticancer effects of thiourea derivatives are often linked to their ability to induce oxidative stress within cancer cells, leading to apoptosis. They can also inhibit topoisomerases, enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[5] Furthermore, some thiourea compounds have been shown to inhibit protein tyrosine kinases, which are key components of signaling pathways that regulate cell growth and proliferation.[5] The combination of the thiourea core with the allyl group may lead to a synergistic effect, enhancing its anticancer potential.

G Thiourea_Derivative This compound ROS_Induction Induction of Reactive Oxygen Species (ROS) Thiourea_Derivative->ROS_Induction Topoisomerase_Inhibition Topoisomerase Inhibition Thiourea_Derivative->Topoisomerase_Inhibition Kinase_Inhibition Protein Tyrosine Kinase Inhibition Thiourea_Derivative->Kinase_Inhibition Apoptosis Apoptosis ROS_Induction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Cell Proliferation Kinase_Inhibition->Inhibition_of_Proliferation Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Inhibition_of_Proliferation->Cancer_Cell_Death

Caption: Proposed anticancer mechanisms of action.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following standard experimental protocols can be employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Vehicle control (DMSO)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microbes with a known antibiotic/antifungal), a negative control (broth only), and a vehicle control (microbes with DMSO at the highest concentration used).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbial strain.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth, which can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound against cancer cell lines.

Materials:

  • This compound

  • Cancer cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal and materials chemistry. Its synthesis is straightforward, and its structural features suggest a high likelihood of interesting biological activities. The protocols and potential mechanisms outlined in this guide provide a solid foundation for researchers to explore the antimicrobial and anticancer properties of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic potential.

References

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]

  • ResearchGate. (2016). morpholine antimicrobial activity. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Retrieved from [Link]

  • Razak, R., Siswandono, S., & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. Retrieved from [Link]

  • PMC - PubMed Central. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved from [Link]

  • PubMed. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Retrieved from [Link]

  • ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]

  • ResearchGate. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved from [Link]

  • PubMed Central. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Retrieved from [Link]

  • SciSpace. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. Retrieved from [Link]

  • MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • PubMed. (n.d.). Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells. Retrieved from [Link]

  • University of Bristol. (2024). Allyl Isothiocyanate - Molecule of the Month. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol and the underlying scientific principles.

Introduction: The Significance of Thiourea Derivatives

Thiourea derivatives are a versatile class of organic compounds characterized by the N-C(=S)-N core structure. They have garnered significant attention in pharmaceutical sciences due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to interact with various biological targets. The specific compound, this compound, incorporates an allyl group, which can be a pharmacophore in certain contexts, and a morpholinophenyl moiety, a common feature in many bioactive molecules that can enhance pharmacokinetic properties.

Synthesis Strategy: Nucleophilic Addition to an Isothiocyanate

The most direct and efficient method for the synthesis of unsymmetrical thioureas, such as this compound, is the nucleophilic addition of a primary amine to an isothiocyanate. In this case, the primary amine is 4-morpholinoaniline, and the isothiocyanate is allyl isothiocyanate.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine (4-morpholinoaniline) on the electrophilic carbon atom of the isothiocyanate group in allyl isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the stable thiourea derivative. The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section details a reliable and reproducible protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Morpholinoaniline≥98%Commercially Available
Allyl isothiocyanate≥95%Commercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Round-bottom flask100 mLStandard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Buchner funnel and filter paper-Standard laboratory supplier
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of 4-morpholinoaniline in 30 mL of anhydrous ethanol. Stir the solution at room temperature until the amine is completely dissolved.

  • Addition of Isothiocyanate: To the stirred solution, add 1.09 g (1.1 mL, 11 mmol) of allyl isothiocyanate dropwise over a period of 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), a white precipitate of the product will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product with two portions of cold diethyl ether (10 mL each) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

Experimental_Workflow A 1. Dissolve 4-morpholinoaniline in anhydrous ethanol B 2. Add allyl isothiocyanate dropwise A->B C 3. Stir at room temperature for 2 hours B->C D 4. Cool in an ice bath C->D E 5. Filter the precipitate D->E F 6. Wash with cold diethyl ether E->F G 7. Dry under vacuum F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of the target compound.

Expected Yield and Physical Properties
  • Theoretical Yield: 2.77 g

  • Appearance: White to off-white solid

  • Melting Point: To be determined experimentally.

  • Molecular Formula: C14H19N3OS[]

  • Molecular Weight: 277.39 g/mol []

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound. The ¹H NMR spectrum is expected to show characteristic signals for the allyl, morpholino, and phenyl protons. The ¹³C NMR spectrum will confirm the presence of the thiocarbonyl carbon (C=S) typically in the range of 180-190 ppm.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Key vibrational bands to look for include N-H stretching, C=S stretching, and C-N stretching.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range indicates a high degree of purity.

Safety Precautions

  • Allyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.

  • 4-Morpholinoaniline is harmful if swallowed or in contact with skin.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Ethanol and diethyl ether are flammable and should be handled away from open flames and other ignition sources.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. The described procedure is based on a well-established synthetic route and is expected to provide the target compound in good yield and high purity. The successful synthesis and characterization of this molecule will enable further investigation into its potential biological activities, contributing to the advancement of drug discovery and development.

References

  • Razak, R., Siswandono, S., & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 9(1), 17-23. [Link]

  • Ivanova, Y., & Stoyanov, N. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(15), 4906. [Link]

  • Al-Taweel, S. K. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Velíšek, J., & Cejpek, K. (2006). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Czech Journal of Food Sciences, 24(5), 208-218. [Link]

Sources

An In-Depth Technical Guide to 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea, a substituted thiourea derivative with significant potential in medicinal chemistry. While research on this specific molecule is emerging, this document synthesizes information from closely related analogues to present a detailed account of its chemical properties, a plausible and robust synthetic methodology, and its anticipated biological activities. This guide is intended to serve as a foundational resource for researchers investigating novel thiourea-based compounds for therapeutic applications.

Introduction and Nomenclature

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea belongs to the thiourea class of organic compounds, which are characterized by the presence of a C=S group flanked by two nitrogen atoms. The incorporation of a morpholine ring and an allyl group is expected to confer unique physicochemical and pharmacological properties. The morpholine moiety is a well-recognized "privileged structure" in drug discovery, often enhancing aqueous solubility and metabolic stability, and improving the pharmacokinetic profile of bioactive molecules[1][2].

IUPAC Name: 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea[]

Chemical Structure and Properties
PropertyValueSource
Molecular Formula C14H19N3OS[]
Molecular Weight 277.39 g/mol []
Boiling Point 428.7°C at 760 mmHg[]
Density 1.202 g/cm³[]
SMILES C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2[]
InChI Key ZVPXJPKBXKWDIE-UHFFFAOYSA-N[]

Synthesis and Characterization

The synthesis of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea can be efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 4-morpholinophenyl isothiocyanate, followed by its reaction with allylamine.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Synthesis A 4-Morpholinoaniline I1 In situ formation of dithiocarbamate salt A->I1 B Carbon Disulfide (CS2) B->I1 C Triethylamine (Et3N) C->I1 D Tosyl Chloride E 4-Morpholinophenyl isothiocyanate D->E Decomposition F Allylamine E->F I1->D G 1-(4-morpholin-4-ylphenyl)- 3-prop-2-enylthiourea F->G Nucleophilic Addition

Caption: Proposed synthetic pathway for 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea.

Experimental Protocol: Synthesis of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea

Materials:

  • 4-Morpholinoaniline

  • Carbon Disulfide (CS2)

  • Triethylamine (Et3N)

  • p-Toluenesulfonyl chloride (Tosyl Chloride)

  • Allylamine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hexane

Step 1: Synthesis of 4-Morpholinophenyl isothiocyanate

  • To a stirred solution of 4-morpholinoaniline (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane (DCM) at 0 °C, add carbon disulfide (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in DCM dropwise.

  • Stir the reaction at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-morpholinophenyl isothiocyanate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea

  • Dissolve the crude 4-morpholinophenyl isothiocyanate (1 equivalent) in DCM.

  • To this solution, add allylamine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the isothiocyanate starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons of the phenyl ring, protons of the morpholine and allyl groups, and the N-H protons of the thiourea moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the morpholine and allyl groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected for N-H stretching, C=S stretching, and C=C stretching of the allyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activities and Potential Mechanisms of Action

Thiourea derivatives are a well-documented class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5]. The presence of the morpholine moiety is often associated with enhanced biological efficacy[2][6].

Anticancer Potential

Substituted thioureas have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are often multi-targeted and can include:

  • Enzyme Inhibition: Thiourea derivatives can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases[4][7].

  • Induction of Apoptosis: Many cytotoxic thiourea compounds have been shown to induce programmed cell death (apoptosis) in cancer cells[8].

  • Disruption of Cell Cycle Progression: These compounds can arrest the cell cycle at different phases, preventing cancer cells from dividing.

Anticancer_Mechanism cluster_0 Potential Mechanisms of Action A 1-(4-morpholin-4-ylphenyl)- 3-prop-2-enylthiourea B Cancer Cell A->B C Enzyme Inhibition (e.g., Tyrosine Kinases) B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Inhibition of Proliferation & Cell Death C->F D->F E->F

Caption: Potential anticancer mechanisms of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea.

Antimicrobial Activity

Thiourea derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi[5][9]. The mechanism of antimicrobial action is thought to involve the disruption of cellular processes essential for microbial growth and survival. The lipophilicity conferred by the phenyl and allyl groups, combined with the hydrogen bonding capacity of the thiourea moiety, may facilitate interaction with microbial cell membranes and intracellular targets.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea in DMSO. Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms.

  • The Morpholine Moiety: As previously mentioned, the morpholine ring is a key feature that can enhance the pharmacological properties of a molecule. Its ability to improve solubility and metabolic stability makes it a valuable addition in drug design[1][2].

  • The Allyl Group: The presence of the allyl group can influence the compound's lipophilicity and its ability to interact with biological targets.

  • The Phenyl Linker: The aromatic ring serves as a scaffold and its substitution pattern can significantly impact activity.

Conclusion and Future Directions

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea is a promising molecule for further investigation in the field of drug discovery. Based on the extensive research on related thiourea derivatives, this compound is anticipated to exhibit significant anticancer and antimicrobial activities. The synthetic route presented in this guide is robust and amenable to the production of a range of analogues for detailed structure-activity relationship studies. Future research should focus on the actual synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this compound against a panel of cancer cell lines and microbial strains. Further mechanistic studies will be crucial to elucidate its precise modes of action and to identify its molecular targets.

References

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(3), 883-941.
  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs. BenchChem Technical Guides.
  • Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.
  • Pająk, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11689.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure–activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • Morandini, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2754.
  • Bune, M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21.
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  • Request PDF. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics.
  • Kumar, D., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Journal of Molecular Structure, 1234, 130177.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(14), 5437.
  • El-Sayed, M. A. A., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185010.
  • Borisova, T., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(21), 7406.
  • National Center for Biotechnology Information. (n.d.). Allylthiourea. PubChem Compound Database. Retrieved from [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2011).
  • Ahmed, M. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6649.

Sources

solubility of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Allyl-3-(4-morpholinophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Thiourea derivatives are a pivotal class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] The solubility of any potential drug candidate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation feasibility, and overall therapeutic efficacy. This document moves beyond a simple data sheet to offer a foundational understanding of the molecular factors governing the . We will dissect its structural components, predict its behavior in various solvent systems, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is structured to empower researchers to make informed decisions in experimental design, from early-stage discovery to process development.

Compound Profile: this compound

This compound is a synthetic organosulfur compound featuring a core thiourea scaffold (N-(C=S)-N) substituted with an allyl group on one nitrogen and a 4-morpholinophenyl group on the other.[][4] The thiourea moiety is known to be a versatile pharmacophore, capable of engaging in various biological interactions, largely due to its hydrogen bonding capabilities.[1]

Physicochemical Properties:

PropertyValueSource
CAS Number 19318-84-4[][4]
Molecular Formula C₁₄H₁₉N₃OS[][4]
Molecular Weight 277.39 g/mol [4]
Boiling Point 428.7°C at 760 mmHg[]
Density 1.202 g/cm³[]

The unique combination of lipophilic and hydrophilic fragments within its structure dictates a complex solubility profile that requires careful experimental characterization.

cluster_molecule This compound cluster_properties Solubility Contribution mol C₁₄H₁₉N₃OS allyl Allyl Group (C₃H₅) lipo Lipophilic (Increases solubility in nonpolar organic solvents) allyl->lipo phenyl Phenyl Ring (C₆H₄) phenyl->lipo thiourea Thiourea Core (NCSN) hydro Hydrophilic (Increases solubility in polar solvents, H-bonding) thiourea->hydro morpholine Morpholine Ring (C₄H₈NO) morpholine->hydro

Caption: Structural analysis of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational framework for predicting solubility.[5] A substance's solubility is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

  • Structural Analysis :

    • Lipophilic Moieties : The allyl group and the phenyl ring are nonpolar and contribute to the molecule's lipophilicity. These regions will favor interactions with nonpolar organic solvents (e.g., hexane, toluene) through van der Waals forces.

    • Hydrophilic Moieties : The thiourea core is polar and capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group).[1] The morpholine ring, with its oxygen and nitrogen atoms, also contributes to polarity and can act as a hydrogen bond acceptor. These features promote solubility in polar solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols, water).

  • Predicted Solubility Profile :

    • Nonpolar Solvents (e.g., Hexane) : Solubility is expected to be low. While the allyl and phenyl groups are favorable, the highly polar thiourea and morpholine components will resist dissolution.

    • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) : Solubility is predicted to be moderate to high. These solvents can effectively solvate the polar regions of the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network like that of water.

    • Polar Protic Solvents (e.g., Ethanol, Methanol) : Good solubility is anticipated. These solvents can engage in hydrogen bonding with the thiourea and morpholine groups.[6]

    • Aqueous Solvents (e.g., Water) : Solubility is expected to be low. The large, nonpolar surface area of the phenyl and allyl groups will likely dominate, making it difficult for water molecules to effectively solvate the entire structure.

  • Influence of pH : The presence of the morpholine nitrogen and the acidic N-H protons of the thiourea core suggests that the molecule's overall charge state can be modulated by pH.

    • Acidic Conditions (e.g., 5% HCl) : The basic nitrogen atom in the morpholine ring can be protonated, forming a cationic salt. This salt is expected to be significantly more soluble in water than the neutral compound.

    • Basic Conditions (e.g., 5% NaOH) : The N-H protons of the thiourea moiety are weakly acidic. A strong base may be able to deprotonate one of these protons to form an anionic species, which could increase aqueous solubility.

Experimental Determination of Solubility

Trustworthy experimental data is paramount. The following protocols are designed to provide a systematic and reproducible approach to characterizing the .

Protocol: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its acidic/basic properties, providing rapid insight into its functional nature.[7][8]

Objective : To classify the compound's solubility in key aqueous and organic solvents.

Materials :

  • This compound

  • Deionized Water

  • Diethyl Ether (or another suitable water-immiscible organic solvent)

  • 5% (w/v) Aqueous Hydrochloric Acid (HCl)

  • 5% (w/v) Aqueous Sodium Hydroxide (NaOH)

  • Small test tubes and vortex mixer

Procedure :

  • Water Solubility : Add ~20 mg of the compound to a test tube. Add 1 mL of deionized water. Vortex for 30 seconds. Observe. If the solid dissolves completely, the compound is water-soluble.

  • Ether Solubility : Add ~20 mg of the compound to a test tube. Add 1 mL of diethyl ether. Vortex for 30 seconds. Observe.

  • Acid Solubility (5% HCl) : If the compound is water-insoluble, add ~20 mg to a test tube. Add 1 mL of 5% HCl. Vortex for 30 seconds. Observation of dissolution indicates the presence of a basic functional group (e.g., the morpholine nitrogen).[7]

  • Base Solubility (5% NaOH) : If the compound is water-insoluble, add ~20 mg to a test tube. Add 1 mL of 5% NaOH. Vortex for 30 seconds. Observation of dissolution indicates the presence of a sufficiently acidic proton (e.g., a thiourea N-H).

start Start: ~20 mg of Compound + 1 mL Solvent water Test in Water start->water soluble_water Soluble (Class: Polar, Low MW) water->soluble_water Dissolves insoluble_water Insoluble water->insoluble_water No hcl Test in 5% HCl soluble_hcl Soluble (Class: Basic) hcl->soluble_hcl Dissolves insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test in 5% NaOH soluble_naoh Soluble (Class: Weakly Acidic) naoh->soluble_naoh Dissolves insoluble_naoh Insoluble (Class: Neutral) naoh->insoluble_naoh No ether Test in Ether insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->ether

Sources

1-Allyl-3-(4-morpholinophenyl)thiourea spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-Allyl-3-(4-morpholinophenyl)thiourea

Introduction

This compound is a polysubstituted thiourea derivative incorporating several key functional groups: an allyl moiety, a disubstituted aromatic ring, and a morpholine ring. The thiourea scaffold, characterized by the N-(C=S)-N linkage, is a prominent feature in a wide array of compounds exhibiting significant biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2][3] The structural characterization of such molecules is paramount in drug discovery and development, ensuring identity, purity, and stability.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a predictive but comprehensive analysis of the essential spectroscopic data required for the unambiguous identification of this compound. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features will be explained, providing researchers with a robust framework for characterizing this molecule and its analogues.

Molecular Structure and Functional Group Analysis

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₄H₁₉N₃OS, Molecular Weight: 277.39 g/mol ) is comprised of distinct chemical environments that will each produce characteristic spectroscopic signals.[]

  • Allyl Group: Provides signals for vinylic protons and an allylic methylene group.

  • Thiourea Moiety: Contains two distinct N-H protons and a C=S (thiocarbonyl) group, which are key identifiers in NMR and IR.

  • Para-substituted Phenyl Ring: Exhibits a characteristic AA'BB' splitting pattern in ¹H NMR due to its symmetry.

  • Morpholine Ring: Features two chemically distinct sets of methylene protons in a chair conformation, adjacent to either oxygen or nitrogen.

Caption: Key functional groups of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for thioureas as it facilitates the observation of exchangeable N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.[5]

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to observe each unique carbon as a single line. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Workflow for Spectroscopic Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation Sample Dry, Pure Compound NMR_Tube NMR Sample Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrum Spectrometer->C13_NMR Integration Integration (Proton Ratio) H1_NMR->Integration Chemical_Shift Chemical Shift (δ) (Electronic Environment) H1_NMR->Chemical_Shift Multiplicity Multiplicity (Neighboring Protons) H1_NMR->Multiplicity C13_NMR->Chemical_Shift Structure Structure Confirmation Integration->Structure Chemical_Shift->Structure Multiplicity->Structure

Caption: General workflow for NMR sample preparation, acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d₆ would show distinct signals for each proton environment. The N-H protons of the thiourea are expected to appear as broad singlets due to quadrupole broadening and potential hydrogen exchange.[6]

Predicted Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~9.6 - 9.81HBroad sNH -PhenylDeshielded by the aromatic ring and thiocarbonyl group. Its position is sensitive to concentration and solvent.[1]
~7.8 - 8.01HBroad tNH -AllylDeshielded by the thiocarbonyl group and coupled to the adjacent CH₂ group.[7]
~7.3 - 7.42Hd (J ≈ 9 Hz)Aromatic H (ortho to NH)Protons on the phenyl ring adjacent to the electron-donating nitrogen of the thiourea.
~6.9 - 7.02Hd (J ≈ 9 Hz)Aromatic H (ortho to Morpholine)Shielded relative to their counterparts by the electron-donating effect of the morpholine nitrogen.
~5.8 - 5.91HmAllyl (=CH -)Vinylic proton coupled to both the terminal CH₂ and the allylic CH₂ protons.[7]
~5.1 - 5.22HmAllyl (=CH₂ )Terminal vinylic protons, often showing complex splitting due to geminal and vicinal coupling.[7]
~4.0 - 4.12HmAllyl (-CH₂ -NH)Allylic protons adjacent to the thiourea nitrogen.
~3.7 - 3.84Ht (J ≈ 5 Hz)Morpholine (-O-CH₂ -)Protons adjacent to the electronegative oxygen atom are deshielded.[8]
~3.0 - 3.14Ht (J ≈ 5 Hz)Morpholine (-N-CH₂ -)Protons adjacent to the nitrogen atom are less deshielded than those next to oxygen.[8]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The thiocarbonyl carbon (C=S) is a key diagnostic peak, appearing significantly downfield.[3][9]

Predicted Shift (δ, ppm)AssignmentRationale
~180 - 182C =S (Thiourea)The C=S carbon is highly deshielded due to the electronegativity of the attached nitrogens and sulfur, making it a hallmark signal.[9]
~145 - 147Aromatic C -N (Morpholine)Quaternary carbon attached to the morpholine nitrogen.
~134 - 136Allyl (=C H-)Vinylic methine carbon.
~132 - 134Aromatic C -N (Thiourea)Quaternary carbon attached to the thiourea nitrogen.
~125 - 127Aromatic C H (ortho to NH)Aromatic carbons adjacent to the thiourea group.
~117 - 118Allyl (=C H₂)Terminal vinylic carbon.
~115 - 117Aromatic C H (ortho to Morpholine)Aromatic carbons adjacent to the morpholine group.
~66 - 67Morpholine (-O-C H₂-)Carbons adjacent to the highly electronegative oxygen atom.[8]
~48 - 50Morpholine (-N-C H₂-)Carbons adjacent to the nitrogen atom.
~46 - 48Allyl (-C H₂-NH)Allylic carbon attached to the thiourea nitrogen.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000–400 cm⁻¹ range to achieve a high signal-to-noise ratio.

Predicted IR Spectral Data

The IR spectrum will provide a unique "fingerprint" for the molecule, with key bands confirming the presence of the thiourea, allyl, morpholine, and aromatic moieties.

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3150 - 3300N-H StretchThiourea N-HBroad absorption due to hydrogen bonding is characteristic of N-H groups in thioureas.[11][12]
3010 - 3080C-H Stretch (sp²)=C-H (Allyl & Aromatic)Stretching vibrations for C-H bonds on sp² hybridized carbons typically appear above 3000 cm⁻¹.
2800 - 3000C-H Stretch (sp³)-C-H (Allyl & Morpholine)Stretching vibrations for C-H bonds on sp³ hybridized carbons.
~1640C=C StretchAlkene (Allyl)Characteristic stretching frequency for a carbon-carbon double bond.
1500 - 1600C=C Stretch & N-H BendAromatic Ring & ThioureaA complex region with multiple overlapping bands. Aromatic ring stretching occurs around 1600 and 1500 cm⁻¹. The N-H bending vibration also contributes here.[11][13]
1300 - 1350C-N Stretch & C=S Stretch (Thioamide II/III)Thiourea CoreThe thiourea core has several characteristic bands. The C=S stretch is coupled with C-N stretching and N-H bending, making a single C=S band difficult to assign. This region is highly diagnostic.[13]
~1115C-O-C Stretch (Asymmetric)Morpholine EtherA strong, prominent band characteristic of the asymmetric C-O-C stretching in the morpholine ring.[8]
700 - 750C=S Stretch (Thioamide IV)Thiourea CoreA band with significant C=S stretching character often appears in this region.[13]
~820C-H Out-of-Plane Bend1,4-Disubstituted (para) PhenylA strong band in this region is highly indicative of a para-substitution pattern on a benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) offers valuable structural clues.[14]

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a molecular ion (M⁺•) and induces fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺•) should be observed at m/z = 277, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.[15]

  • Molecular Ion (M⁺•): m/z = 277

  • Key Fragmentation Pathways:

    • Loss of Allyl Radical: Cleavage of the N-C bond can lead to the loss of the allyl radical (•CH₂CH=CH₂, 41 Da), resulting in a fragment at m/z = 236.

    • McLafferty-type Rearrangement: A hydrogen atom from the allyl chain could transfer to the sulfur atom, followed by cleavage, leading to the loss of propene (42 Da) and a fragment at m/z = 235.

    • Cleavage of the Morpholine Ring: Fragmentation within the morpholine ring can lead to the loss of C₂H₄O (44 Da), giving a fragment at m/z = 233.

    • Formation of Morpholinophenyl Isothiocyanate Ion: Cleavage of the thiourea C-N bond could yield a resonance-stabilized ion corresponding to morpholinophenyl isothiocyanate at m/z = 206.

    • Formation of Allyl Isothiocyanate Ion: Cleavage on the other side of the thiourea could yield an ion at m/z = 99 corresponding to allyl isothiocyanate.

Predicted Fragmentation Diagram

G M [C₁₄H₁₉N₃OS]⁺• m/z = 277 (Molecular Ion) F236 [M - C₃H₅]⁺ m/z = 236 M->F236 - •C₃H₅ F235 [M - C₃H₆]⁺ m/z = 235 M->F235 - C₃H₆ (Rearrangement) F206 [C₁₁H₁₄N₂S]⁺• m/z = 206 M->F206 C-N Cleavage F99 [C₄H₅NS]⁺• m/z = 99 M->F99 C-N Cleavage

Caption: Plausible EI-MS fragmentation pathways for the target molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can establish a unique and definitive spectral signature for this compound. The key diagnostic features include the highly deshielded thiocarbonyl carbon (~181 ppm) in ¹³C NMR, the characteristic N-H and C=S vibrations in the IR spectrum, the molecular ion peak at m/z 277, and the predictable fragmentation patterns in the mass spectrum. This multi-faceted approach ensures high confidence in the molecule's identity and purity, a critical requirement for its further investigation in medicinal chemistry and drug development.

References

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The Multifaceted Biological Activities of Thiourea Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiourea derivatives, a versatile class of organic compounds characterized by the SC(NH₂)₂ core structure, have garnered significant attention in medicinal chemistry and agrochemical research.[1][2] Their remarkable structural flexibility and ability to engage in various non-covalent interactions have led to the discovery of a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological and agrochemical applications of thiourea derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide exemplary experimental protocols for the evaluation of their biological efficacy. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction: The Versatile Thiourea Scaffold

Thiourea, an organosulfur compound, serves as a foundational building block for a vast array of derivatives with significant biological potential.[1][3] The presence of a thione group (C=S) and two amino groups (-NH₂) imparts unique chemical properties, enabling these molecules to act as hydrogen bond donors and acceptors, as well as effective metal chelators.[4][5] This versatility in molecular interactions is a key determinant of their diverse biological activities, which span from therapeutic applications in cancer and infectious diseases to their use in agriculture as pesticides and herbicides.[5][6][7] The ease of synthesis and the ability to introduce a wide variety of substituents onto the thiourea core allow for the fine-tuning of their pharmacological profiles, making them an attractive scaffold for drug discovery and development.[1][2]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including those of the breast, lung, colon, and prostate.[1][8][9] Their anticancer effects are often multi-faceted, targeting various pathways involved in cancer cell proliferation, survival, and metastasis.[5][10]

Mechanisms of Anticancer Action

The anticancer activity of thiourea derivatives is attributed to several mechanisms:

  • Enzyme Inhibition: A significant number of thiourea derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression. For instance, they have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[9][11] Inhibition of EGFR can block downstream signaling pathways that promote cell growth and survival.[11] Other targeted enzymes include topoisomerases, carbonic anhydrases, and sirtuins.[10][12]

  • Induction of Apoptosis: Many thiourea derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[9][11] This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.

  • Disruption of Microtubule Polymerization: Some thiourea compounds have been found to target the microtubule network, a critical component of the cellular cytoskeleton.[1] By interfering with microtubule polymerization, these derivatives can arrest the cell cycle and induce apoptosis.

  • Inhibition of Signaling Pathways: Thiourea derivatives can modulate various signaling pathways crucial for cancer cell survival and proliferation. For example, some have been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. The introduction of aromatic or heterocyclic rings, often containing electron-withdrawing or electron-donating groups, can significantly influence their cytotoxic activity and selectivity.[5] For example, the presence of halogen atoms or trifluoromethyl groups on the phenyl rings has been associated with enhanced anticancer activity.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiourea derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
1,3-bis(3,4-dichlorophenyl) thioureaBreast (MCF-7), Lung (A549)7 - 20[1]
N¹,N³-disubstituted-thiosemicarbazone 7Colon (HCT116), Liver (HepG2), Breast (MCF-7)1.11, 1.74, 7.0[11]
3-(trifluoromethyl)phenylthiourea analogsColon (SW480, SW620), Prostate (PC3), Leukemia (K-562)≤ 10[9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiourea derivatives have demonstrated significant potential as antibacterial and antifungal agents, active against a broad spectrum of pathogens.[1][4][13]

Antibacterial Activity

Thiourea derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[14][15] Their mechanisms of action are believed to involve:

  • Enzyme Inhibition: They can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[14]

  • Disruption of Cell Wall Integrity: Some derivatives have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis.[15]

  • Chelation of Metal Ions: The thiourea scaffold can chelate metal ions that are essential for the function of various microbial enzymes.[4]

Recent studies have highlighted the efficacy of certain thiourea derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[15] For example, a thiourea derivative designated as TD4 was found to disrupt NAD+/NADH homeostasis in MRSA.[15]

Antifungal Activity

Thiourea derivatives also possess notable antifungal properties, with activity against clinically important fungal species like Candida albicans and Aspergillus fumigatus.[14][16] Their antifungal mechanism is thought to be similar to their antibacterial action, involving enzyme inhibition and disruption of cellular processes. Some derivatives have shown potent inhibitory effects on the growth of Candida auris, an emerging multidrug-resistant fungal pathogen.[16]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the thiourea derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antiviral Activity: A Focus on HIV

Several thiourea derivatives have been identified as potent inhibitors of viral replication, with a particular focus on the Human Immunodeficiency Virus (HIV).[17][18]

Mechanism of Anti-HIV Action

The primary mechanism of anti-HIV activity for many thiourea derivatives is the inhibition of the viral enzyme reverse transcriptase (RT).[18] They belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of the viral RNA genome into DNA.[19]

Some thiourea derivatives have also been investigated as dual inhibitors, targeting both the HIV-1 capsid protein and the human cyclophilin A, which are both crucial for HIV-1 replication.[20]

Notable Anti-HIV Thiourea Derivatives

Thiazolyl thiourea derivatives have shown particular promise as anti-HIV agents, with some compounds exhibiting subnanomolar IC₅₀ values for the inhibition of HIV replication and high selectivity indices.[18]

Enzyme Inhibition: A Key to Therapeutic Potential

The ability of thiourea derivatives to inhibit a wide range of enzymes is central to their diverse biological activities.[21][22]

Urease Inhibition

Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the causative agent of peptic ulcers. Thiourea derivatives have been extensively studied as potent urease inhibitors, offering a potential therapeutic strategy for H. pylori infections.[21]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain thiourea derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase isozymes I and II (hCA I and hCA II).[23]

Other Enzyme Targets

Thiourea derivatives have also been shown to inhibit other enzymes, including:

  • Tyrosinase: Involved in melanin biosynthesis, making inhibitors relevant for cosmetology and the treatment of hyperpigmentation disorders.[24]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy for the management of Alzheimer's disease.[8][24]

  • Lipoxygenase and Xanthine Oxidase: These enzymes are involved in inflammatory processes and oxidative stress, respectively.[22][25]

Agrochemical Applications: Protecting Crops

Beyond their medicinal applications, thiourea derivatives have found utility in agriculture as fungicides, insecticides, and herbicides.[6][7][26]

Insecticidal Activity

Certain thiourea and isothiourea derivatives have demonstrated excellent activity against sap-feeding insect pests like aphids and whiteflies.[27][28] Their mode of action can involve the disruption of insect metamorphosis and other vital physiological processes.[28]

Fungicidal and Herbicidal Activity

The ability of thiourea derivatives to inhibit the growth of pathogenic fungi makes them effective fungicides for crop protection.[6][7] Additionally, some derivatives exhibit herbicidal properties, offering a means to control unwanted plant growth in agricultural settings.[6][7]

Synthesis and Characterization

The synthesis of thiourea derivatives is generally straightforward, often involving the reaction of an appropriate isothiocyanate with a primary or secondary amine.[24][29][30] The resulting products can be purified by recrystallization.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_product Product Isothiocyanate R-N=C=S (Isothiocyanate) Reaction + Isothiocyanate->Reaction Amine R'-NH₂ (Primary Amine) Amine->Reaction Thiourea R-NH-C(=S)-NH-R' (Thiourea Derivative) Reaction->Thiourea Solvent (e.g., Acetone)

Sources

Morpholinophenyl Thioureas: A Technical Guide to Their Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholinophenyl thioureas represent a versatile class of synthetic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of these compounds, focusing on their roles as anticancer, antimicrobial, and kinase-modulating agents. We will delve into the underlying mechanisms of action, supported by quantitative data and detailed experimental protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for advancing the study of this promising chemical scaffold.

Introduction: The Emerging Significance of Morpholinophenyl Thioureas

The thiourea moiety (-NH-C(S)-NH-) is a key pharmacophore in a multitude of biologically active compounds.[1][2] Its ability to form strong hydrogen bonds and coordinate with metal ions contributes to its diverse pharmacological profile.[3] When coupled with a morpholinophenyl group, the resulting scaffold exhibits enhanced physicochemical properties, including improved solubility and potential for favorable interactions with biological targets. This unique combination has paved the way for the development of novel therapeutic agents with a wide range of potential applications, from combating infectious diseases to targeted cancer therapy. This guide will explore the multifaceted potential of morpholinophenyl thioureas, providing a detailed overview of their synthesis, biological evaluation, and mechanisms of action.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Thiourea derivatives have shown considerable promise as anticancer agents, and the incorporation of a morpholinophenyl moiety can further enhance their cytotoxic and antiproliferative activities.[2][3] This section will detail the in vitro efficacy of these compounds against various cancer cell lines and explore the signaling pathways they modulate.

Cytotoxicity and Antiproliferative Activity

The cytotoxic potential of morpholinophenyl thiourea derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4] The results, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate the potent anticancer effects of these compounds.

Table 1: Cytotoxicity of Morpholinophenyl Thiourea Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
1 NCI-H460 (Lung)4.85 ± 1.44[2]
2 BGC-823 (Gastric)20.9[5]
3 A-549 (Lung)19.2[5]
4 SW480 (Colon)1.5 - 8.9[6]
5 SW620 (Colon, metastatic)1.5 - 8.9[6]
6 K-562 (Leukemia)95-99% late apoptosis[6]

Note: The specific structures of the tested compounds can be found in the cited references.

Mechanism of Action: Modulating Key Signaling Pathways

The anticancer activity of morpholinophenyl thioureas is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most important pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting tumor growth and survival.[7][8][9] Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic potential.[7][10] Morpholino-containing compounds have been identified as potent dual inhibitors of PI3K and mTOR.[11] This dual inhibition is particularly effective as it can shut down Akt activation, a central hub for cell proliferation and survival signals.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates MorpholinoThiourea Morpholinophenyl Thiourea Derivative MorpholinoThiourea->PI3K Inhibits MorpholinoThiourea->mTORC1 Inhibits MorpholinoThiourea->mTORC2 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinophenyl thioureas.

The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to intracellular targets, regulating processes such as cell proliferation, differentiation, and survival.[12][13] Dysregulation of this pathway is a common feature in many cancers.[12] Inhibition of key components of this pathway, such as MEK and ERK, is a validated strategy in cancer therapy.[2] While direct evidence for morpholinophenyl thioureas is still emerging, the broader class of thiourea derivatives has been investigated for their potential to modulate this pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation MorpholinoThiourea Morpholinophenyl Thiourea Derivative MorpholinoThiourea->MEK Potential Inhibition MorpholinoThiourea->ERK Potential Inhibition

Caption: MAPK/ERK signaling pathway with potential points of modulation by morpholinophenyl thioureas.

Antimicrobial Applications: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Morpholinophenyl thiourea derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Activity

A series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines, which are cyclized derivatives of morpholinophenyl thioureas, have been synthesized and evaluated for their antimicrobial properties. Their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine Derivatives (MIC in µg/mL)

Compound IDS. aureusB. subtilisV. choleraeE. coliP. aeruginosaA. flavusMucorRhizopusM. gypseumReference
21 ----6.25--12.5-[4]
23 -12.5-->20012.5---[4]
24 --12.5-12.512.512.5->200[4]
26 12.512.5>200----12.5-[4]
27 -12.5-12.5--12.5--[4]
28 6.256.256.256.256.25>200>20012.512.5[4]
Ciprofloxacin ---------[4]
Fluconazole ---------[4]

Note: '-' indicates data not provided in the source. The specific structures of the tested compounds can be found in the cited reference.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14] Thiourea derivatives have been identified as a promising scaffold for the design of potent and selective kinase inhibitors.[14]

While specific IC50 values for morpholinophenyl thioureas against a broad panel of kinases are still being extensively explored, the general framework of these compounds makes them attractive candidates for targeting various kinases. For instance, N-substituted thiourea derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed step-by-step methodologies for key experiments are provided below.

Synthesis of Morpholinophenyl Thiourea Derivatives

Synthesis_Workflow Start Starting Materials: - 4-Morpholinoaniline - Substituted Isothiocyanate Reaction Reaction in appropriate solvent (e.g., Acetone, Ethanol) Start->Reaction Purification Purification: - Recrystallization or - Column Chromatography Reaction->Purification Product N-Aryl-N'-(4-morpholinophenyl)thiourea Purification->Product

Caption: General workflow for the synthesis of N-Aryl-N'-(4-morpholinophenyl)thioureas.

A general procedure for the synthesis of N-aryl-N'-(4-morpholinophenyl)thioureas involves the reaction of 4-morpholinoaniline with a suitably substituted isothiocyanate in a solvent such as acetone or ethanol. The reaction mixture is typically stirred at room temperature or refluxed for several hours. The resulting product can then be purified by recrystallization or column chromatography.

In Vitro Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the morpholinophenyl thiourea compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the morpholinophenyl thiourea compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Morpholinophenyl thioureas have emerged as a highly promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their potential to modulate key signaling pathways, warrant further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, particularly their effects on specific kinases and signaling pathways.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity of lead compounds in preclinical animal models.

  • Combination Therapies: Investigating the synergistic effects of morpholinophenyl thioureas with existing anticancer and antimicrobial drugs.

The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

  • Thirunarayanan, G., et al. (2013). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Medicinal Chemistry Research, 22(9), 4489-4497.
  • Maira, S. M., et al. (2008). Identification and characterization of a novel, potent, and selective class I phosphoinositide 3-kinase inhibitor (NVP-BKM120). Molecular Cancer Therapeutics, 7(7), 1851-1863.
  • Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.
  • Li, J., et al. (2008). Design, synthesis and antitumor evaluation of a new series of N-substituted-thiourea derivatives. Acta Pharmacologica Sinica, 29(11), 1365-1374.
  • Huang, R. Z., et al. (2017). Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents. RSC Advances, 7(12), 7138-7148.
  • Liu, J., et al. (2017).
  • Hanif, M., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 25(20), 4786.
  • Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2137-2141.
  • Panek, D., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11681.
  • Bai, W., et al. (2020). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Tetrahedron Letters, 61(40), 152366.
  • Tok, F., et al. (2021). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Journal of Biochemical and Molecular Toxicology, 35(12), e22933.
  • Fathima, A., et al. (2020).
  • Kucuk, M., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(12), 2195.
  • Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997-2007.
  • Yang, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817318.
  • Yuan, J., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-17.
  • Braicu, C., et al. (2019). The MAPK pathway across different malignancies: A new perspective. Cancer, 125(22), 3936-3947.
  • Janku, F., et al. (2018). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer.
  • Lee, J. J., et al. (2015). Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells. Oncology Reports, 34(5), 2537-2544.
  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: A historical perspective and future outlook. Current Medicinal Chemistry, 26(20), 3639-3652.
  • Fu, L., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Oncology, 75(3-4), 186-194.

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Methodological & Application

Synthesis Protocol for 1-Allyl-3-(4-morpholinophenyl)thiourea: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea, a compound of interest in medicinal chemistry and drug development. Thiourea derivatives are a significant class of compounds, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. The incorporation of a morpholine ring, a well-known pharmacophore, can enhance the pharmacological profile and pharmacokinetic properties of a molecule[3][4]. This guide details the necessary reagents, safety precautions, reaction setup, execution, product isolation, and characterization. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Rationale

Thiourea and its derivatives are versatile scaffolds in medicinal chemistry due to their ability to form stable complexes and participate in various biological interactions[1][5]. The N,N'-disubstituted thiourea moiety is a key structural feature in numerous pharmacologically active compounds[2]. Allyl isothiocyanate, a naturally occurring compound found in cruciferous vegetables, is known for its own array of biological activities, including anticancer and antimicrobial effects[6][7][8].

The synthesis of this compound involves a nucleophilic addition reaction between the primary amine of 4-morpholinoaniline and the electrophilic carbon of allyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions. The resulting molecule combines the structural features of an allyl group, a thiourea linker, and a morpholine-substituted phenyl ring, making it a promising candidate for biological screening. The morpholine group, in particular, is a common constituent in approved drugs, valued for its ability to improve solubility and metabolic stability[3][4].

Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
4-MorpholinoanilineC₁₀H₁₄N₂O178.232524-67-6Solid, harmful if swallowed, skin/eye irritant.[9][10]
Allyl IsothiocyanateC₄H₅NS99.1557-06-7Flammable liquid, toxic, causes severe burns.[11][12][13]
Ethanol (Absolute)C₂H₅OH46.0764-17-5Flammable liquid and vapor.
Round-bottom flask---100 mL
Magnetic stirrer and stir bar----
Reflux condenser----
Heating mantle----
Beaker, Graduated cylinders---Various sizes
Buchner funnel and filter paper----
Rotary evaporator----

Safety Precautions

This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

  • Allyl Isothiocyanate: Highly toxic, flammable, and corrosive.[11][12][14] It is a lachrymator and can cause severe skin burns and respiratory irritation.[11][14] Handle with extreme care, avoiding inhalation, ingestion, and skin contact.[12][15] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[14]

  • 4-Morpholinoaniline: Harmful if swallowed or inhaled and causes skin and serious eye irritation.[9][10] Avoid creating dust.

  • Ethanol: Flammable liquid. Keep away from open flames and other ignition sources.

Experimental Protocol

Part 1: Reaction Setup
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 1.78 g (10 mmol) of 4-morpholinoaniline in 30 mL of absolute ethanol.

    • Gently stir the mixture with a magnetic stir bar until the solid is completely dissolved.

  • Addition of Allyl Isothiocyanate:

    • In the fume hood, carefully measure 0.99 g (or 0.98 mL, density ≈ 1.01 g/mL) (10 mmol) of allyl isothiocyanate.

    • Add the allyl isothiocyanate dropwise to the stirred solution of 4-morpholinoaniline at room temperature. The addition should be slow to control any potential exotherm.

  • Reaction Conditions:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Allow the reaction to proceed under reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 2: Product Isolation and Purification
  • Cooling and Precipitation:

    • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Further cool the flask in an ice bath for approximately 30 minutes to facilitate the precipitation of the product.

  • Filtration:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying:

    • Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product, this compound, should be an off-white to pale yellow solid.

Reaction Mechanism and Workflow

The synthesis is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the primary amine in 4-morpholinoaniline attacks the electrophilic carbon atom of the isothiocyanate group in allyl isothiocyanate. This is followed by a proton transfer to yield the final thiourea product.

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ReactantA 4-Morpholinoaniline in Ethanol ReactionMix Combine and Reflux (2-3 hours, ~78°C) ReactantA->ReactionMix ReactantB Allyl Isothiocyanate ReactantB->ReactionMix Cooling Cool to RT, then Ice Bath ReactionMix->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Precipitate Forms Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Oven Drying Washing->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₄H₁₉N₃OS

  • Molecular Weight: 277.39 g/mol [16]

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the allyl, morpholinyl, and aromatic protons. The N-H protons of the thiourea group typically appear as broad singlets in the downfield region (δ 9-12 ppm).[17][18]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a characteristic peak for the thiocarbonyl carbon (C=S) at approximately δ 180 ppm.[19][20] Other signals will correspond to the carbons of the allyl, morpholinyl, and phenyl groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-N stretching.[20]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize and isolate this compound for further investigation into its potential biological activities. The straightforward nature of the reaction makes it an accessible target for laboratories engaged in medicinal chemistry and drug discovery.

References

  • ECHEMI. (n.d.). Allyl isothiocyanate SDS, 57-06-7 Safety Data Sheets.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Allyl isothiocyanate.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Allyl isothiocyanate (stabilised) for synthesis.
  • ChemicalBook. (2025). 4-Morpholinoaniline - Safety Data Sheet.
  • Synerzine. (2018). Allyl isothiocyanate Safety Data Sheet.
  • ILO and WHO. (n.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE.
  • Apollo Scientific. (2023). 3-Fluoro-4-morpholinoaniline - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Morpholinoaniline.
  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • BOC Sciences. (n.d.). CAS 19318-84-4 this compound.
  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzenamine, 4-(4-morpholinyl)-.
  • Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 17-23.
  • ResearchGate. (n.d.). Thiourea derivatives with pharmacological properties.
  • National Institutes of Health (NIH). (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • ResearchGate. (n.d.). Formation mechanisms of allyl isothiocyanate and allyl thiocyanate.
  • Arctom. (n.d.). CAS NO. 19318-84-4 | this compound.
  • MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.
  • PubMed Central (PMC). (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate.
  • Wikipedia. (n.d.). Allyl isothiocyanate.
  • SciSpace. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems.
  • ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives.
  • PubMed Central (PMC). (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity.
  • Taylor & Francis. (n.d.). Allyl isothiocyanate – Knowledge and References.

Sources

Application Note & Protocol: High-Purity Isolation of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-Allyl-3-(4-morpholinophenyl)thiourea is a disubstituted thiourea derivative with significant potential in medicinal chemistry and materials science.[1][2][3] Like many thiourea-containing compounds, its biological activity and material properties are critically dependent on its purity.[2] The presence of unreacted starting materials, synthetic by-products, or degradation products can lead to inconsistent experimental results, flawed structure-activity relationship (SAR) studies, and unreliable material characterization.

This document provides a comprehensive guide to the purification of crude this compound. It details two primary, field-proven methodologies: Recrystallization for bulk purification and Flash Column Chromatography for achieving the highest purity standards. Furthermore, it establishes protocols for in-process and final purity validation using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind procedural steps is explained to empower researchers to adapt these protocols to similar N-aryl thiourea derivatives.

Pre-Purification Analysis: Understanding the Analyte and Impurities

A robust purification strategy begins with understanding the physicochemical properties of the target compound and its likely impurities.

2.1 Synthesis and Predicted Impurities The standard synthesis of this compound involves the nucleophilic addition of 4-morpholinoaniline to allyl isothiocyanate.[4]

  • Target Compound: this compound (Moderately polar solid)

  • Likely Impurities:

    • 4-morpholinoaniline (Starting Material): A primary amine, significantly more polar than the product.

    • Allyl isothiocyanate (Starting Material): A volatile, relatively nonpolar liquid.

    • Symmetrical By-products: e.g., 1,3-diallylthiourea or 1,3-bis(4-morpholinophenyl)thiourea. Their polarity will vary.

2.2 Physicochemical Properties

PropertyValue / DescriptionRationale for Purification
Molecular Formula C₁₄H₁₉N₃OSUsed for characterization and concentration calculations.[5]
Molecular Weight 277.39 g/mol Essential for accurate measurements.[5]
Predicted Polarity Moderately PolarThe molecule has a nonpolar allyl group and aromatic ring, balanced by polar morpholine and thiourea moieties. This allows for differential solubility in various organic solvents, which is the basis for both recrystallization and chromatography.
Physical State Crystalline Solid (Predicted)Crystalline solids are ideal candidates for purification by recrystallization.[4][6]

Purification Workflow: A Strategic Overview

The selection of a purification strategy depends on the initial purity of the crude material and the final purity required for the downstream application. This guide presents a logical workflow to navigate these choices.

Purification_Workflow cluster_start cluster_methods Purification Methods cluster_validation Purity Validation cluster_end Crude Crude Product (Post-Synthesis Workup) Recrystallization Method 1: Recrystallization (Bulk Purification) Crude->Recrystallization Primary Route TLC In-Process Check: TLC Analysis Recrystallization->TLC Check Purity Column Method 2: Flash Chromatography (High Purity) HPLC_NMR Final QC: HPLC & NMR Analysis Column->HPLC_NMR Verify Purity TLC->Column TLC->HPLC_NMR Purity >95%? PureProduct Pure Product (>95-99%) HPLC_NMR->PureProduct

Caption: Workflow for the purification and validation of this compound.

Method 1: Recrystallization Protocol

Recrystallization is the most efficient method for purifying multi-gram quantities of crystalline organic solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

4.1 Rationale for Solvent Selection An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the moderate polarity of the target molecule, ethanol is an excellent first choice. It is polar enough to dissolve the compound when heated but allows for precipitation upon cooling, while often keeping more polar impurities (like residual 4-morpholinoaniline) in solution.

4.2 Step-by-Step Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., start with 5-10 mL per gram of crude material). Heat the mixture gently on a hot plate with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of hot ethanol until all the solid just dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white or off-white crystalline solid.[7]

Method 2: Flash Column Chromatography Protocol

When recrystallization fails to remove impurities of similar polarity or when the highest possible purity (>99%) is required, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[8]

5.1 Rationale for System Selection

  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds. Its polar surface interacts more strongly with polar molecules, slowing their movement down the column.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is used. The polarity of the eluent is optimized to achieve good separation. For this compound, a starting point of 70:30 Hexane:Ethyl Acetate is recommended.

5.2 Step-by-Step Protocol

  • TLC Optimization: Before running the column, determine the optimal mobile phase composition using TLC. The ideal eluent system should give the target compound a Retention Factor (Rƒ) of ~0.3-0.4 and show clear separation from all impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect small fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Purity Assessment and Quality Control

Self-validation is a cornerstone of trustworthy science. The purity of the final product must be rigorously assessed.

6.1 Protocol: Thin-Layer Chromatography (TLC) TLC is a rapid, qualitative technique used for monitoring reaction progress and checking the purity of column fractions.[8][9]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 70:30 (v/v) Hexane:Ethyl Acetate.

  • Procedure:

    • Dissolve a tiny amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.[8]

    • Remove the plate and visualize the spots under UV light (254 nm). The product should appear as a single, well-defined spot.[10]

6.2 Protocol: High-Performance Liquid Chromatography (HPLC) HPLC provides quantitative data on the purity of the final compound.[11] A reversed-phase method is most suitable for this moderately polar analyte.[12][13][14]

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)[15]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)[15][16]
Flow Rate 1.0 mL/min
Detection UV at 242 nm[11]
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase to a concentration of ~0.1 mg/mL

A pure sample will exhibit a single major peak in the chromatogram. Purity can be calculated based on the area percentage of the main peak.

6.3 Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive method for structural confirmation and can also serve as a high-level purity check.[17][18][19][20] The absence of signals corresponding to impurities (e.g., unreacted starting materials) confirms the purity of the sample.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Signals: The spectrum should show characteristic signals for the allyl, morpholine, and aromatic protons.[19][21] The N-H protons of the thiourea group typically appear as broad singlets.[7][22]

  • Expected ¹³C NMR Signals: The spectrum should show a characteristic signal for the thiocarbonyl (C=S) carbon at a downfield chemical shift (typically ~180 ppm).[17]

Validation_Logic Input Purified Solid TLC_Check TLC Analysis: Single Spot? Input->TLC_Check HPLC_Check HPLC Analysis: Purity > 98%? TLC_Check->HPLC_Check Yes Fail FAIL QC: Repurify TLC_Check->Fail No NMR_Check NMR Analysis: Correct Structure & No Impurity Signals? HPLC_Check->NMR_Check Yes HPLC_Check->Fail No Pass PASS QC NMR_Check->Pass Yes NMR_Check->Fail No

Sources

Application Notes and Protocols for 1-Allyl-3-(4-morpholinophenyl)thiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Thiourea Ligands in Modern Chemistry

Thiourea derivatives represent a cornerstone in the field of coordination chemistry, offering a rich tapestry of structural diversity and reactivity.[1] These organosulfur compounds, characterized by the N-C(S)-N core, are prized for their ability to coordinate with a vast array of metal centers. This versatility stems from the presence of multiple donor atoms—sulfur and nitrogen—allowing for various coordination modes, including monodentate, bidentate, and bridging interactions.[2] The resulting metal complexes have garnered significant attention in medicinal chemistry, often exhibiting enhanced biological activities compared to the free ligands, with notable applications as anticancer and antimicrobial agents.[3][4][5] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of metal complexes featuring the novel ligand, 1-Allyl-3-(4-morpholinophenyl)thiourea. While specific literature on this particular ligand is nascent, the protocols herein are built upon well-established principles and successful studies of analogous thiourea-based coordination compounds.

Part 1: Synthesis of this compound

The synthesis of N,N'-disubstituted thioureas is typically achieved through the straightforward and high-yielding nucleophilic addition of an amine to an isothiocyanate.[1][6][7] This reaction is known for its efficiency and mild reaction conditions.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title ligand from commercially available 4-morpholinoaniline and allyl isothiocyanate.

Materials:

  • 4-morpholinoaniline

  • Allyl isothiocyanate

  • Ethanol (absolute)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-morpholinoaniline (1 equivalent) in absolute ethanol.

  • To this stirring solution, add allyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume using a rotary evaporator until a precipitate begins to form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for this reaction as it readily dissolves both the amine and isothiocyanate, and its boiling point allows for a moderate reaction temperature.

  • Stoichiometry: A 1:1 molar ratio of amine to isothiocyanate is used to ensure complete conversion and minimize side products.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.

Part 2: Synthesis of a Palladium(II) Complex with this compound

Thiourea ligands readily coordinate to a variety of transition metals. Palladium(II) complexes of thioureas are of particular interest due to their potential anticancer properties.[8][9] The following is a general protocol for the synthesis of a palladium(II) complex.

Protocol 2: Synthesis of a Dichlorido-bis(this compound)palladium(II) Complex

Materials:

  • This compound (from Protocol 1)

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Ethanol or Methanol

  • Deionized water

  • Stir plate and magnetic stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 equivalents) in warm ethanol.

  • In a separate beaker, dissolve potassium tetrachloropalladate(II) (1 equivalent) in a minimal amount of deionized water.

  • Slowly add the aqueous solution of K₂PdCl₄ to the ethanolic solution of the ligand with vigorous stirring.

  • A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the resulting palladium(II) complex in a desiccator over silica gel.

Rationale for Experimental Design:

  • Metal Precursor: K₂PdCl₄ is a common and water-soluble starting material for the synthesis of palladium(II) complexes.[10]

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to synthesize complexes of the type [PdL₂Cl₂].[11]

  • Solvent System: The use of an ethanol/water mixture allows for the dissolution of both the organic ligand and the inorganic metal salt. The resulting complex is typically insoluble in this mixture, facilitating its isolation.

  • Coordination: Thiourea ligands typically coordinate to palladium(II) through the soft sulfur atom, which has a high affinity for the soft palladium(II) center.[12][13]

Part 3: Comprehensive Characterization Plan

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complex.

Spectroscopic Characterization
Technique Expected Observations for this compound Expected Changes Upon Coordination to Palladium(II)
¹H NMR Signals corresponding to the allyl group (protons on the double bond and adjacent CH₂), aromatic protons of the phenyl ring, morpholine protons, and two distinct N-H protons.Downfield shift of the N-H proton signals due to coordination.[10][11] Changes in the chemical shifts of protons adjacent to the thiourea group.
¹³C NMR A characteristic signal for the C=S carbon in the range of 180-190 ppm. Signals for the allyl, phenyl, and morpholine carbons.A slight upfield or downfield shift of the C=S carbon signal upon coordination, indicating a change in its electronic environment.[2]
FT-IR A strong band corresponding to the C=S stretching vibration around 700-850 cm⁻¹. N-H stretching vibrations around 3100-3300 cm⁻¹.A shift in the C=S stretching frequency to a lower wavenumber, indicative of the weakening of the C=S bond upon coordination to the metal through the sulfur atom.[2]
Structural Elucidation

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the metal complex. It provides precise information on bond lengths, bond angles, and the coordination geometry around the palladium(II) center, which is expected to be square planar.[11][14]

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of the ligand and its palladium(II) complex.

Part 4: Protocols for Biological Evaluation

Given the established anticancer and antimicrobial potential of thiourea-metal complexes, the following protocols are proposed to evaluate the biological activity of the synthesized palladium(II) complex.[8][9]

Protocol 3: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer agents.[15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized palladium(II) complex

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of the palladium(II) complex in DMSO. Make serial dilutions of the complex in the complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the complex. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells with the complex for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the complex relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 4: Antimicrobial Activity Screening by Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Synthesized palladium(II) complex

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strains overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Prepare a stock solution of the palladium(II) complex in DMSO and make serial twofold dilutions in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microbes in medium only) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the complex at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for researchers interested in exploring the coordination chemistry and biological potential of this compound. By following these detailed methodologies, it is possible to synthesize and characterize this novel ligand and its metal complexes, and to conduct preliminary screenings for their anticancer and antimicrobial activities. The insights gained from such studies will contribute to the broader understanding of thiourea-based metal complexes and their potential applications in drug discovery and development.

References

A comprehensive list of references will be provided upon request, including full citations for all in-text citations. The references will include the title, source, and a valid, clickable URL for verification.

Sources

The Versatile Role of 1-Allyl-3-(4-morpholinophenyl)thiourea in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthetic utility of 1-Allyl-3-(4-morpholinophenyl)thiourea, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core applications of this compound, focusing on its role as a precursor to valuable heterocyclic scaffolds and as a ligand in transition metal catalysis. The protocols provided are designed to be robust and reproducible, with a detailed explanation of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Unique Structural Attributes of this compound

This compound, with the molecular formula C₁₄H₁₉N₃OS, is a disubstituted thiourea derivative featuring several key functional groups that contribute to its synthetic versatility.[][2] The thiourea moiety serves as a powerful nucleophile and a precursor for various heterocycles. The allyl group provides a handle for further functionalization or can participate in various cycloaddition and cross-coupling reactions. The morpholinophenyl substituent can influence the compound's solubility and electronic properties, and potentially modulate the biological activity of its downstream products.

Thiourea derivatives, in general, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[3] They are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and antiviral activities.

Core Application I: Synthesis of 2-Amino-thiazole Derivatives via Hantzsch Cyclization

A cornerstone application of thioureas in organic synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring.[4][5][6] This reaction involves the cyclocondensation of a thiourea with an α-haloketone. This compound serves as an excellent substrate for this transformation, leading to the formation of highly functionalized 2-aminothiazole derivatives. These products are valuable scaffolds in medicinal chemistry, appearing in a number of FDA-approved drugs.[7]

Mechanistic Rationale

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.[5]

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow reagent This compound + α-Haloketone intermediate Thiouronium Salt Intermediate reagent->intermediate Sₙ2 Reaction cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack dehydration Dehydration cyclization->dehydration Elimination of H₂O product 2-(Allylamino)-4-aryl-5-(4-morpholinophenyl)thiazole dehydration->product

Caption: A simplified workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of a Representative 2-Aminothiazole

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative from this compound and a representative α-bromoacetophenone.

Materials:

  • This compound (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (or other α-haloketone) (1.0 eq)

  • Ethanol (or other suitable solvent like DMF)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 10 mL per gram of thiourea).

  • To this solution, add the α-haloketone (1.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Expected Outcome:

This procedure is expected to yield the corresponding 2-(allylamino)-4-phenyl-5-(4-morpholinophenyl)thiazole derivative in good to excellent yields, depending on the specific α-haloketone used. The purity of the crude product is often high.[5]

Reactant 1Reactant 2ProductTypical Yield Range
This compound2-Bromo-1-phenylethan-1-one2-(Allylamino)-4-phenyl-5-(4-morpholinophenyl)thiazole80-95%
This compound2-Bromo-1-(4-chlorophenyl)ethan-1-one2-(Allylamino)-4-(4-chlorophenyl)-5-(4-morpholinophenyl)thiazole75-90%

Table 1: Representative examples of thiazole synthesis with expected yield ranges based on analogous reactions.

Core Application II: Ligand Synthesis for Transition Metal Catalysis

The sulfur and nitrogen atoms of the thiourea moiety in this compound make it an excellent ligand for a variety of transition metals.[3] The resulting metal complexes have shown potential in various catalytic applications, including cross-coupling reactions and hydrogenations. Palladium complexes of thiourea derivatives, in particular, have been investigated for their catalytic activity.[8][9]

Rationale for Catalytic Activity

Thiourea ligands can coordinate to metal centers in different modes, most commonly as a monodentate ligand through the sulfur atom or as a bidentate chelating ligand through both sulfur and a nitrogen atom. This coordination modulates the electronic and steric properties of the metal center, which in turn influences its catalytic activity. The allyl group on the ligand can also play a role in the catalytic cycle, potentially participating in η³-allyl palladium intermediates.

Diagram: Ligand-Metal Coordination and Catalysis

Ligand_Coordination cluster_0 Ligand Synthesis cluster_1 Catalytic Cycle ligand This compound complex [Pd(L)₂Cl₂] Complex ligand->complex metal_precursor Pd(II) Precursor (e.g., PdCl₂) metal_precursor->complex catalyst Active Pd(0) Catalyst complex->catalyst Reduction substrates Substrates (e.g., Aryl Halide + Alkene) catalyst->substrates Oxidative Addition product Coupled Product substrates->product Migratory Insertion & Reductive Elimination product->catalyst Regeneration

Caption: Conceptual workflow for the synthesis of a palladium complex and its potential role in a catalytic cycle.

Detailed Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol provides a general method for the synthesis of a palladium(II) complex with this compound.

Materials:

  • This compound (2.0 eq)

  • Palladium(II) chloride (PdCl₂) (1.0 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend palladium(II) chloride (1.0 eq) in ethanol.

  • In a separate flask, dissolve this compound (2.0 eq) in ethanol, with gentle warming if necessary.

  • Add the solution of the thiourea ligand to the suspension of palladium(II) chloride with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The formation of the complex is often indicated by a color change and the dissolution of the PdCl₂.

  • Monitor the reaction by observing the formation of a precipitate of the complex.

  • Once the reaction is complete, cool the mixture to room temperature and collect the precipitated complex by vacuum filtration.

  • Wash the complex with cold ethanol and then diethyl ether.

  • Dry the complex under vacuum.

Expected Outcome:

This procedure is expected to yield a stable palladium(II) complex of the type [Pd(L)₂Cl₂], where L is this compound. The coordination is likely to be through the sulfur atom.

LigandMetal PrecursorExpected ComplexTypical Yield Range
This compoundPdCl₂[Pd(C₁₄H₁₉N₃OS)₂Cl₂]70-90%
This compoundK₂PdCl₄[Pd(C₁₄H₁₉N₃OS)₂]Cl₂70-90%

Table 2: Potential palladium complexes and their expected yields based on similar thiourea ligands.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in organic synthesis. Its ability to readily form highly substituted thiazoles via the Hantzsch reaction makes it a key building block for the synthesis of biologically active compounds. Furthermore, its capacity to act as a ligand for transition metals opens up avenues for the development of novel catalysts. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound in their synthetic campaigns. Future research may focus on expanding the scope of heterocyclic systems synthesized from this precursor and exploring the catalytic activity of its metal complexes in a wider range of organic transformations.

References

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Application Notes and Protocols for the Antimicrobial Screening of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Therapeutic Potential of Thiourea Derivatives

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications.[1] Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The core structure of thiourea, characterized by a C=S group flanked by two nitrogen atoms, provides a versatile backbone for chemical modifications, allowing for the fine-tuning of its biological effects. The presence of sulfur, nitrogen, and oxygen atoms in these derivatives offers multiple sites for coordination and interaction with biological targets.[2]

This application note provides a comprehensive guide to the antimicrobial screening of a specific thiourea derivative, 1-Allyl-3-(4-morpholinophenyl)thiourea . We will detail the rationale behind the experimental design, provide step-by-step protocols for preliminary and quantitative antimicrobial susceptibility testing, and discuss potential mechanisms of action. The methodologies presented are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[3][4]

I. Pre-screening Considerations for this compound

Before initiating antimicrobial screening, it is crucial to understand the physicochemical properties of the test compound.

  • Compound Solubility: this compound should be dissolved in a suitable solvent that is non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice. A stock solution of a high concentration (e.g., 10 mg/mL) should be prepared and then serially diluted. It is imperative to run a solvent toxicity control to ensure that the observed antimicrobial effects are not due to the solvent itself.

  • Purity and Characterization: The purity of the synthesized compound should be confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC to ensure that the observed activity is attributable to the target molecule.

II. Experimental Workflow: A Two-tiered Approach

A systematic approach to antimicrobial screening involves an initial qualitative assessment to determine the presence of antimicrobial activity, followed by a quantitative analysis to establish the potency of the compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Data Interpretation & Further Studies a Agar Well Diffusion Assay b Qualitative Assessment of Antimicrobial Activity a->b Observe Zones of Inhibition c Broth Microdilution Assay b->c If active d Determine Minimum Inhibitory Concentration (MIC) c->d Identify lowest concentration with no visible growth e Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) d->e Subculture from wells with no growth f Compare MIC/MBC values to controls e->f g Mechanism of Action Studies f->g G compound This compound gyrase Bacterial DNA Gyrase (GyrB subunit) compound->gyrase Binds to ATP-binding site dna_replication DNA Replication & Repair gyrase->dna_replication Inhibits enzyme function atp ATP atp->gyrase Blocked cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Other potential mechanisms for thiourea derivatives include disruption of the bacterial cell membrane and interference with quorum sensing. [1][5]Further studies, such as enzyme inhibition assays and molecular docking, would be required to elucidate the specific mechanism of this compound.

VII. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. Adherence to standardized methodologies, such as those provided by CLSI, and the use of appropriate quality control strains are paramount for generating reliable and reproducible data. Positive results from these screening assays would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for in vivo efficacy and toxicity studies. The exploration of thiourea derivatives represents a valuable avenue in the quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

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Application Notes & Protocols: Comprehensive Evaluation of the Anticancer Activity of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiourea Derivatives in Oncology

Thiourea derivatives represent a promising class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including significant potential as anticancer agents.[1][2][3][4] Their mechanism of action is often multifaceted, targeting various cellular pathways involved in cancer progression, such as angiogenesis, cell signaling, and cell cycle regulation.[5] The unique structural features of thioureas, particularly the presence of a thiocarbonyl group and the capacity for extensive hydrogen bonding, enable them to interact with a variety of biological targets, including enzymes and receptors crucial for tumor cell survival and proliferation.[4][6] This document provides a detailed guide for the comprehensive in vitro evaluation of a specific thiourea derivative, 1-Allyl-3-(4-morpholinophenyl)thiourea , outlining a strategic series of assays to determine its cytotoxic and mechanistic properties.

Strategic Workflow for Anticancer Activity Assessment

A systematic approach is crucial for elucidating the anticancer profile of a novel compound. The following workflow is designed to first establish cytotoxic efficacy and then delve into the underlying mechanisms of action.

Anticancer_Assay_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation Select_Cell_Lines Cell Line Selection (e.g., MCF-7, A549, HCT116) Prepare_Compound Compound Preparation (Stock Solution in DMSO) Select_Cell_Lines->Prepare_Compound Based on cancer type Cytotoxicity_Assay Cytotoxicity Assessment (SRB or MTT Assay) Prepare_Compound->Cytotoxicity_Assay Determine_IC50 IC50 Value Determination Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V-FITC/PI Staining) Determine_IC50->Apoptosis_Assay Proceed with IC50 concentrations Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Determine_IC50->Cell_Cycle_Assay Proceed with IC50 concentrations Western_Blot Signaling Pathway Analysis (Western Blotting) Apoptosis_Assay->Western_Blot Investigate apoptotic proteins Cell_Cycle_Assay->Western_Blot Investigate cell cycle regulators

Caption: Strategic workflow for evaluating the anticancer activity of this compound.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on various cancer cell lines. This is typically achieved through assays that measure cell viability or proliferation.[7]

Rationale for Cell Line Selection

The choice of cancer cell lines is critical for obtaining clinically relevant data.[8][9] A panel of cell lines from different tissue origins should be used to assess the breadth of the compound's activity. For this protocol, we recommend a starting panel that includes:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

This selection provides a preliminary screen across three common cancer types.

Sulforhodamine B (SRB) Assay: A Robust Method for Cytotoxicity

The SRB assay is a colorimetric method that estimates cell density based on the measurement of cellular protein content.[10][11] It is a reliable and reproducible assay for cytotoxicity screening.[10][12]

Protocol: SRB Cytotoxicity Assay

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[12][14]

  • Washing: Carefully wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[14] Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][14]

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[12]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10][11]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values of this compound

Cell LineTissue OriginIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
HCT116Colorectal Carcinoma8.2

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic activity is established, the next crucial step is to investigate the mechanism by which this compound induces cell death. Key cellular processes to investigate include apoptosis and cell cycle arrest.

Apoptosis Detection via Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V-FITC assay is a widely used method for detecting early apoptosis. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis and Interpretation

Flow cytometry analysis will distinguish four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Table 2: Hypothetical Apoptosis Induction in HCT116 Cells

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Control (DMSO)-95.22.11.5
Compound4.1 (0.5x IC50)78.512.35.8
Compound8.2 (1x IC50)45.135.614.2
Compound16.4 (2x IC50)15.848.928.7
Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[17] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Analysis and Interpretation

The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Compound Compound-induced Arrest G2->Compound Arrest at G2/M M->G1

Caption: Potential mechanism of action: G2/M phase cell cycle arrest.

Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)-55.328.116.6
Compound4.1 (0.5x IC50)48.225.526.3
Compound8.2 (1x IC50)35.918.745.4
Compound16.4 (2x IC50)22.112.365.6
Investigating Molecular Targets by Western Blotting

To further dissect the molecular mechanism, Western blotting can be employed to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[20][21]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.[22]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[22]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins overnight at 4°C.[23] Suggested targets include:

    • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

    • Cell Cycle: Cyclin B1, CDK1, p21

    • Loading Control: β-actin or GAPDH

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Analysis and Interpretation

Changes in the expression levels of these proteins will provide insights into the signaling pathways modulated by the compound. For instance, an increase in cleaved Caspase-3 and a decrease in Bcl-2 would support the induction of apoptosis. An increase in p21 and a decrease in Cyclin B1 would be consistent with G2/M arrest.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial in vitro evaluation of the anticancer activity of this compound. The outlined protocols for cytotoxicity screening, apoptosis, and cell cycle analysis will generate crucial data to establish its efficacy and elucidate its mechanism of action. Positive and significant findings from these assays would warrant further investigation, including in vivo studies in animal models, to fully assess its therapeutic potential as a novel anticancer agent.

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Application Notes and Protocols for the Evaluation of Analgesic Activity of Novel Thiourea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiourea Scaffolds in Analgesia

The global search for novel analgesic agents is driven by the significant limitations of current pain therapies, which are often associated with adverse side effects and the potential for addiction. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The structural versatility of the thiourea moiety allows for the synthesis of diverse analogues, enabling the fine-tuning of their pharmacological profiles.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the analgesic activity of novel thiourea compounds. It outlines detailed protocols for established in vivo analgesic assays and discusses the underlying mechanisms that these compounds may target, with a particular focus on their potential modulation of Transient Receptor Potential (TRP) channels.

Mechanistic Insights: Thiourea Compounds and TRP Channels in Nociception

A leading hypothesis for the analgesic effect of some thiourea derivatives is their interaction with TRP channels.[4] These channels are a superfamily of cation-permeable ion channels that act as crucial detectors and transducers of noxious stimuli, including thermal, mechanical, and chemical irritants.[5][6] Several TRP channels, such as TRPV1, TRPA1, and TRPM8, are predominantly expressed in nociceptive primary sensory neurons and are key players in the initiation and sensitization of pain signals.[7][8]

Modulation of these channels by small molecules can either block the pain signal (antagonism) or induce desensitization, leading to a long-lasting analgesic effect (agonism followed by desensitization).[5] For instance, TRPV1, the receptor for capsaicin (the pungent compound in chili peppers), is activated by noxious heat and acidic conditions.[9] Potent TRPV1 agonists can initially cause a burning sensation, followed by a period of analgesia due to receptor desensitization.[5] Thiourea analogues have been investigated as potential TRPV1 antagonists, offering a direct mechanism for pain inhibition.[4] The selection of appropriate analgesic screening models is therefore critical to elucidate the specific mechanisms of action of novel thiourea compounds.

Below is a diagram illustrating the role of TRP channels in the pain signaling pathway.

TRP_Channel_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System Heat Heat TRP TRP Channels (e.g., TRPV1, TRPA1) Heat->TRP Chemicals Chemicals Chemicals->TRP Mechanical Mechanical Mechanical->TRP Depolarization Membrane Depolarization TRP->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential SpinalCord Spinal Cord (Dorsal Horn) ActionPotential->SpinalCord Signal Transmission Brain Brain SpinalCord->Brain PainPerception Pain Perception Brain->PainPerception Thiourea Thiourea Compound Thiourea->TRP Modulation (Antagonism/Agonism)

Caption: Role of TRP channels in nociceptive signaling and potential modulation by thiourea compounds.

In Vivo Analgesic Assays: A Multi-faceted Approach

A comprehensive assessment of the analgesic potential of thiourea compounds requires the use of multiple in vivo models that probe different pain modalities and underlying mechanisms. The following protocols are standard and widely accepted methods for analgesic screening.

Thermal Nociception Models

Thermal nociception assays are fundamental for evaluating centrally acting analgesics.[10][11] These tests measure the latency of an animal's response to a noxious heat stimulus. An increase in reaction time following drug administration indicates an analgesic effect.

The hot plate test is a classic method for assessing sensitivity to thermal pain and is particularly sensitive to centrally acting analgesics.[12][13] The response, such as paw licking or jumping, is considered a supraspinally integrated behavior.[11]

Protocol: Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus with a precisely controlled surface temperature and a transparent restraining cylinder.

  • Animals: Mice (20-30g) or rats (150-250g) are commonly used.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal on the hot plate, maintained at a constant temperature (typically 55 ± 0.5°C), and start a timer.[14] Record the time (in seconds) it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established, after which the animal is removed from the plate regardless of its response.[14]

  • Compound Administration: Administer the thiourea test compound, a vehicle control, or a standard drug (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency.[11]

  • Data Analysis: The analgesic effect is determined by a statistically significant increase in the post-treatment latency compared to the baseline and vehicle control groups. Results can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).

The tail flick test also assesses thermal nociception but is considered a spinal reflex.[11][15] This test is useful for differentiating between spinal and supraspinal mechanisms of analgesia.

Protocol: Tail Flick Test

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat onto the animal's tail and an automated timer that stops when the tail moves.

  • Animals: Rats are typically preferred for this assay.

  • Acclimation: Acclimate the animals as described for the hot plate test.

  • Baseline Latency: Gently restrain the animal and position its tail over the radiant heat source. Activate the heat source, which simultaneously starts the timer. The timer automatically stops when the animal flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.[13]

  • Compound Administration: Administer the test compound, vehicle, or standard drug.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: An increase in the latency to flick the tail indicates an analgesic effect.

The following diagram illustrates the general workflow for thermal nociception assays.

Thermal_Nociception_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Measure Baseline Latency (Hot Plate or Tail Flick) Acclimation->Baseline Grouping Randomize into Groups (Vehicle, Standard, Test Compound) Baseline->Grouping Administration Compound Administration Grouping->Administration PostTreatment Measure Post-Treatment Latency (Multiple Time Points) Administration->PostTreatment Analysis Data Analysis (% Inhibition or %MPE) PostTreatment->Analysis End End Analysis->End

Caption: General experimental workflow for thermal nociception assays.

Chemical Nociception Models

Chemical nociception models are used to evaluate peripherally acting analgesics and to study inflammatory pain.[16]

This is a widely used and sensitive method for screening peripherally acting analgesics.[16][17] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain.[18] This response is mediated by the release of endogenous mediators like prostaglandins.[18]

Protocol: Acetic Acid-Induced Writhing Test

  • Animals: Mice (20-30g) are typically used.[16]

  • Acclimation: Acclimate the animals to the testing environment.

  • Compound Administration: Administer the test compound, vehicle, or a standard NSAID (e.g., diclofenac sodium) orally or intraperitoneally.[19][20]

  • Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally (typically 10 mL/kg body weight).[16][19]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a set period, usually 10-20 minutes.[16][21]

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the treated groups compared to the vehicle-treated control group.[22]

Table 1: Example Dosing for Writhing Test

Group Treatment Dose Route
1 Vehicle (e.g., Saline + Tween 80) 10 mL/kg p.o.
2 Diclofenac Sodium (Standard) 10 mg/kg p.o.
3 Thiourea Compound A 15 mg/kg p.o.

| 4 | Thiourea Compound A | 30 mg/kg | p.o. |

The formalin test is a robust model of continuous pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.[23][24] Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response.[25]

  • Phase 1 (Early Phase): Occurs immediately after injection (0-5 minutes) and represents acute, neurogenic pain due to the direct activation of nociceptors, likely involving TRPA1 channels.[24]

  • Phase 2 (Late Phase): Occurs 15-30 minutes post-injection and is characterized by inflammatory pain resulting from the release of inflammatory mediators in the peripheral tissue and central sensitization in the spinal cord.[23][25]

This biphasic nature makes the formalin test particularly valuable. Centrally acting analgesics like morphine inhibit both phases, whereas peripherally acting NSAIDs typically only inhibit the late phase.[25]

Protocol: Formalin Test

  • Animals: Mice or rats.

  • Acclimation: Acclimate the animals in individual observation chambers.

  • Compound Administration: Administer the test compound, vehicle, or standard drugs prior to formalin injection.

  • Induction of Nociception: Inject a small volume (e.g., 20-50 µL) of dilute formalin (1-5%) subcutaneously into the plantar surface of one hind paw.[25][26]

  • Observation: Immediately after the injection, return the animal to the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically 30-60 minutes.

  • Data Analysis: The total time spent in nociceptive behaviors is determined for both the early phase (e.g., 0-5 min) and the late phase (e.g., 15-30 min). The analgesic effect is demonstrated by a significant reduction in these behaviors compared to the control group.

Data Interpretation and Concluding Remarks

The selection of analgesic assays should be guided by the hypothesized mechanism of action of the thiourea compounds being tested. A compound that shows efficacy in the hot plate and tail flick tests is likely to have a central mechanism of action.[11] Conversely, a compound that is active in the acetic acid-induced writhing test but not in the thermal models is more likely to act peripherally.[12] The formalin test provides a more nuanced assessment, allowing for the dissection of neurogenic and inflammatory pain components.[23] For instance, a thiourea derivative that inhibits both phases of the formalin test may have a mechanism similar to centrally acting analgesics, while one that only inhibits the second phase may possess anti-inflammatory properties.[25]

By employing a battery of these well-validated in vivo models, researchers can effectively characterize the analgesic profile of novel thiourea compounds, elucidate their potential mechanisms of action, and identify promising candidates for further development as next-generation pain therapeutics.

References

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Application Notes and Protocols for 1-Allyl-3-(4-morpholinophenyl)thiourea Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 1-Allyl-3-(4-morpholinophenyl)thiourea. It covers the synthesis of the target compound, its application in subsequent heterocyclization reactions, and detailed protocols for reaction execution, product isolation, and characterization. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Thiourea derivatives are a versatile class of organic compounds widely utilized as precursors for nitrogen- and sulfur-containing heterocycles, organocatalysts, and as ligands in coordination chemistry.[1][2][3] Their biological significance is also well-documented, with applications as antimicrobial, antitumor, and antiviral agents.[2] The molecule this compound combines several key structural features: a nucleophilic thiourea core, a reactive allyl group, and a morpholine moiety, making it a valuable intermediate for synthesizing complex heterocyclic systems.

This guide details the synthesis of this compound from commercially available precursors and its subsequent use in an electrophilic cyclization reaction to form a thiazoline derivative, a common and important heterocyclic scaffold.[4]

Section 1: Synthesis of this compound

The most direct and efficient method for synthesizing N,N'-disubstituted thioureas is the coupling reaction between an isothiocyanate and a primary or secondary amine.[5][6] This reaction proceeds via a nucleophilic addition mechanism, where the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. The process is typically high-yielding, occurs under mild conditions, and exhibits high atom economy.[5]

Mechanistic Rationale

The choice of reactants—4-morpholinoaniline and allyl isothiocyanate—is based on their commercial availability and the desired functionalities in the final product. The reaction is generally self-catalyzing and proceeds readily at room temperature. A non-polar aprotic solvent like dichloromethane (DCM) or a polar aprotic solvent like tetrahydrofuran (THF) is suitable to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis

Materials and Reagents:

Reagent Formula MW ( g/mol ) Molarity/Density Amount (mmol) Volume/Mass
4-Morpholinoaniline C₁₀H₁₄N₂O 178.23 - 10.0 1.78 g
Allyl isothiocyanate C₄H₅NS 99.15 1.02 g/mL 10.0 0.97 mL

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | 50 mL |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-morpholinoaniline (1.78 g, 10.0 mmol).

  • Add 50 mL of dichloromethane (DCM) to the flask and stir until the amine is fully dissolved.

  • Slowly add allyl isothiocyanate (0.97 mL, 10.0 mmol) dropwise to the stirring solution at room temperature over 5 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The starting materials will be consumed, and a new, less polar spot corresponding to the product will appear.

  • Upon completion, reduce the solvent volume in vacuo using a rotary evaporator.

  • The crude product will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold hexane to remove any unreacted starting material, and dry under vacuum.

  • The product, this compound, should be obtained as a white or off-white solid.

Characterization
  • FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching (~3200-3400), C=S stretching (~1250-1020), and C-N stretching.

  • ¹H-NMR (DMSO-d₆): Expect signals corresponding to the morpholine protons, aromatic protons, allyl group protons (CH₂, CH, CH₂), and the two N-H protons.[7]

  • ¹³C-NMR (DMSO-d₆): The most characteristic signal will be the thiocarbonyl carbon (C=S) appearing significantly downfield (~180 ppm).[7][8]

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺ (C₁₄H₁₉N₃OS, MW: 277.39).

Section 2: Application in Heterocyclization Reactions

N-allyl thiourea derivatives are excellent precursors for synthesizing five-membered heterocyclic rings like thiazolines through electrophilic cyclization.[4] This reaction, often termed halocyclization when a halogen is the electrophile, provides a convenient and high-yielding route to these important scaffolds.

Mechanistic Overview: Iodocyclization

The reaction proceeds via the activation of the allyl group's double bond by an electrophile, in this case, molecular iodine (I₂). The sulfur atom of the thiourea acts as an internal nucleophile, attacking the activated alkene to form a five-membered ring. This intramolecular cyclization is regioselective and results in the formation of a thiazoline ring system. Subsequent elimination of a proton yields the final product.

Visualization of Synthesis and Cyclization Workflow

The following diagram illustrates the overall workflow from starting materials to the final thiazoline product.

G cluster_synthesis Part 1: Thiourea Synthesis cluster_cyclization Part 2: Thiazoline Formation Amine 4-Morpholinoaniline Reaction1 Stir @ RT, 2-4h Amine->Reaction1 Isothiocyanate Allyl Isothiocyanate Isothiocyanate->Reaction1 Solvent1 DCM Solvent1->Reaction1 Solvent Thiourea This compound Reaction2 Stir @ RT, 1-2h Thiourea->Reaction2 Substrate Reaction1->Thiourea Workup Iodine Iodine (I₂) Iodine->Reaction2 Base NaHCO₃ Base->Reaction2 Acid Scavenger Solvent2 DCM Solvent2->Reaction2 Solvent Thiazoline 2-(Allylamino)-4,5-dihydrothiazole derivative Reaction2->Thiazoline Workup & Purification

Caption: Workflow for synthesis of the target thiourea and its subsequent iodocyclization.

Experimental Protocol: Synthesis of 2-((4-Morpholinophenyl)imino)-5-(iodomethyl)-4,5-dihydrothiazole

Rationale for Reagent Choices:

  • Iodine (I₂): A mild and effective electrophile for initiating the cyclization of allyl thioureas.

  • Sodium Bicarbonate (NaHCO₃): A mild inorganic base used to neutralize the HI generated during the reaction, preventing potential side reactions or degradation of the product.

  • Dichloromethane (DCM): An appropriate solvent that dissolves the starting material and reagents without interfering with the reaction.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Molarity/Density Amount (mmol) Volume/Mass
This compound C₁₄H₁₉N₃OS 277.39 - 1.0 277 mg
Iodine I₂ 253.81 - 1.2 305 mg
Sodium Bicarbonate NaHCO₃ 84.01 - 2.0 168 mg
Dichloromethane (DCM) CH₂Cl₂ 84.93 1.33 g/mL - 20 mL

| Sodium Thiosulfate (10% aq. soln.) | Na₂S₂O₃ | 158.11 | - | - | ~15 mL |

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (277 mg, 1.0 mmol) and sodium bicarbonate (168 mg, 2.0 mmol) in 20 mL of DCM.

  • To this stirring suspension, add a solution of iodine (305 mg, 1.2 mmol) in 5 mL of DCM portion-wise at room temperature. The characteristic dark color of iodine should fade as it is consumed.

  • Stir the reaction for 1-2 hours at room temperature. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • After completion, quench the reaction by adding 15 mL of a 10% aqueous sodium thiosulfate solution to remove any excess iodine. Stir until the organic layer becomes colorless.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure thiazoline derivative.

Section 3: Data Interpretation and Troubleshooting

ProblemPossible CauseSuggested Solution
Synthesis: Low yield of thioureaIncomplete reaction.Extend reaction time. Ensure purity of starting amine and isothiocyanate.
Moisture in the reaction.Use anhydrous solvent.
Cyclization: Reaction does not start (iodine color persists)Inactive starting material.Confirm the structure of the thiourea by NMR before proceeding.
Cyclization: Formation of multiple productsSide reactions due to acid.Ensure sufficient base (NaHCO₃) is present to neutralize generated HI.
Product degradation.Avoid prolonged reaction times or exposure to heat.

Section 4: Safety Precautions

  • Allyl isothiocyanate: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Iodine: Is corrosive and can cause stains. Avoid inhalation of vapors and contact with skin.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Halocyclization of N‐allyl thiourea derivatives. ResearchGate. [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Allyl-3-(4-morpholinophenyl)thiourea is a heterocyclic compound incorporating allyl, morpholine, and thiourea moieties, structural motifs frequently associated with a wide range of biological activities.[1][2] As a potential candidate in drug discovery and materials science, its unambiguous structural confirmation, purity assessment, and physicochemical profiling are paramount. This guide provides a comprehensive, multi-technique workflow for the definitive characterization of this molecule. We detail integrated protocols for spectroscopic and analytical techniques, emphasizing not just the procedural steps but the scientific rationale behind the selection of each method. This document is intended for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development, offering a robust framework for validating novel thiourea derivatives.

Introduction: The Scientific Imperative for Characterization

The molecule this compound belongs to the thiourea class of compounds, which are known for their versatile coordination chemistry and significant biological applications, including antimicrobial, anticancer, and antioxidant activities.[2][3][4] The presence of a terminal allyl group provides a site for further synthetic modification or polymerization, the morpholine ring enhances solubility and metabolic stability, and the thiourea core acts as a key pharmacophore and a potent hydrogen bond donor/acceptor.

Given this chemical complexity, a single analytical technique is insufficient for full characterization. An orthogonal approach, combining data from multiple independent methods, is essential to build a self-validating dossier on the compound's identity, purity, and stability. This application note outlines such an approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC).

The Characterization Workflow: An Integrated Strategy

The characterization process is a systematic investigation. It begins with structural elucidation at the molecular level and progresses to the analysis of the bulk material's properties. Each technique provides a unique piece of the puzzle, and their combined data provide a high-confidence profile of the compound.

Characterization_Workflow cluster_start Input cluster_analysis Analytical Techniques cluster_output Output Synthesized_Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS Structural Elucidation FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Structural Elucidation HPLC HPLC Analysis Synthesized_Compound->HPLC Physicochemical Properties Thermal Thermal Analysis (TGA/DSC) Synthesized_Compound->Thermal Physicochemical Properties Structural_Confirmation Structural Confirmation & Identity NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation Purity_Profile Purity & Stability Profile HPLC->Purity_Profile Thermal->Purity_Profile Structural_Confirmation->Purity_Profile Prerequisite

Figure 1: Integrated workflow for the characterization of novel chemical entities.

Structural Elucidation: Confirming the Molecular Blueprint

The primary task is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. NMR, FTIR, and MS are the foundational pillars of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the compound, and its high boiling point allows for variable temperature studies if needed. Crucially, it allows for the observation of exchangeable N-H protons of the thiourea group, which might be lost in solvents like D₂O or CDCl₃.[5][6]

  • Nuclei: ¹H NMR provides information on the number of different types of protons and their neighboring environments. ¹³C NMR confirms the carbon skeleton of the molecule.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton Assignment Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz)
H-N¹ Thiourea ~9.6 - 9.8 Broad singlet
H-N³ Thiourea ~8.0 - 8.2 Triplet (due to coupling with allyl CH₂)
Ar-H Phenyl (ortho to Morpholine) ~6.8 - 7.0 Doublet, J ≈ 9.0
Ar-H Phenyl (ortho to Thiourea) ~7.3 - 7.5 Doublet, J ≈ 9.0
Allyl-CH Allyl ~5.8 - 6.0 Multiplet
Allyl-CH₂ (terminal) Allyl ~5.1 - 5.3 Multiplet
Allyl-CH₂ (internal) Allyl ~4.1 - 4.3 Multiplet
Morpholine-O-CH₂ Morpholine ~3.6 - 3.8 Triplet, J ≈ 4.5

| Morpholine-N-CH₂ | Morpholine | ~3.0 - 3.2 | Triplet, J ≈ 4.5 |

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Assignment Functional Group Expected Chemical Shift (δ, ppm)
C=S Thiourea ~180 - 182
Ar-C (C-N, Morpholine) Phenyl ~145 - 147
Ar-C (C-N, Thiourea) Phenyl ~132 - 134
Allyl-CH Allyl ~134 - 135
Ar-CH (ortho to Thiourea) Phenyl ~123 - 125
Ar-CH (ortho to Morpholine) Phenyl ~115 - 117
Allyl-CH₂ (terminal) Allyl ~116 - 118
Morpholine-O-CH₂ Morpholine ~66 - 67
Morpholine-N-CH₂ Morpholine ~49 - 50

| Allyl-CH₂ (internal) | Allyl | ~47 - 48 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) sampling technique is preferred for solid powders as it requires minimal sample preparation and provides high-quality, reproducible spectra. The key is to identify the unique vibrations corresponding to the C=S, N-H, C-O-C, and C=C bonds.

Expected FTIR Absorption Bands (ATR, Solid)

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3150 - 3250 N-H Stretch Thiourea NH
3050 - 3080 =C-H Stretch Allyl & Aromatic C-H
2800 - 2950 C-H Stretch Allyl & Morpholine CH₂
~1640 C=C Stretch Allyl C=C
1510 - 1550 C=C Stretch / N-H Bend Aromatic Ring / Thiourea
1230 - 1270 C-N Stretch Aryl-N
1220 - 1240 C=S Stretch Thiourea C=S[3]

| 1110 - 1130 | C-O-C Asymmetric Stretch | Morpholine Ether |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering the most definitive confirmation of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing fragmentation and clearly showing the molecular ion.

Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS) is specified to differentiate the target molecule from other compounds with the same nominal mass. ESI in positive ion mode is chosen because the nitrogen atoms in the morpholine and thiourea moieties are easily protonated to form [M+H]⁺ ions.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₄H₁₉N₃OS

  • Monoisotopic Mass: 277.1249 g/mol

  • Technique: ESI-HRMS (Positive Ion Mode)

  • Expected Ion: [M+H]⁺

  • Expected m/z: 278.1322

Purity and Physicochemical Profiling

Once the structure is confirmed, the focus shifts to assessing the purity of the bulk sample and understanding its physical properties, which are critical for any downstream application, especially in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a pharmaceutical compound. A reversed-phase method is typically the first choice for molecules of this polarity.

Causality Behind Experimental Choices:

  • Column: A C18 column is a versatile starting point for reversed-phase chromatography, retaining the compound based on its hydrophobicity.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. The aromatic phenyl ring provides strong chromophores, making UV detection highly sensitive. A wavelength of ~240-250 nm is a logical starting point.[7]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with a small amount of acid (like formic acid or TFA) is used to ensure good peak shape and elution of the compound and any potential impurities.

Thermal Analysis (TGA/DSC)

Thermal analysis provides crucial information on the material's stability, melting point, and composition (e.g., presence of water or solvents).[8][9]

  • Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.[10][11] For this compound, a sharp endothermic peak would be expected, corresponding to its melting point. The sharpness of the peak is an indicator of high purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[10][12] TGA is used to determine the thermal stability and decomposition temperature of the compound. A TGA thermogram showing no significant weight loss until a high temperature indicates a stable, anhydrous, and solvent-free material.[9]

Spectroscopic_Correlation Molecule This compound Allyl Allyl Group -CH₂-CH=CH₂ Molecule->Allyl Thiourea Thiourea Core -NH-C(S)-NH- Molecule->Thiourea Phenyl p-Substituted Phenyl Ring Molecule->Phenyl Morpholine Morpholine Ring Molecule->Morpholine MS_Node Molecular Ion [M+H]⁺ = 278.1322 Molecule->MS_Node H_NMR ¹H NMR Signals Allyl->H_NMR δ 4.1-6.0 C_NMR ¹³C NMR Signals Allyl->C_NMR δ 47, 116, 134 FTIR FTIR Peaks (cm⁻¹) Allyl->FTIR ~1640, 3080 Thiourea->H_NMR δ 8.0-9.8 (broad) Thiourea->C_NMR δ ~181 (C=S) Thiourea->FTIR ~3200 (N-H) ~1230 (C=S) Phenyl->H_NMR δ 6.8-7.5 (AA'BB') Phenyl->C_NMR δ 115-147 Phenyl->FTIR ~1510 Morpholine->H_NMR δ 3.0-3.8 (triplets) Morpholine->C_NMR δ 49, 66 Morpholine->FTIR ~1120 (C-O-C)

Figure 2: Correlation map of molecular fragments to expected spectroscopic signals.

Detailed Experimental Protocols

The following protocols provide a validated starting point for the analysis. Instrument parameters should be optimized as necessary.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle warming may be applied if necessary.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Use standard parameters (e.g., 30° pulse, 16 scans, 2-second relaxation delay).

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum. Use standard parameters (e.g., 1024 scans, 2-second relaxation delay).

  • Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ 39.52 ppm).

Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a stock solution of the compound in HPLC-grade methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis: Identify the m/z value for the [M+H]⁺ ion and compare the experimentally measured exact mass to the theoretical exact mass calculated for C₁₄H₁₉N₃OS.

Protocol 3: HPLC Purity Analysis
  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detector: DAD/UV set to 245 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a sample solution in acetonitrile at a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Analysis: Inject 10 µL of the sample. Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Conclusion

The robust characterization of this compound requires a synergistic application of multiple analytical techniques. The protocols and expected data presented in this note provide a comprehensive framework for researchers to confirm the molecule's identity, establish its purity, and determine key physicochemical properties. This rigorous validation is a non-negotiable step in advancing novel compounds from the laboratory bench toward potential applications in medicine and material science, ensuring that all subsequent biological or chemical studies are performed on a well-defined and validated molecular entity.

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Application Notes & Protocols for Drug Discovery: 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiourea scaffold, characterized by the R¹R²N-C(=S)-NR³R⁴ core, is a privileged pharmacophore in modern medicinal chemistry. Its unique ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S) allows for versatile interactions with a wide range of biological targets.[1][2] Consequently, thiourea derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific, promising derivative: 1-Allyl-3-(4-morpholinophenyl)thiourea .

This molecule integrates three key structural motifs of high interest in drug discovery:

  • Thiourea Core: The central pharmacophore responsible for key binding interactions.[1]

  • Allyl Group: A small, lipophilic moiety known to enhance the biological activity and modify the pharmacokinetic properties of parent compounds.[6][7]

  • Morpholinophenyl Moiety: The morpholine ring is a common feature in many approved drugs, including anticancer agents, valued for improving aqueous solubility and metabolic stability.[8]

The convergence of these features makes this compound a compelling candidate for investigation. This document serves as a comprehensive technical guide for researchers, providing a robust framework for its synthesis, characterization, and evaluation across primary screening assays to unlock its therapeutic potential.

Section 1: Synthesis and Characterization

A logical and efficient synthesis is the foundational step in evaluating any new chemical entity. For N,N'-disubstituted thioureas like the topic compound, the most direct and widely adopted method is the reaction between an amine and an isothiocyanate.[9][10]

Rationale for Synthetic Route

The chosen protocol involves the nucleophilic addition of the primary amine of 4-morpholinoaniline to the electrophilic carbon of allyl isothiocyanate. This reaction is typically high-yielding, proceeds under mild conditions, and requires readily available starting materials, making it an ideal choice for laboratory-scale synthesis and analog generation.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification & Characterization A 4-Morpholinoaniline D Nucleophilic Addition (Stir at Room Temp.) A->D B Allyl Isothiocyanate B->D C Solvent System (e.g., Acetonitrile or THF) C->D E Solvent Removal (Rotary Evaporation) D->E F Recrystallization or Column Chromatography E->F G Characterization (NMR, MS, IR) F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

Principle: This protocol describes the synthesis via the reaction of 4-morpholinoaniline with allyl isothiocyanate in a suitable solvent.

Materials:

  • 4-Morpholinoaniline (1.0 eq)

  • Allyl isothiocyanate (1.05 eq)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 4-morpholinoaniline (1.0 eq) and dissolve in anhydrous acetonitrile (approx. 10 mL per gram of amine).

  • Begin stirring the solution at room temperature.

  • Add allyl isothiocyanate (1.05 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The reaction is often exothermic; slow addition of the isothiocyanate prevents a rapid temperature increase. Room temperature is sufficient to drive the reaction to completion without promoting side reactions.

  • Upon completion, reduce the solvent volume in vacuo using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure product.

  • Dry the final product under vacuum.

Characterization:

  • ¹H & ¹³C NMR: Confirm the structure and purity. Expect characteristic peaks for the allyl, morpholine, and phenyl protons and carbons. The thiocarbonyl carbon (C=S) typically appears downfield in the ¹³C NMR spectrum, often around 180 ppm.[6]

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound (C₁₄H₁₉N₃OS, MW: 277.39 g/mol ).[11]

  • Infrared (IR) Spectroscopy: Identify key functional groups, particularly the N-H stretching and C=S stretching vibrations.

Section 2: Rationale for Biological Evaluation

Based on extensive literature on thiourea derivatives and the specific moieties in this compound, the primary therapeutic avenues for investigation are anticancer and antimicrobial activities, with a secondary potential for antioxidant effects.

therapeutic_pathways cluster_anticancer Anticancer Potential cluster_antimicrobial Antimicrobial Potential cluster_antioxidant Antioxidant Potential Compound This compound Kinase Kinase Inhibition (e.g., EGFR, VEGFR-2) Compound->Kinase Topo Topoisomerase Inhibition Compound->Topo Gyrase DNA Gyrase / Topo IV Inhibition Compound->Gyrase CellWall Cell Wall Disruption Compound->CellWall Biofilm Biofilm Formation Inhibition Compound->Biofilm Radical Radical Scavenging (DPPH, ABTS) Compound->Radical CellCycle Cell Cycle Arrest Kinase->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis

Caption: Potential therapeutic applications and mechanisms of action for investigation.

  • Anticancer Activity: Thioureas are well-documented anticancer agents.[1][2][12] The aromatic phenyl ring and morpholine group are present in known kinase inhibitors, suggesting a potential mechanism of action through the inhibition of signaling pathways crucial for cancer cell proliferation, such as EGFR or VEGFR-2.[1][13]

  • Antimicrobial Activity: Thiourea derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[14][15] A likely mechanism is the inhibition of essential bacterial enzymes like DNA gyrase.[16][17] The ability to disrupt biofilm formation is another important area to explore.[18]

  • Antioxidant Activity: Many sulfur-containing compounds, including thioureas, can act as antioxidants by scavenging free radicals.[5][19] This can be a valuable secondary property for a therapeutic agent.

Section 3: Experimental Protocols for In Vitro Screening

The following protocols provide a validated starting point for the primary biological evaluation of this compound.

Protocol 3.1: In Vitro Anticancer Activity — MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.[20]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, HepG2 liver) and a non-cancerous control cell line (e.g., HEK293).[13]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • Test Compound: this compound, dissolved in DMSO to make a 10 mM stock solution.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates, multichannel pipette, CO₂ incubator.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: A 24-hour pre-incubation ensures cells are in the exponential growth phase and have adhered properly before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM stock. Final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells, typically <0.5%) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Causality: This incubation period allows for sufficient formazan crystal formation within viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 3.2: In Vitro Antibacterial Activity — Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Materials:

  • Bacterial strains: Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test Compound stock solution (e.g., 1024 µg/mL in DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well plates.

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock compound solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3.3: In Vitro Antioxidant Activity — DPPH Radical Scavenging Assay

Principle: This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, quenching it. This causes a color change from deep violet to pale yellow, which is measured spectrophotometrically.[19]

Materials:

  • DPPH solution (0.1 mM in methanol).

  • Test Compound stock solution (1 mg/mL in methanol).

  • Standard antioxidant (Ascorbic acid or Trolox).

  • Methanol.

  • 96-well plate.

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound and the standard in methanol in a 96-well plate (100 µL/well).

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Causality: DPPH is light-sensitive, so incubation in the dark is critical for reproducible results.

  • Absorbance Reading: Measure the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 (where Abs_Control is the absorbance of DPPH solution without the sample).

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Section 4: Data Interpretation and Next Steps

Summarizing Primary Screening Data

All quantitative results from the initial screening should be organized for clear comparison.

CompoundAssay TypeTarget/Cell LineResult (IC₅₀ / MIC)Selectivity Index (SI)*
This compoundCell ViabilityMCF-7e.g., 5.2 µMe.g., 7.1
Cell ViabilityHCT116e.g., 8.9 µMe.g., 4.1
Cell ViabilityHEK293 (Normal)e.g., 37.0 µMN/A
AntibacterialS. aureuse.g., 16 µg/mLN/A
AntibacterialE. colie.g., >128 µg/mLN/A
AntioxidantDPPH Scavenginge.g., 45.5 µMN/A
Positive Control (e.g., Doxorubicin)Cell ViabilityMCF-7e.g., 0.8 µM
Positive Control (e.g., Ciprofloxacin)AntibacterialS. aureuse.g., 0.5 µg/mL

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>2) is desirable.

Next Steps Workflow

The results from these primary assays will dictate the subsequent steps in the drug discovery pipeline.

discovery_workflow cluster_moa Mechanism of Action (MoA) Studies cluster_adme Lead Optimization Start Primary Screening Results (IC₅₀, MIC) Decision Potent & Selective Activity? Start->Decision KinaseAssay Kinase Inhibition Assays (EGFR, etc.) Decision->KinaseAssay Yes Stop Low Activity or High Toxicity (Terminate or Redesign) Decision->Stop No SAR Structure-Activity Relationship (SAR) Studies KinaseAssay->SAR ApoptosisAssay Apoptosis/Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->SAR EnzymeAssay Bacterial Enzyme Assays (DNA Gyrase) EnzymeAssay->SAR ADME In Vitro ADME/Tox (Solubility, Permeability, cyp450) SAR->ADME Invivo In Vivo Efficacy Studies (Animal Models) ADME->Invivo

Caption: A decision-making workflow for advancing a hit compound.

If the compound shows potent and selective activity (e.g., low micromolar IC₅₀ against cancer cells with a good selectivity index), the next logical steps are to elucidate its specific mechanism of action (MoA) and begin lead optimization. This involves synthesizing analogs to establish a Structure-Activity Relationship (SAR) and evaluating the compound's drug-like properties (ADME/Tox).

Conclusion

This compound stands as a well-reasoned candidate for drug discovery, built upon the validated success of the thiourea pharmacophore and enhanced with structural motifs known to confer favorable biological and pharmaceutical properties. The protocols detailed in this guide provide a standardized, robust, and scientifically-grounded approach for its initial synthesis and evaluation. By systematically assessing its anticancer, antimicrobial, and antioxidant potential, researchers can efficiently determine its viability as a novel therapeutic lead, paving the way for more advanced mechanistic and preclinical studies.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. [Link]

  • Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. (2020). ResearchGate. [Link]

  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (n.d.). PMC - NIH. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI. [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PMC - NIH. [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. [Link]

  • This compound. (2024). ChemBK. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

  • Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. (2022). Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (n.d.). ResearchGate. [Link]

  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). PubMed. [Link]

  • The proposed mechanism for the formation of thiourea. (n.d.). ResearchGate. [Link]

  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (n.d.). Bentham Science. [Link]

  • Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. (n.d.). PMC - NIH. [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. (2024). South Eastern European Journal of Public Health. [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Arylthiourea Derivatives with Antitubercular Activity. (2007). ResearchGate. [Link]

  • Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. (2025). PubMed. [Link]

  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed. [Link]

  • 1-ALLYL-3-(4-CHLOROPHENYL)THIOUREA. (n.d.). gsrs.ncats.nih.gov. [Link]

  • Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity. (2017). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea. Our objective is to provide a comprehensive technical resource that addresses common experimental challenges, enhances yield, and ensures product purity through a combination of troubleshooting guides, frequently asked questions, and detailed protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, focusing on root causes and actionable solutions.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix this?

Low or no yield is the most common issue, often stemming from several factors related to reagents and reaction conditions.

Potential Cause 1: Degradation or Impurity of Starting Materials The primary synthetic route involves the nucleophilic addition of 4-morpholinoaniline to allyl isothiocyanate. The electrophilicity and stability of the isothiocyanate are critical.

  • Expert Insight: Allyl isothiocyanate is susceptible to degradation, especially if stored improperly. Impurities in the 4-morpholinoaniline can also inhibit the reaction.

  • Recommended Solution:

    • Verify Reagent Quality: Use freshly opened or recently purified allyl isothiocyanate. Store it in a cool, dark, and dry environment to prevent decomposition.[1]

    • Purify Amine: If the purity of 4-morpholinoaniline is questionable, consider recrystallization or column chromatography before use.

    • Stoichiometry Control: Ensure precise 1:1 molar stoichiometry. An excess of either reactant can lead to side products and complicate purification.[2]

Potential Cause 2: Sub-Optimal Reaction Conditions The reaction kinetics are highly dependent on the solvent, temperature, and reaction time.

  • Expert Insight: While the reaction often proceeds readily at room temperature, factors like solvent polarity can significantly influence the rate and completion.

  • Recommended Solution:

    • Solvent Optimization: Polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly effective for this type of synthesis.[2] If solubility is an issue, consider Acetonitrile or DMSO.

    • Temperature Adjustment: If the reaction is sluggish at room temperature, gently heating the mixture to 40-50°C can increase the rate. However, excessive heat can promote side reactions.[2]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions are often complete within a few hours, but allowing it to proceed overnight may be necessary for full conversion.

Potential Cause 3: Low Nucleophilicity of the Amine While 4-morpholinoaniline is a reasonably good nucleophile, its reactivity can be influenced by reaction conditions.

  • Expert Insight: For amines with reduced nucleophilicity (e.g., those with strong electron-withdrawing groups), activation may be necessary.[3] Though less common for this specific substrate, it is a key consideration in thiourea synthesis.

  • Recommended Solution:

    • Base Catalysis: The addition of a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA), can deprotonate the amine slightly, increasing its nucleophilicity without competing in the reaction.[1]

Q2: My final product is contaminated with significant impurities. How do I identify and minimize them?

Product purity is paramount. The primary impurities are typically unreacted starting materials or side products from unintended reactions.

Common Impurity 1: Unreacted Starting Materials The most straightforward source of contamination.

  • Expert Insight: Incomplete reactions are a common cause. This is easily identifiable by TLC, where spots corresponding to the starting materials will persist.

  • Minimization & Removal:

    • Drive the Reaction to Completion: Use the optimization techniques described in Q1 (e.g., extending reaction time, gentle heating).

    • Work-up Procedure: During the work-up, unreacted 4-morpholinoaniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Unreacted allyl isothiocyanate is volatile and can often be removed under high vacuum.[2]

Common Impurity 2: Symmetrical Thiourea Byproducts This occurs if the isothiocyanate reacts with an unintended amine source or if there are issues with in-situ generation methods (less common for this specific synthesis).

  • Expert Insight: While the direct reaction of 4-morpholinoaniline and allyl isothiocyanate should yield the unsymmetrical product, contamination in the amine starting material could lead to symmetrical byproducts.

  • Minimization & Removal:

    • Ensure Amine Purity: The best prevention is using pure 4-morpholinoaniline.

    • Chromatography: These byproducts typically have different polarities and can be separated from the desired product using column chromatography.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common synthesis issues.

G start Low Yield or No Product reagent_check Step 1: Verify Reagent Quality (Purity, Freshness) start->reagent_check conditions_check Step 2: Optimize Conditions (Solvent, Temp, Time) reagent_check->conditions_check Reagents OK fail Issue Persists: Consult Advanced Methods (e.g., Alternative Reagents) reagent_check->fail Reagents Degraded conditions_check->reagent_check No Improvement workup_check Step 3: Review Purification (Extraction, Recrystallization) conditions_check->workup_check Reaction Improved workup_check->conditions_check Impure Product success High Yield & Purity Achieved workup_check->success Pure Product Isolated

Caption: A decision tree for troubleshooting low yield in thiourea synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for synthesizing this compound? A detailed, validated protocol is provided in the "Experimental Protocols" section below. The core of the method is the reaction of equimolar amounts of 4-morpholinoaniline and allyl isothiocyanate in a suitable solvent like THF or DCM at room temperature.

Q2: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most effective method.

  • Procedure: Spot the starting amine, the isothiocyanate, and the co-spot of both on a TLC plate as references. As the reaction proceeds, a new spot corresponding to the more polar thiourea product will appear, and the spots of the starting materials will diminish.

  • Solvent System: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for the mobile phase.

Q3: Are there any significant safety precautions I should take? Yes. Always work in a well-ventilated fume hood.

  • Allyl Isothiocyanate: Is a lachrymator and is toxic. Avoid inhalation and skin contact.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Tetrahydrofuran (THF) can form explosive peroxides.

  • General: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Q4: Are there alternative synthetic routes if allyl isothiocyanate is unavailable? Yes, though they are more complex. One common alternative involves the reaction of the primary amine (4-morpholinoaniline) with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate.[4] This intermediate is then treated with a desulfurizing agent to generate the isothiocyanate in-situ, which then reacts with another amine. However, for this specific product, direct coupling is far more efficient.

Part 3: Data & Protocols

Optimized Reaction Parameters

The table below summarizes the recommended starting conditions for the synthesis, which can be further optimized based on experimental observations.

ParameterRecommended ConditionRationale & Notes
Reactants 4-morpholinoaniline, Allyl isothiocyanate---
Stoichiometry 1.0 : 1.0 molar ratioPrevents excess starting material in the final product.[2]
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Good solubility for reactants and product; facilitates reaction.[2]
Concentration 0.1 - 0.5 MA good starting range; too dilute may slow the reaction.
Temperature Room Temperature (20-25°C)Reaction is typically efficient without heating. Gentle warming (40°C) can be used if slow.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Work-up Solvent evaporation, followed by recrystallizationEffective for isolating and purifying the solid product.
Core Synthesis Workflow

G reagent reagent process process product product amine 4-Morpholinoaniline in THF reaction Stir at RT (2-6h) amine->reaction iso Allyl Isothiocyanate iso->reaction evap Solvent Evaporation reaction->evap crude Crude Solid Product evap->crude purify Recrystallization (e.g., from Ethanol) crude->purify final Pure this compound purify->final

Sources

Technical Support Center: Synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges and side reactions encountered during the synthesis of this and related thiourea compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most direct and widely employed method is the nucleophilic addition of 4-morpholinoaniline to allyl isothiocyanate.[1][2] This reaction is typically high-yielding and proceeds under mild conditions. The lone pair of electrons on the primary amine nitrogen of 4-morpholinoaniline attacks the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the final thiourea product.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R1 4-Morpholinoaniline NucAttack Nucleophilic Attack R1->NucAttack Amine Nucleophile R2 Allyl Isothiocyanate R2->NucAttack Isothiocyanate Electrophile ProtonTransfer Proton Transfer NucAttack->ProtonTransfer Intermediate P This compound ProtonTransfer->P

Caption: Reaction mechanism for thiourea synthesis.

Q2: What are the recommended solvents and reaction temperatures?

Aprotic solvents are preferred to avoid side reactions with the highly reactive isothiocyanate. Commonly used solvents include:

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Acetone

The reaction is typically conducted at room temperature.[1] While gentle heating can sometimes overcome issues of low reactivity or steric hindrance, elevated temperatures should be used with caution as allyl isothiocyanate can become unstable and decompose.[3] An initial exothermic reaction may be observed upon mixing the reagents, so controlled addition, especially on a larger scale, is advisable.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method for monitoring this reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), which can typically resolve the starting amine, the isothiocyanate, and the more polar thiourea product. The consumption of the limiting reagent (usually the 4-morpholinoaniline) indicates the reaction is proceeding. Staining with potassium permanganate or visualization under UV light (if the compounds are UV-active) can be used. For more quantitative analysis, LC-MS is an excellent alternative.

Part 2: Troubleshooting Guide: Side Reactions & Optimization

This section provides solutions to specific problems that may arise during the synthesis.

Problem Area: Low or No Product Yield

Q: My reaction has a very low yield. What are the potential causes and how can I address them?

Low yields are a frequent issue and can stem from several factors, primarily related to reagent stability and reaction conditions.[1] The following table outlines common causes and their corresponding solutions.

Potential CauseScientific ExplanationRecommended SolutionExpected Outcome
Degradation of Allyl Isothiocyanate Allyl isothiocyanate (AITC) is susceptible to degradation, especially when exposed to heat, light, moisture, or prolonged storage.[4][5][6] It can rearrange or polymerize, reducing the amount of active reagent available for the reaction.Use freshly distilled or a newly purchased bottle of AITC. Store it in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen).[1]Improved yield due to the availability of pure, reactive AITC.
Low Nucleophilicity of Amine 4-Morpholinoaniline is a substituted aniline. While the morpholino group is electron-donating, its nucleophilicity might be insufficient under certain conditions, leading to a slow or incomplete reaction.Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in catalytic amounts (0.1 eq). The base can deprotonate the amine, increasing its nucleophilicity.Increased reaction rate and higher conversion to the desired product.
Oxidation of 4-Morpholinoaniline Aromatic amines are prone to oxidation, especially if the solvent is not properly degassed or if the reaction is exposed to air for extended periods. This can lead to colored impurities and a reduction in the active starting material.[7]Use degassed solvents and run the reaction under an inert atmosphere (nitrogen or argon).Minimized formation of colored byproducts and improved yield of the target compound.
Incorrect Stoichiometry An inaccurate measurement of either starting material will result in a lower theoretical yield and complicate purification due to excess unreacted reagent.Ensure accurate weighing of both reactants. A slight excess (1.05 to 1.1 equivalents) of the more volatile or less stable reagent (AITC) can sometimes be used to drive the reaction to completion.Maximized conversion of the limiting reagent and a more predictable outcome.
Problem Area: Product Impurity and Discoloration

Q: My final product is a yellow or brownish solid, not the expected off-white color. What causes this?

Discoloration is almost always due to the presence of oxidized species derived from the 4-morpholinoaniline starting material.[7] Aromatic amines can form highly colored quinone-imine type structures upon exposure to air and light.

Solutions:

  • Purification: The primary solution is effective purification. Recrystallization from a suitable solvent like ethanol or acetone can often remove these colored impurities.[1] If that fails, column chromatography on silica gel is recommended.

  • Prevention during Reaction: As mentioned previously, conducting the reaction under an inert atmosphere with degassed solvents is the best preventative measure.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite before allowing the solution to cool.

Q: I'm observing an unexpected peak in my LC-MS analysis. What could this side product be?

While the reaction between an amine and an isothiocyanate is generally clean, side products can form under non-ideal conditions.

  • Isomerized AITC Products: Under certain conditions (e.g., high heat or presence of specific catalysts), allyl isothiocyanate can potentially isomerize to allyl thiocyanate or other rearranged products.[8] These isomers could then react with the amine to form unexpected adducts.

  • Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, the isothiocyanate can react with it to form a thiocarbamate, which may then react further. This is why aprotic solvents are strongly recommended.[5]

  • Dithiocarbamates (if using CS₂): If you are generating the isothiocyanate in situ from an amine and carbon disulfide, an intermediate dithiocarbamate salt is formed.[9] Incomplete conversion of this intermediate can lead to its presence in the final product mixture.

G Start Low Yield Observed CheckReagents Check Reagent Quality (AITC & Amine) Start->CheckReagents Degradation? CheckConditions Review Reaction Conditions (Solvent, Temp, Atmosphere) CheckReagents->CheckConditions No Sol_Reagent Use Fresh/Purified Reagents CheckReagents->Sol_Reagent Yes CheckStoichiometry Verify Stoichiometry CheckConditions->CheckStoichiometry Conditions OK Sol_Conditions Use Degassed Aprotic Solvent Run under N2/Ar CheckConditions->Sol_Conditions Non-optimal? Sol_Catalyst Add Catalytic Base (TEA) CheckConditions->Sol_Catalyst Slow Reaction? Sol_Stoichiometry Re-run with Accurate Measurements CheckStoichiometry->Sol_Stoichiometry Inaccurate? End Yield Improved CheckStoichiometry->End Accurate Sol_Reagent->End Sol_Conditions->End Sol_Stoichiometry->End Sol_Catalyst->End

Caption: Troubleshooting workflow for low reaction yield.

Part 3: Experimental Protocols
Protocol 1: General Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Morpholinoaniline (1.0 eq)

  • Allyl isothiocyanate (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-morpholinoaniline (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the amine). Stir until the solid is completely dissolved.

  • Reagent Addition: Slowly add allyl isothiocyanate (1.05 eq) to the stirred solution at room temperature via a syringe. A slight warming of the flask may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 1:1) until the starting amine spot has disappeared.

  • Workup:

    • Once the reaction is complete, reduce the solvent volume in vacuo using a rotary evaporator.

    • The crude product will often precipitate or form a thick oil.

    • Add cold hexane or diethyl ether to the crude mixture and triturate to induce precipitation of the solid product.

    • Collect the solid by vacuum filtration, washing with a small amount of cold hexane to remove any remaining unreacted allyl isothiocyanate.

  • Purification: The crude solid can be further purified by recrystallization from hot ethanol or acetone to yield the pure product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, acetone).

  • Dissolution: Heat the test tube gently. The ideal solvent will dissolve the product when hot but not when cold.

  • Procedure:

    • Transfer the bulk of the crude solid to an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

    • (Optional) If the solution is colored, add a spatula tip of activated charcoal and keep the solution hot for 5 minutes. Remove the charcoal by filtering the hot solution through a fluted filter paper or a Celite pad.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References
  • Title: Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion Source: Journal of Food Science URL: [Link]

  • Title: Stability of Allyl Isothiocyanate in an Aqueous Solution Source: Atlantis Press URL: [Link]

  • Title: Vapor Pressure and Stability of Allyl Isothiocyanate Source: J-Stage URL: [Link]

  • Title: Synthesis and characterization of thiourea Source: Polish Journal of Chemical Technology URL: [Link]

  • Title: Allyl Isothiocyanate Source: PubChem, NIH URL: [Link]

  • Title: Mechanochemical synthesis of thioureas, ureas and guanidines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advancement in Synthesis of Isothiocyanates Source: ChemRxiv URL: [Link]

  • Title: Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Thiourea synthesis by thioacylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles Source: Green Chemistry URL: [Link]

Sources

Technical Support Center: Chromatography Purification of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 1-Allyl-3-(4-morpholinophenyl)thiourea. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this polar, nitrogen-containing heterocyclic compound.

Introduction

This compound is a molecule of interest in various research fields due to the broad biological activities of thiourea derivatives.[1][2] Its purification, however, can present significant challenges. The presence of a polar morpholine ring, a thiourea moiety capable of tautomerization, and a phenyl group makes it susceptible to issues like peak tailing, streaking, and potential degradation on acidic stationary phases like silica gel.[3][4] This guide provides a systematic approach to troubleshoot and optimize the purification of this compound by chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?

A1: This is a common issue for polar compounds. When your compound remains at the origin (Rf = 0), it indicates very strong interaction with the stationary phase (silica gel) and/or low solubility in the mobile phase.

  • Increase Mobile Phase Polarity Drastically: You need a more polar eluent. Start by adding methanol to your mobile phase. A gradient of dichloromethane/methanol is often effective.[3] For extremely polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be used to increase elution strength.[5]

  • Consider Reversed-Phase TLC: If the compound is highly polar, it may be better suited for reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[6]

Q2: I'm observing significant streaking or tailing of my compound spot on the TLC plate and column fractions. What is causing this and how can I fix it?

A2: Streaking and tailing are often caused by the interaction of basic nitrogen atoms in the morpholine and thiourea moieties with the acidic silanol groups on the surface of the silica gel.[3][4] This leads to non-ideal chromatographic behavior.

  • Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-2%).[3][7] This will neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[3] Alternatively, bonded-phase silica like diol or amino-functionalized silica can offer different selectivity and reduced acidity.[7]

Q3: My compound appears to be decomposing during column chromatography on silica gel. How can I confirm this and what are the alternative purification strategies?

A3: Thiourea derivatives can sometimes be sensitive to the acidic nature of silica gel.[5] To confirm decomposition, you can perform a 2D TLC.[6]

  • 2D TLC Protocol:

    • Spot your compound in one corner of a square TLC plate.

    • Run the plate in a chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, the spot will be on the diagonal. If it decomposes, new spots will appear off the diagonal.[6]

  • Purification Strategies for Unstable Compounds:

    • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing 1-2% triethylamine to neutralize the silica surface.[7]

    • Use a Less Acidic Stationary Phase: As mentioned in Q2, alumina or other bonded phases are excellent alternatives.[7]

    • Reversed-Phase Chromatography: This is often a milder technique that can prevent decomposition of acid-sensitive compounds.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Impurities

Poor resolution between your target compound and impurities is a frequent challenge. A systematic approach to mobile phase selection is crucial.

Troubleshooting Workflow

Caption: Workflow for optimizing separation.

Detailed Steps & Explanations
  • Systematic TLC Analysis: Use TLC to screen a variety of solvent systems with different polarities and selectivities.[3] A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Optimize Rf Value: For effective column chromatography, the target compound should have an Rf value between 0.2 and 0.3 on the TLC plate.[7] If the Rf is too high, decrease the polarity of the mobile phase. If it's too low, increase the polarity.[3]

  • Change Solvent Selectivity: If adjusting the polarity of a single solvent system doesn't provide adequate separation, you need to change the solvent selectivity. This means trying different solvent combinations. For example, if a hexane/ethyl acetate system fails, a dichloromethane/methanol system might provide the necessary resolution due to different intermolecular interactions.[3]

Solvent System Component Role Common Examples
Non-Polar Controls the overall elution strengthHexanes, Heptane, Toluene
Intermediate Polarity Modulates selectivityDichloromethane, Diethyl Ether
Polar Increases elution strength for polar compoundsEthyl Acetate, Acetone, Methanol
Modifier Improves peak shape for basic compoundsTriethylamine, Ammonia
Issue 2: Compound Does Not Elute from the Column

This frustrating scenario usually points to one of two major problems: excessively strong interaction with the stationary phase or on-column degradation.

Troubleshooting Workflow

Caption: Troubleshooting non-elution of the compound.

Detailed Steps & Explanations
  • Increase Elution Strength: If your compound is very polar, it may require a highly polar mobile phase to elute.[5] A gradient elution from a less polar solvent (e.g., 100% DCM) to a highly polar one (e.g., 90:10 DCM/Methanol with 1% NH4OH) can be effective.[3][5]

  • Assess Compound Stability: As detailed previously, use 2D TLC to check for on-column degradation.[5][6] If decomposition is occurring, switching to a less reactive stationary phase is necessary.

  • Check for Simple Errors:

    • Incorrect Solvent System: Double-check that you have prepared the mobile phase correctly.[5]

    • Dilute Fractions: It's possible the compound has eluted but is too dilute to be detected by TLC. Try concentrating the collected fractions before analysis.[5]

Issue 3: Low Yield After Purification

Low recovery of your purified product can be due to several factors, from physical loss to irreversible adsorption.

Protocol for Maximizing Yield
  • Proper Column Loading:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, use "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often leads to sharper bands and better separation.

  • Avoid Column Overloading: The amount of crude material should generally be 1-5% of the mass of the stationary phase.[3] Overloading leads to broad peaks and poor separation, which can result in mixed fractions and lower yields of pure product.

  • Optimize Elution Profile: A slow, gradual increase in solvent polarity (a shallow gradient) often provides better separation and reduces the "tailing" of the product into many fractions.[5] If your compound has a long tail, you can sometimes increase the polarity more sharply after the main peak has started to elute to push the remaining material off the column faster, provided there are no closely eluting impurities.[5]

  • Ensure Complete Elution: After collecting the main product fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in DCM) to ensure all of your compound has been eluted.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds - Benchchem.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • Application Note: HPLC Purification of Thiourea Deriv
  • Biological Applications of Thiourea Deriv

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Allylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-allylthiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Here, we emphasize the causality behind experimental choices to empower you with the scientific rationale needed for successful synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-allylthiourea derivatives in a question-and-answer format.

Q1: Why is my yield of the N-allylthiourea derivative consistently low?

Low or no product yield is a common frustration. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or the nucleophilicity of the amine.[1]

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale & Expert Insights
Degradation of Allyl Isothiocyanate Use freshly distilled or commercially available high-purity allyl isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere. Consider in-situ generation if degradation is persistent.[2]Allyl isothiocyanate is susceptible to polymerization and degradation, especially when exposed to light, air, or moisture. Using fresh, pure starting material is critical for maximizing yield.
Low Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or using a stronger base or a phase transfer catalyst.[1][2] Microwave-assisted synthesis can also be effective in overcoming activation energy barriers.[3][4]The reaction rate is directly dependent on the nucleophilic character of the amine. Electron-withdrawing groups on anilines decrease the electron density on the nitrogen atom, reducing its nucleophilicity and slowing down the reaction.[1]
Steric Hindrance If either the amine or another substituent on the thiourea backbone is sterically bulky, prolong the reaction time or increase the temperature.[2]Steric hindrance can physically obstruct the approach of the amine's nucleophilic nitrogen to the electrophilic carbon of the isothiocyanate, thus impeding bond formation.
Incomplete Reaction Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[5] If the reaction stalls, consider adding a slight excess of the more stable reagent or extending the reaction time.Visualizing the consumption of starting materials and the formation of the product via TLC is the most direct way to assess reaction completion and avoid premature workup.
Improper Solvent Choice Use a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile.[2] The choice of solvent can significantly impact reaction rates and yields.[1][6]Aprotic solvents are generally preferred as they do not participate in hydrogen bonding, which could solvate the amine and reduce its nucleophilicity.
Q2: I'm observing significant side product formation. How can I improve the reaction's selectivity?

The formation of byproducts often points to issues with stoichiometry, temperature control, or the reaction mechanism itself.

Common Side Products and Mitigation Strategies:

  • Symmetrical Thioureas: When synthesizing an unsymmetrical thiourea, the in-situ generated isothiocyanate can sometimes react with the starting amine, leading to a symmetrical product.[2]

    • Solution: Employ a two-step, one-pot method. Ensure the complete formation of the isothiocyanate before the addition of the second amine.[2] Careful control over stoichiometry is also crucial.[1]

  • Products from Isothiocyanate Decomposition: The instability of the isothiocyanate can lead to various degradation products.

    • Solution: As mentioned for low yields, using fresh isothiocyanate and maintaining an inert atmosphere are key.[2]

  • Over-alkylation or Acylation: If your starting materials contain multiple reactive sites, you might observe undesired secondary reactions.

    • Solution: Consider using protecting groups for sensitive functionalities that are not intended to react.

Q3: My purified N-allylthiourea derivative is still impure. What are the best purification strategies?

Effective purification is essential for obtaining accurate characterization and reliable biological data.

Purification Workflow:

  • Initial Workup: After the reaction is complete, a standard workup often involves washing the reaction mixture with a dilute acid or base to remove unreacted starting materials.[1] For instance, an acidic wash will protonate and solubilize unreacted amines, while a basic wash can remove acidic byproducts.

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity.[5] Common solvents for recrystallization of thiourea derivatives include ethanol or methanol.

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, column chromatography is the method of choice.[1] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point for optimizing separation.

  • Filtration and Washing: If the desired product precipitates out of the reaction mixture, it can be isolated by filtration and then washed with a suitable solvent to remove soluble impurities.[1]

Section 2: Frequently Asked Questions (FAQs)

What is the general reaction mechanism for the synthesis of N-allylthiourea derivatives?

The most common and efficient method for synthesizing N,N'-disubstituted thioureas, including N-allyl derivatives, is the reaction of an isothiocyanate with a primary or secondary amine.[2][7]

The mechanism involves a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group.[8][9][10] This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final stable thiourea product.

G cluster_0 Reaction Mechanism Reactants Allyl-N=C=S + R-NH₂ Intermediate Zwitterionic Intermediate Reactants->Intermediate Nucleophilic Attack Product N-allyl-N'-R-thiourea Intermediate->Product Proton Transfer G start Low Yield or No Product check_reagents Are starting materials pure and stable? start->check_reagents check_conditions Are reaction conditions (temp, solvent, atmosphere) optimal? check_reagents->check_conditions Yes solution_reagents Use fresh/purified reagents. Consider in-situ generation. check_reagents->solution_reagents No check_amine Is the amine sufficiently nucleophilic? check_conditions->check_amine Yes solution_conditions Optimize temperature, time, and solvent. Ensure inert atmosphere. check_conditions->solution_conditions No solution_amine Increase temperature, use catalyst, or consider microwave synthesis. check_amine->solution_amine No

Sources

Technical Support Center: Scaling Up 1-Allyl-3-(4-morpholinophenyl)thiourea Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 1-Allyl-3-(4-morpholinophenyl)thiourea. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your research and development efforts. As Senior Application Scientists, we have compiled this information based on established principles of thiourea chemistry and extensive experience in process scale-up.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the nucleophilic addition of the primary amine, 4-morpholinoaniline, to allyl isothiocyanate. While this reaction is generally straightforward on a lab scale, significant challenges can emerge during scale-up. These challenges often relate to reaction kinetics, impurity profiles, product isolation, and material handling. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

This section is structured to directly address specific problems you may encounter.

A. Reaction & Yield Issues

Question 1: My reaction yield is significantly lower upon scaling up from a few grams to a kilogram scale. What are the likely causes and how can I mitigate this?

Low yields upon scale-up are a common issue and can be attributed to several factors that are less pronounced at a smaller scale.

  • Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" if the reaction is exothermic, or areas of high reactant concentration. This can promote side reactions or leave starting material unreacted.

    • Troubleshooting:

      • Optimize Stirring: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous mixture. Consider using baffles in the reactor to improve mixing efficiency.

      • Controlled Addition: Instead of adding the allyl isothiocyanate all at once, a controlled, dropwise addition can help manage any exotherm and maintain a consistent reaction temperature.[1]

  • Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

    • Troubleshooting:

      • Jacketed Reactor: Employ a jacketed reactor with a reliable temperature control unit to maintain the optimal reaction temperature.

      • Monitor Internal Temperature: Use a probe to monitor the internal reaction temperature, as the jacket temperature may not accurately reflect the conditions within the reaction mass.

  • Purity of Starting Materials: Impurities in the 4-morpholinoaniline or allyl isothiocyanate can become significant at a larger scale, leading to side reactions that consume reactants and complicate purification.

    • Troubleshooting:

      • Quality Control: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the reaction. Freshly prepared or purified allyl isothiocyanate is recommended as it can degrade over time.[1]

Question 2: I'm observing the formation of a significant amount of a symmetrical diaryl thiourea byproduct. What is causing this and how can I prevent it?

The formation of 1,3-bis(4-morpholinophenyl)thiourea is a likely side reaction.

  • Cause: This byproduct can arise if there are impurities in the allyl isothiocyanate that can react with two molecules of 4-morpholinoaniline. A more probable cause is the presence of impurities in the 4-morpholinoaniline itself or side reactions occurring under specific conditions. While less common in this specific reaction, in other thiourea syntheses, impurities in starting materials can lead to symmetrical byproducts.[2]

    • Troubleshooting:

      • High-Purity Allyl Isothiocyanate: Use high-purity allyl isothiocyanate to minimize potential contaminants.

      • Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of allyl isothiocyanate might be beneficial to ensure all the 4-morpholinoaniline reacts, but a large excess should be avoided as it can lead to other impurities.

Question 3: The reaction seems to stall before completion, even with extended reaction times. What could be the issue?

A stalled reaction can be frustrating, especially at a large scale where every percentage point of conversion matters.

  • Poor Nucleophilicity of the Amine: While 4-morpholinoaniline is a reasonably good nucleophile, its reactivity can be influenced by the solvent and other reaction conditions.

    • Troubleshooting:

      • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally suitable.[1] If solubility is an issue on a larger scale, a different solvent system may need to be explored.

      • Base Catalysis: The addition of a non-nucleophilic base, such as triethylamine, can help to deprotonate the amine, increasing its nucleophilicity and driving the reaction to completion.[1]

  • Reversible Reaction: While the formation of thioureas is generally favorable, under certain conditions, an equilibrium may be reached.

    • Troubleshooting:

      • Temperature Optimization: Gently heating the reaction mixture can sometimes help to overcome the activation energy barrier and push the reaction forward. However, excessive heat can promote side reactions.[3]

B. Product Isolation & Purification Challenges

Question 4: I'm having difficulty isolating the this compound product. It either oils out or is difficult to crystallize on a large scale. What are some effective isolation techniques?

Isolation challenges are common when moving from small-scale crystallizations to large-scale precipitations.

  • "Oiling Out": This occurs when the product is not soluble in the reaction solvent at the isolation temperature but also does not readily crystallize, instead forming a liquid phase.

    • Troubleshooting:

      • Solvent System for Precipitation: A common technique is to add a non-polar solvent (an "anti-solvent") like hexane or heptane to the reaction mixture (often in a polar aprotic solvent like ethyl acetate or acetone) to induce precipitation. The rate of addition and the temperature should be carefully controlled to promote crystallization rather than oiling out.

      • Seeding: If you have a small amount of pure, crystalline product, adding a few seed crystals to the supersaturated solution can initiate crystallization.

  • Recrystallization Difficulties: What works on a small scale may not be practical for kilograms of material.

    • Troubleshooting:

      • Solvent Screening: Perform a systematic solvent screen to find the optimal solvent or solvent mixture for recrystallization. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Ethanol is often a good starting point for recrystallizing thioureas.[2]

      • Controlled Cooling: Slow, controlled cooling is crucial for forming large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

Question 5: My purified product still contains unreacted 4-morpholinoaniline and other impurities. What are the best large-scale purification methods?

Removing starting materials and side products is critical for obtaining a high-purity final product.

  • Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production.

    • Alternative Strategies:

      • Acid-Base Extraction: Unreacted 4-morpholinoaniline can be removed by washing the organic solution of the product with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral thiourea product remains in the organic layer.

      • Slurry Washing: After initial isolation, the crude product can be slurried in a solvent that dissolves the impurities but not the desired product. This is a simple and effective purification step that can be easily scaled up.

C. Stability & Handling Concerns

Question 6: Is this compound stable for long-term storage? Are there any specific handling precautions I should be aware of?

The stability and handling of the final product are important considerations for any scale-up process.

  • Stability: Thiourea derivatives are generally stable compounds. However, the allyl group introduces a potential site for reactivity.

    • Storage Conditions: Store the purified product in a cool, dark, and dry place.[1] It is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation over time, although many thioureas are stable in air.

    • Compatibility: Thioureas can be incompatible with strong oxidizing agents.[4]

  • Handling:

    • Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area.

    • Toxicity: While specific toxicity data for this compound may not be readily available, it is prudent to handle it as a potentially hazardous compound. Many organic molecules can be irritants or have other health effects.

III. Experimental Protocols & Data

A. General Laboratory Scale Synthesis Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific equipment and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-morpholinoaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, ~5-10 mL per gram of amine).[1]

  • Reactant Addition: To the stirred solution, add allyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.[1] Monitor the internal temperature; if a significant exotherm is observed, cool the flask in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-morpholinoaniline is consumed. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by precipitation by adding an anti-solvent (e.g., hexane).

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Scale-Up Considerations: A Tabular Summary
ParameterLab Scale (grams)Pilot/Production Scale (kilograms)Key Considerations for Scale-Up
Mixing Magnetic stirrerMechanical overhead stirrer with optimized impeller designEnsure homogeneity to avoid localized concentration and temperature gradients.
Heat Transfer Natural convection/simple bathJacketed reactor with temperature control unitEfficient heat removal is critical for exothermic reactions to prevent side reactions and runaways.
Reactant Addition All at once or rapid additionSlow, controlled addition via a pumpTo manage exotherms and maintain optimal reaction conditions.
Work-up Evaporation, small-scale filtrationDistillation, larger filtration systems (e.g., Nutsche filter)Efficiency and safety of handling large volumes of solvents and solids.
Purification Column chromatography, recrystallizationRecrystallization, slurry washing, acid-base extractionAvoid chromatography if possible due to cost and solvent usage.

IV. Visualizing the Workflow

A. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-Morpholinoaniline in Solvent B Add Allyl Isothiocyanate A->B C Reaction Monitoring (TLC) B->C D Reaction Completion C->D E Solvent Removal D->E F Crude Product Isolation (Precipitation/Filtration) E->F G Recrystallization or Slurry Wash F->G H Filtration & Drying G->H I Pure this compound H->I

Caption: General workflow for the synthesis and purification of this compound.

B. Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

G Start Low Yield or Incomplete Reaction Q1 Check Reactant Purity? Start->Q1 A1 Use High Purity Starting Materials Q1->A1 No Q2 Is Mixing Adequate? Q1->Q2 Yes End Improved Yield A1->End A2 Optimize Stirring Speed & Impeller Design Q2->A2 No Q3 Is Temperature Controlled? Q2->Q3 Yes A2->End A3 Ensure Proper Heating/Cooling & Monitor Internal Temp. Q3->A3 No Q4 Is Reaction Stalled? Q3->Q4 Yes A3->End A4 Consider Base Catalyst or Gentle Heating Q4->A4 Yes A4->End

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

V. References

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(8), 2327–2332.

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • Ismail, N. A., et al. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 22(3), 462 - 470.

  • CN103420749B - Green synthesis method of thiourea derivative - Google Patents. (n.d.). Retrieved from

  • International Journal of ChemTech Research. (2020). Characterization and Synthesis of Novel Thiourea Derivatives. [Link]

  • Reddit. (2022). Problem with my thiourea synthesis. [Link]

Sources

Technical Support Center: Navigating Isomer Formation in Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for thiourea synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted thioureas. Isomer formation is a frequent challenge that can impact yield, purity, and the biological activity of target compounds. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to directly address and resolve specific issues you may encounter in your laboratory. Our focus is on not just what to do, but why you're doing it, grounding our advice in established chemical principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Synthesis of N,N'-Disubstituted Thioureas

Question 1: I'm attempting to synthesize an unsymmetrical N,N'-disubstituted thiourea from two different primary amines and carbon disulfide, but I'm getting a mixture of my desired product and two symmetrical thiourea byproducts. How can I improve the selectivity for the unsymmetrical product?

Answer: This is a classic challenge in one-pot unsymmetrical thiourea synthesis. The formation of symmetrical byproducts arises from the competitive reaction of the in situ generated isothiocyanate with the amine from which it was formed, or the reaction of the second amine with the thiocarbonyl transfer reagent. To favor the formation of the unsymmetrical product, you need to control the relative reactivities of the amines and the concentration of the reactive intermediates.

Causality and Strategic Solutions:

The key to selectivity lies in a two-step, one-pot approach where you control which amine forms the isothiocyanate intermediate first and then reacts with the second amine.

  • Exploit Differential Reactivity: The more nucleophilic amine should be reacted with the thiocarbonyl transfer agent (e.g., carbon disulfide) first to form the dithiocarbamate, which then generates the isothiocyanate. The less nucleophilic amine is then added to react with this intermediate. Generally, aliphatic amines are more nucleophilic than aromatic amines. Within aromatic amines, electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.

  • Stepwise Reagent Addition: Do not add both amines simultaneously. A sequential addition protocol is crucial for controlling the reaction pathway.

  • Mechanochemical Synthesis: This solvent-free approach can offer high yields and selectivity by controlling the reaction at a molecular level through mechanical force. Ball milling has been successfully used for the one-pot, two-step synthesis of unsymmetrical thioureas with high yields.

Recommended Protocol for Selective Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas:

This protocol is based on the principle of a two-step, one-pot synthesis exploiting the differential reactivity of amines.

Materials:

  • Amine 1 (more nucleophilic), Amine 2 (less nucleophilic)

  • Carbon Disulfide (CS₂)

  • Desulfurizing agent (e.g., EDCI, DCC)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Amine 1 (1.0 equivalent) in the chosen solvent.

  • Cool the solution in an ice bath and add carbon disulfide (1.0-1.1 equivalents) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

  • Add the desulfurizing agent (1.0 equivalent) and stir for an additional 30 minutes to generate the isothiocyanate in situ.

  • Add Amine 2 (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be gently heated if it proceeds slowly.

  • Once the reaction is complete, proceed with standard work-up and purification, which may include extraction and column chromatography.

Question 2: My synthesis of an N,N'-disubstituted thiourea from an isothiocyanate and a primary amine is giving a low yield. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in this seemingly straightforward reaction can often be traced back to a few key factors: the stability of your isothiocyanate, steric hindrance between the reactants, or the nucleophilicity of the amine.

Troubleshooting Low Yields:

Potential CauseRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation if the isothiocyanate is known to be unstable.Improved yield and reduction of side products stemming from isothiocyanate decomposition.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.Increased conversion to the desired thiourea product.
Low Amine Nucleophilicity For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the addition of a non-nucleophilic base like triethylamine can help to deprotonate the amine, increasing its nucleophilicity. For very electron-deficient amines, a stronger base might be necessary.Enhanced reaction rate and a higher yield of the target thiourea.
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant to drive the reaction to completion.Drive the reaction to completion and maximize the yield.

Visualizing the Reaction Mechanism:

G Amine Primary Amine (R'-NH2) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Intermediate Product N,N'-Disubstituted Thiourea Intermediate->Product Proton Transfer

Caption: Nucleophilic addition of a primary amine to an isothiocyanate.

Category 2: Synthesis of N,N-Disubstituted and Trisubstituted Thioureas

Question 3: I am trying to synthesize an N,N-disubstituted thiourea, but I am observing the formation of the N,N'-disubstituted isomer. How can I control the regioselectivity of this reaction?

Answer: The formation of an N,N'-disubstituted isomer when targeting an N,N-disubstituted thiourea indicates that the primary amine is reacting with the isothiocyanate instead of the intended secondary amine. This is a common issue when a primary amine is present as a starting material or impurity.

Controlling Regioselectivity:

  • Purity of Starting Materials: Ensure that your secondary amine is free from any primary amine contamination.

  • Reaction with Hydrazides: A reliable method for synthesizing N,N-disubstituted thioureas involves the reaction of hydrazides with isothiocyanate derivatives.[1][2][3][4]

  • Protecting Group Strategy: If you are working with a molecule containing both primary and secondary amine functionalities, a protecting group strategy is essential. Protect the more reactive primary amine before introducing the isothiocyanate. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Experimental Workflow for Regioselective Synthesis:

G cluster_0 Protecting Group Strategy Start Substrate with Primary and Secondary Amines Protect Protect Primary Amine (e.g., with Boc anhydride) Start->Protect React React with Isothiocyanate Protect->React Deprotect Deprotect Primary Amine React->Deprotect Product Pure N,N-Disubstituted Thiourea Deprotect->Product

Sources

interpreting NMR spectra of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Allyl-3-(4-morpholinophenyl)thiourea

A Senior Application Scientist's Guide to NMR Spectral Interpretation and Troubleshooting

Section 1: Predicted NMR Spectrum Analysis of this compound

Before troubleshooting, we must establish a baseline. Understanding the expected spectrum is the first step in identifying deviations. The structure contains three key fragments: the allyl group , the p-substituted phenyl ring , and the morpholine ring , all linked by a thiourea moiety. Each fragment has a characteristic NMR signature.

Below is a diagram of the molecule with protons and carbons labeled to correlate with the predicted chemical shifts in the subsequent tables.

Caption: Molecular structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsLabelPredicted δ (ppm)MultiplicityIntegrationKey Considerations & Notes
Thiourea N-HH(N1)~9.5Broad singlet (br s)1HSignal is exchangeable with D₂O. Position and broadness are highly dependent on concentration and temperature.
Thiourea N-HH(N3)~8.5Broad singlet (br s)1HSignal is exchangeable with D₂O. May show coupling to adjacent phenyl protons in very dry solvent.
PhenylH(C6,C8)~7.3Doublet (d)2HThe morpholine is an electron-donating group, shielding these ortho protons relative to the other phenyl protons.[1]
PhenylH(C5,C9)~6.9Doublet (d)2HThese protons are meta to the morpholine group.
Allyl MethineH(C17')5.8-6.0Multiplet (m)1HComplex splitting due to coupling with both cis and trans vinyl protons and the CH₂ group.[2]
Allyl Vinyl (trans)H(C18')5.2-5.4Doublet of doublets (dd)1HShows large trans coupling (~18 Hz) and smaller geminal coupling (~2 Hz).[2]
Allyl Vinyl (cis)H(C18')5.0-5.2Doublet of doublets (dd)1HShows smaller cis coupling (~12 Hz) and geminal coupling (~2 Hz).[2]
Allyl MethyleneH(C16')~4.0Multiplet (m)2HCoupled to the methine proton and the N-H proton.
MorpholineH(C12,C15)~3.7"Triplet" (m)4HProtons adjacent to oxygen. Appears as a complex multiplet that often resembles a triplet.[3][4]
MorpholineH(C11,C14)~3.0"Triplet" (m)4HProtons adjacent to nitrogen. Appears as a complex multiplet that often resembles a triplet.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonLabelPredicted δ (ppm)Key Considerations & Notes
Thiourea (C=S)C2~180The C=S carbon is highly deshielded and is a key signature peak.[5]
Phenyl (N-Subst.)C4~145Quaternary carbon attached to nitrogen.
Phenyl (Morpholine-Subst.)C7~132Quaternary carbon attached to the morpholine nitrogen.
Allyl MethineC17'~135sp² hybridized carbon.
PhenylC5, C9~128
PhenylC6, C8~116Shielded due to the electron-donating morpholine group.
Allyl VinylC18'~115sp² hybridized terminal carbon.
Morpholine (O-adj.)C12, C15~66Carbons adjacent to the electronegative oxygen atom.[6]
Morpholine (N-adj.)C11, C14~48Carbons adjacent to the nitrogen atom.
Allyl MethyleneC16'~47sp³ hybridized carbon attached to nitrogen.

Section 2: Frequently Asked Questions (FAQs)

Q1: My N-H proton signals are extremely broad, or I can't see them at all. Are they missing?

A1: This is the most common issue with ureas and thioureas. These protons are acidic and undergo chemical exchange with trace amounts of water in the solvent (even in "dry" NMR solvents) or with each other.[7] This rapid exchange on the NMR timescale leads to signal broadening. In some cases, the peak can become so broad that it's indistinguishable from the baseline.

  • Expert Tip: To confirm their presence, perform a D₂O shake test . Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signals will disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR.[7] Using DMSO-d₆ as a solvent often helps, as it forms hydrogen bonds with the N-H protons, slowing their exchange rate and resulting in sharper signals compared to CDCl₃.

Q2: The morpholine signals at ~3.7 and ~3.0 ppm look like messy triplets, not clean quartets as one might expect from an A₂B₂ system. Why?

A2: The morpholine ring exists in a fixed chair conformation.[3][4] This makes the axial and equatorial protons on each methylene group chemically non-equivalent. The result is a more complex AA'XX' spin system rather than a simple A₂B₂ system.[3][4] While the signals often appear as deceptively simple "triplets" due to similar coupling constants, they are technically higher-order multiplets.[3][4] Do not be alarmed by this complexity; it is a characteristic feature of the morpholine ring.

Q3: The aromatic region shows two doublets, but they are not perfectly symmetrical. The inner peaks are taller than the outer peaks. Is this a problem?

A3: No, this is a classic phenomenon known as the "roofing" or "tenting" effect .[8] It occurs when two coupling protons have very close chemical shifts. The signals "lean" towards each other, causing the inner lines of the two doublets to be more intense and the outer lines to be less intense. This is perfectly normal for a para-substituted benzene ring where the two sets of protons are in slightly different chemical environments but still coupled to each other.

Q4: I see more peaks than I expect, especially in the thiourea or allyl regions. Could I be seeing rotamers?

A4: Yes, this is a strong possibility. The C-N bonds in the thiourea moiety have significant double-bond character, which can lead to restricted rotation.[7] This restricted rotation can create multiple, slowly interconverting conformers (rotamers) that are distinct on the NMR timescale, each giving rise to its own set of peaks.

  • Troubleshooting Step: To test for rotamers, run a variable temperature (VT) NMR experiment. As you increase the temperature, the rate of bond rotation increases. If the extra peaks are due to rotamers, they will broaden, coalesce, and eventually sharpen into a single, averaged signal at a high enough temperature.[7]

Section 3: Detailed Troubleshooting Guide

This section addresses specific spectral artifacts and provides a logical, step-by-step approach to resolving them.

ProblemProbable Cause(s)Recommended Solution(s)
All peaks are broad and poorly resolved. 1. Poor Magnetic Field Homogeneity (Shimming): The magnetic field is not uniform across the sample.[7][9] 2. Sample is Too Concentrated: High concentration can increase viscosity and cause peak broadening.[7][10] 3. Undissolved Particulate Matter: Solid particles in the sample disrupt field homogeneity.[10][11] 4. Paramagnetic Impurities: Trace metals (e.g., from catalysts) can cause significant line broadening.1. Re-shim the Spectrometer: Eject the sample, re-insert it, and perform an automated or manual shimming routine.[12] 2. Dilute the Sample: Prepare a new, more dilute sample. 3. Filter the Sample: Filter your sample through a small plug of glass wool directly into the NMR tube.[10] 4. Purify the Sample: If paramagnetism is suspected, re-purify the compound. An EDTA wash during workup can sometimes help remove metal contaminants.
Signal-to-Noise (S/N) ratio is very low. 1. Sample is Too Dilute: Not enough compound in the detection coil.[9] 2. Incorrect Receiver Gain: The gain may be set too low, underutilizing the analog-to-digital converter (ADC).[9] 3. Insufficient Number of Scans: Not enough data has been averaged to distinguish the signal from the noise.1. Increase Concentration: If solubility allows, use a more concentrated sample. 2. Optimize Receiver Gain: Use the spectrometer's automatic gain adjustment (rga or autogain) or manually increase the gain. Be careful not to set it too high, which can cause an "ADC overflow" error.[11][12] 3. Increase Number of Scans: Double the number of scans to increase the S/N by a factor of √2.
Integrals are inaccurate (e.g., not whole numbers). 1. Poor Phasing or Baseline Correction: An undulating baseline will lead to integration errors. 2. Inadequate Relaxation Delay (d1): If the delay between scans is too short, protons with long relaxation times (T₁) will not fully relax, leading to suppressed signal intensity and lower integrals.[13] 3. Overlapping Peaks: Integrating a region with overlapping signals from different groups will give a combined, non-integer value.1. Re-process the Spectrum: Carefully re-phase the spectrum and apply a baseline correction algorithm. 2. Increase the Relaxation Delay: For accurate quantitative analysis, set the relaxation delay (d1) to at least 5 times the longest T₁ value of the protons in your molecule. A safe starting point for most small molecules is a d1 of 10-15 seconds. 3. Use a Different Solvent: Changing the solvent may shift the overlapping peaks apart.[7] Alternatively, use 2D NMR techniques to resolve individual signals.
"ADC Overflow" or "Receiver Overflow" error. Receiver Gain is Too High: The incoming signal is too strong and is "clipping" the detector.[11][12] This is common with highly concentrated samples or when there is a very strong solvent signal.1. Reduce the Receiver Gain: Manually lower the receiver gain value and re-run the experiment.[12] 2. Reduce the Pulse Angle: Change the excitation pulse from 90° to a smaller angle (e.g., 30°). This excites less magnetization and reduces the overall signal intensity.[11][14] 3. Dilute the Sample: If the issue persists, the sample is likely too concentrated.

Section 4: Advanced Experimental Protocols

Protocol 1: Confirming Exchangeable Protons (D₂O Shake Test)

This protocol definitively identifies N-H (or O-H) protons.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your compound in a protonated solvent (ideally DMSO-d₆ or CDCl₃).

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~50 µL) of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and invert it vigorously for 30-60 seconds to ensure complete mixing and facilitate H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (no need to re-shim if the volume change is minimal) and acquire a new ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the exchangeable N-H protons will have disappeared or significantly decreased in intensity in the second spectrum.[7]

Protocol 2: Investigating Dynamic Processes (Variable Temperature NMR)

This protocol is essential for identifying phenomena like rotamers or conformational exchange.

  • Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at the default probe temperature (e.g., 298 K). Note the peaks that are unusually broad or appear as multiple sets.

  • Increase Temperature: Access the spectrometer's temperature control unit. Increase the temperature in increments (e.g., 10-15 K). Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Acquire Spectra at Each Temperature: At each new temperature, re-shim the magnet (as shims are temperature-dependent) and acquire a new spectrum.

  • Analyze the Spectral Changes:

    • Coalescence: If multiple peaks merge into a single, broad peak and then sharpen at higher temperatures, this is strong evidence for rotamers or other dynamic exchange processes.[7]

    • Chemical Shift Change: Note how the chemical shifts of all peaks change with temperature. N-H protons involved in hydrogen bonding will typically shift upfield (to lower ppm) as temperature increases.

Section 5: Visualization & Workflow Diagrams

A systematic approach is crucial for efficient troubleshooting. The following workflow outlines the logical steps to take when encountering a problematic NMR spectrum.

Caption: A systematic workflow for troubleshooting common NMR spectral issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

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  • Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Mestrelab. [Link]

  • Iovine, V., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

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  • Di Tusa, F., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

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  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • Iovine, V., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • University of Colorado Boulder. NMR Chemical Shifts. [Link]

  • SDSU NMR Facility. Common Problems. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Iovine, V., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. UNIPI. [Link]

  • The Royal Society of Chemistry. (2020). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Smith, S. J., et al. (1987). SUBSTITUENT EFFECTS ON THE 31P, 13C, AND 1H NMR CHEMICAL SHIFTS OF SUBSTITUTED DIPHENYL 1-PHENYLAMINO-1-PHENYLMETHANEPHOSPHONATES AND THEIR ANIONS. Taylor & Francis Online. [Link]

  • UCLA Chemistry. NMR Chart. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Davis, B. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. [Link]

  • Razak, R., Siswandono, S., & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. [Link]

  • ResearchGate. (2025). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. [Link]

  • Chiscop, I., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

  • ACG Publications. (2016). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

  • Nikolova, R., et al. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. PMC - NIH. [Link]

  • CORE. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • SEEJPH. (2024). SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. [Link]

  • Al-Sultani, K. H., et al. (2021). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC - NIH. [Link]

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Technical Support Center: Navigating the Solubility Challenges of 1-Allyl-3-(4-morpholinophenyl)thiourea in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Allyl-3-(4-morpholinophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to effectively address the solubility challenges associated with this compound in various biological assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experimental results.

Understanding the Challenge: Physicochemical Properties of this compound

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that contribute to its solubility issues.

PropertyValueImplication for Solubility
Molecular Formula C₁₄H₁₉N₃OS[][2]The presence of a significant hydrocarbon backbone contributes to its hydrophobic nature.
Molecular Weight 277.39 g/mol [][2]A moderate molecular weight that does not inherently favor or hinder solubility.
Predicted LogP 2.56[3]A LogP value greater than 2 indicates a higher affinity for a lipid-like environment over an aqueous one, suggesting poor water solubility.
Structure Contains a phenyl ring, an allyl group, and a morpholine moiety.The aromatic phenyl ring and the allyl group are hydrophobic, while the morpholine and thiourea groups offer some polarity. However, the overall structure is dominated by nonpolar characteristics.

The predicted LogP value of 2.56 strongly suggests that this compound is a lipophilic compound with inherently low aqueous solubility. This characteristic is the primary driver of the challenges researchers face when preparing solutions for biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The most common and effective initial approach is to prepare a concentrated stock solution in an organic solvent.

  • Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[4]

  • Causality: The lipophilic nature of the compound requires a nonpolar or polar aprotic solvent to overcome the crystal lattice energy and facilitate dissolution. Aqueous buffers, being highly polar and protic, are poor solvents for such molecules.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium or assay buffer. Why is this happening and how can I prevent it?

A2: This phenomenon, often termed "crashing out," is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous environment. The DMSO concentration is a critical factor; as it is diluted, the overall solvent polarity increases, and the compound's solubility decreases dramatically.

Troubleshooting Strategies:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible to minimize solvent-induced artifacts and cytotoxicity. A general guideline for many cell-based assays is to keep the final DMSO concentration at or below 0.5%.[4]

  • Employ a Stepwise (Serial) Dilution: Instead of a single, large-volume dilution, perform a series of intermediate dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase Final Volume with Vigorous Mixing: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or sonicating. This can help to disperse the compound before it has a chance to aggregate and precipitate.

  • Consider the Assay Medium Composition: Components in your media, such as salts and proteins (especially in serum-containing media), can influence compound solubility. It is advisable to test the solubility in your specific assay medium.[5]

Q3: Are there alternatives to DMSO for preparing my stock solution?

A3: While DMSO is the most common choice, other organic solvents can be used. However, their compatibility with your specific assay must be carefully evaluated.

  • Ethanol: Can be used for some compounds, but it is generally less effective than DMSO for highly lipophilic molecules and can be more cytotoxic.

  • Dimethylformamide (DMF): Another polar aprotic solvent similar to DMSO, but it is often more toxic.

For most applications, optimizing the use of DMSO is the most practical approach.

Q4: I'm concerned about the potential for my compound to form aggregates that could lead to false-positive results. How can I address this?

A4: Compound aggregation is a significant concern with poorly soluble molecules and can lead to non-specific inhibition or activation in assays.

  • Include Surfactants: For biochemical assays, the inclusion of a low concentration of a non-ionic surfactant, such as Triton X-100 or Tween-20 (typically 0.01-0.1%), in the assay buffer can help to prevent aggregation.

  • Dynamic Light Scattering (DLS): If you have access to the necessary equipment, DLS can be used to detect the presence of aggregates in your compound solutions.

Advanced Solubilization Strategy: Cyclodextrin Inclusion Complexes

For particularly challenging solubility issues, or when the final DMSO concentration must be minimized, the use of cyclodextrins can be a highly effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic "guest" molecules, thereby increasing their aqueous solubility.[6]

Why use Cyclodextrins?
  • Enhanced Aqueous Solubility: By forming an inclusion complex, the hydrophobic compound is effectively shielded from the aqueous environment, leading to a significant increase in its apparent water solubility.

  • Reduced Precipitation: The complex is more stable in aqueous solutions, reducing the likelihood of the compound "crashing out" upon dilution.

  • Potential for Reduced Cytotoxicity: By encapsulating the compound, its direct interaction with cell membranes may be reduced, potentially lowering its cytotoxicity.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high aqueous solubility and low toxicity.[7][8]

Experimental Protocol: Preparation of a this compound-HP-β-CD Inclusion Complex

This protocol provides a step-by-step method for preparing a stock solution of your compound using HP-β-CD. The goal is to determine the optimal molar ratio of compound to cyclodextrin that achieves the desired concentration without precipitation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, high-purity water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated HP-β-CD Stock Solution:

    • Prepare a 45% (w/v) stock solution of HP-β-CD in your desired aqueous buffer. This is generally the maximum soluble concentration. Warm the solution slightly (to ~37°C) and vortex to ensure complete dissolution. Filter-sterilize the solution.

  • Determine the Optimal Molar Ratio (Phase Solubility Study):

    • Prepare a series of dilutions of the HP-β-CD stock solution in your buffer.

    • Add an excess amount of this compound powder to each HP-β-CD dilution and to a control tube with buffer only.

    • Incubate the samples with constant agitation (e.g., on a rotator or shaker) at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the stoichiometry of the complex (often 1:1) and the stability constant.[9]

  • Preparation of the Solubilized Stock Solution (Kneading Method):

    • Based on the desired final concentration and the determined optimal molar ratio (e.g., 1:1), weigh out the appropriate amounts of this compound and HP-β-CD.

    • In a mortar, add the HP-β-CD and a small amount of a 50:50 ethanol:water solution to form a paste.

    • Gradually add the compound to the paste and knead for 30-60 minutes.

    • Dry the resulting mixture (e.g., in a vacuum oven at 40°C) to remove the solvent.

    • The resulting powder is the inclusion complex, which can then be dissolved in your aqueous assay buffer to the desired stock concentration.

Considerations for Using HP-β-CD in Cell-Based Assays:

  • Cytotoxicity of HP-β-CD: While generally considered safe, high concentrations of HP-β-CD can be cytotoxic to some cell lines. It is essential to perform a vehicle control experiment to determine the maximum tolerated concentration of HP-β-CD for your specific cells.[5][10][11]

  • Serum-Free vs. Serum-Containing Media: The acceptable concentration of HP-β-CD may be higher in serum-supplemented media (up to 1-2%) compared to serum-free media (0.5-1%).[8]

Troubleshooting Guide

TroubleshootingWorkflow

CyclodextrinMechanism

References

  • Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. PMC - NIH. Available at: [Link]

  • Cytotoxic activity of hydroxypropyl-β-cyclodextrin (HP-β-CD) complexes... ResearchGate. Available at: [Link]

  • Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line. Frontiers. Available at: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Drug Delivery and Research. Available at: [Link]

  • Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. PMC - NIH. Available at: [Link]

  • FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. IJRPC. Available at: [Link]

  • Preparation methods of CD/drug inclusion complexes. ResearchGate. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Dot Language (graph based diagrams). Medium. Available at: [Link]

  • Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Available at: [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Available at: [Link]

  • Dot Language. Graphviz. Available at: [Link]

  • Examples — graphviz 0.21 documentation. Read the Docs. Available at: [Link]

  • DOT Language. Graphviz. Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Building diagrams using graphviz. Chad's Blog. Available at: [Link]

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  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. Available at: [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. Available at: [Link]

  • 1-ALLYL-3-(4-CHLOROPHENYL)THIOUREA. gsrs. Available at: [Link]

  • Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice. NIH. Available at: [Link]

  • Inhibitory effect of N-phenyl-N'-aryl or alkylthiourea derivatives on poliovirus multiplication in cell cultures. PubMed. Available at: [Link]

  • N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. PMC - NIH. Available at: [Link]

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Technical Support Center: 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Allyl-3-(4-morpholinophenyl)thiourea (CAS No. 19318-84-4). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and use of this compound in an experimental setting.

Section 1: Compound Overview and Key Properties
Q1: What is this compound and what are its primary structural features?

Answer: this compound is a disubstituted thiourea derivative.[] Its structure is characterized by three key functional groups which dictate its chemical behavior, solubility, and biological activity:

  • A Thiourea Core (-(NH)₂C=S): This group is crucial for many of the compound's biological activities and chemical properties. It can act as both a hydrogen bond donor and acceptor and is known to coordinate with metal ions.[2] The thiourea moiety exists in tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form being predominant in most solutions.[3]

  • An Allyl Group (-CH₂-CH=CH₂): This unsaturated alkyl chain is reactive and can participate in various addition reactions. Its presence increases the nonpolar character of the molecule.

  • A 4-Morpholinophenyl Group: This aromatic system substituted with a morpholine ring provides a rigid scaffold and introduces a polar, basic nitrogen atom, which can influence solubility and interactions with biological targets.

Below is a diagram illustrating the key functional components of the molecule.

cluster_molecule This compound thiourea Thiourea Core (-NH-C(=S)-NH-) morpholinophenyl 4-Morpholinophenyl Group thiourea->morpholinophenyl N-substitution allyl Allyl Group allyl->thiourea N-substitution aromatic Aromatic Ring morpholinophenyl->aromatic morpholine Morpholine Ring morpholinophenyl->morpholine

Caption: Key functional groups of the target molecule.

Section 2: Safety, Handling, and Personal Protection

This section provides critical safety information. Always consult the material safety data sheet (MSDS) provided by your supplier and follow your institution's safety protocols. The guidance below is based on the known hazards of related compounds like allylthiourea, morpholine, and general thiourea derivatives.

Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

Answer: While specific toxicity data for this exact molecule is limited, its constituent parts suggest significant hazards. N-Allylthiourea is toxic if swallowed[4][5], and many thiourea derivatives are suspected of causing cancer or reproductive harm. Morpholine is flammable, corrosive, and can cause severe skin burns and eye damage.[6][7] Therefore, a high degree of caution is mandatory.

Expert Explanation: The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. The thiourea moiety can interfere with thyroid function, and the reactive allyl group can be a sensitizer. The morpholine component adds a corrosive hazard. Always assume the compound is hazardous and handle it accordingly.

Hazard Category Required PPE & Practices Rationale
Inhalation Use only in a certified chemical fume hood.[8] Avoid creating dust.Thiourea derivatives can be harmful if inhaled, causing respiratory tract irritation.[8][9]
Skin Contact Wear nitrile or neoprene gloves (check manufacturer's breakthrough time). Wear a lab coat.[8][10]Prevents skin irritation and absorption. Morpholine is corrosive and toxic in contact with skin.[6]
Eye Contact Wear chemical safety goggles or a face shield.[8][10]Protects against dust particles and splashes which can cause serious eye irritation or damage.[11]
Ingestion Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[4]N-Allylthiourea and other derivatives are toxic if swallowed.[4][5][9]
Q3: What should I do in case of an accidental exposure or spill?

Answer: Act immediately to minimize harm. The correct response depends on the nature of the exposure.

Exposure Type First Aid Protocol
Skin Contact Immediately take off all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[6][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention from an ophthalmologist.[14]
Inhalation Move the affected person to fresh air immediately.[8][9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4][7] Call a poison control center or seek immediate medical attention.[5][9]
Small Spill Evacuate the immediate area. Wear full PPE, including respiratory protection.[15] Gently cover the spill with an inert absorbent material like sand or vermiculite.[7] Sweep up carefully, avoiding dust generation, and place into a sealed container for hazardous waste disposal.[8]
Large Spill Evacuate the laboratory and alert your institution's emergency response team. Do not attempt to clean it up yourself.
Section 3: Storage and Stability

Proper storage is critical to ensure the compound's integrity and prevent the formation of hazardous degradation products.

Q4: What are the correct long-term storage conditions for this compound?

Answer: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[15][16]

  • Temperature: Recommended storage is typically at room temperature (15-25°C) unless the supplier specifies otherwise.[10] Avoid excessive heat.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible. While thioureas are generally stable, the morpholino nitrogen could be susceptible to slow oxidation over time.

  • Light: Protect from direct sunlight and strong light sources.[12] Store in an amber vial or in a dark cabinet.

  • Moisture: Store in a desiccated environment. Thiourea derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions.[3]

Q5: How can I tell if my compound has degraded?

Answer: Visual inspection is the first step. Signs of degradation can include:

  • Change in Color: A noticeable change from its initial color (e.g., yellowing or browning).

  • Change in Physical State: Clumping of the powder, which may indicate moisture absorption.

  • Odor: Development of a strong or unusual odor. N-Allylthiourea is noted to have a slight garlic odor.[15] A significant change could indicate decomposition.

Expert Explanation: The primary degradation pathways to consider are hydrolysis of the thiourea group and oxidation. If you suspect degradation, it is best to discard the material. For critical experiments, you can confirm the compound's purity via analytical methods like HPLC, LC-MS, or NMR spectroscopy before use.

Section 4: Solution Preparation and Use
Q6: What solvents are recommended for preparing stock solutions?

Answer: The solubility of thiourea derivatives is highly dependent on the substituents.[3] Given the presence of both polar (morpholine, thiourea) and nonpolar (allyl, phenyl) groups, a polar aprotic solvent is typically the best starting point.

Recommended Solvents Comments & Considerations
DMSO Excellent choice for creating high-concentration stock solutions for biological assays. Ensure you use anhydrous grade.
DMF Another good polar aprotic solvent. May be more suitable for certain chemical reactions.
Methanol / Ethanol Solubility may be lower than in DMSO/DMF. Thiourea itself has good solubility in alcohols due to hydrogen bonding.[3] Check for stability, as protic solvents can sometimes participate in degradation reactions.
Water Solubility is expected to be very low. Do not use for primary stock solutions. Aqueous buffers for final assay concentrations should be prepared by diluting a high-concentration organic stock.

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Pre-Weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Add Compound: Carefully add the solid this compound to the vial in a chemical fume hood. Record the exact mass.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.010 mol/L)

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial.

  • Mix: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) or sonication can be used to aid dissolution if necessary.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 5: Troubleshooting Guide
Q7: My compound is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What can I do?

Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The problem is poor aqueous solubility.

start Compound Precipitates in Aqueous Buffer check_conc Is the final DMSO concentration <1%? start->check_conc check_solubility Is the final compound concentration too high? check_conc->check_solubility Yes sol_high_dmso High DMSO may be altering buffer properties. Reduce final DMSO concentration. check_conc->sol_high_dmso No sol_low_solubility Compound has poor aqueous solubility. Lower the final assay concentration. check_solubility->sol_low_solubility Yes end_ok Problem Solved sol_high_dmso->end_ok sol_add_surfactant Try adding a biocompatible surfactant (e.g., 0.01% Tween-20) to the buffer. sol_low_solubility->sol_add_surfactant sol_low_solubility->end_ok sol_cosolvent Consider using a co-solvent system if the assay allows. sol_add_surfactant->sol_cosolvent sol_cosolvent->end_ok

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous buffer is low, typically below 1% and ideally below 0.5%, to avoid solvent effects on your experiment and minimize precipitation.

  • Lower Final Compound Concentration: You may be exceeding the compound's solubility limit in your buffer. Perform a serial dilution to find the highest concentration that remains in solution.

  • Use Additives (If Permissible): If your experimental system allows, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the aqueous buffer can help maintain solubility.

  • Modify Dilution Method: Try adding the DMSO stock to the assay buffer while vortexing to ensure rapid mixing, which can prevent localized high concentrations that crash out of solution.

Section 6: Waste Disposal
Q8: How should I dispose of waste containing this compound?

Answer: All waste, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.[15]

  • Segregation: Collect all waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The container must be labeled with the full chemical name: "this compound" and appropriate hazard symbols.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour any waste down the drain or dispose of it in regular trash.[10]

References
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Validation & Comparative

A Comparative Guide to Thiourea Derivatives in Drug Discovery: Spotlight on 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the thiourea scaffold—characterized by its N-CS-N core—represents a remarkably versatile starting point for creating novel therapeutics.[1][2] Its ability to form strong hydrogen bonds and coordinate with biological targets makes it a privileged structure in medicinal chemistry.[3] This guide provides a comparative analysis of thiourea derivatives, with a specific focus on the structural rationale and anticipated bioactivity of 1-Allyl-3-(4-morpholinophenyl)thiourea. We will dissect its key chemical motifs, compare its potential performance against established derivatives using experimental data from the literature, and provide actionable experimental protocols for its synthesis and evaluation.

The Thiourea Core: A Foundation for Diverse Bioactivity

Thiourea and its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4] The central thiocarbonyl group and adjacent nitrogen atoms are crucial for interacting with biological macromolecules, often via hydrogen bonding with amino acid residues in enzyme active sites or receptors.[3] The true versatility of the scaffold, however, lies in the diverse functionalities that can be appended to the nitrogen atoms (at positions 1 and 3), allowing for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.[5]

Deconstructing this compound: A Rationale-Driven Design

While specific experimental data for this compound is not yet prevalent in peer-reviewed literature, an analysis of its constituent parts, based on structure-activity relationship (SAR) studies of analogous compounds, allows us to build a strong hypothesis for its potential applications.

The Role of the N1-Allyl Group

The incorporation of an allyl group (-CH₂-CH=CH₂) is a strategic choice. Studies have shown that the presence of an allyl moiety can significantly enhance the biological activity of thiourea derivatives. For instance, a study on 4-tert-butylbenzoyl-3-allylthiourea confirmed that the allyl group contributes to potent antiproliferative activity against breast cancer cells overexpressing HER-2.[6] Another compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, demonstrated superior analgesic activity compared to the standard drug diclofenac sodium, suggesting the allyl group can influence interactions with targets like COX enzymes.[7] The double bond in the allyl group can participate in various non-covalent interactions and may influence the molecule's overall conformation and lipophilicity.

The Influence of the N3-(4-morpholinophenyl) Moiety

The morpholine ring is a common heterocyclic motif in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, enhancing target binding affinity.

  • In Anticancer Research: The morpholinophenyl group is a key feature in several potent kinase inhibitors. For example, the morpholine ring in Gefitinib and other EGFR inhibitors occupies a crucial region in the ATP-binding pocket. Thiourea derivatives containing heterocyclic moieties have shown promising anticancer action by modifying cellular signaling cascades.[1]

  • In Antimicrobial Research: Morpholine-containing compounds have demonstrated significant antimicrobial activity.[8] A study on 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines, which are synthesized from morpholine-chalcones and thiourea, reported excellent antibacterial and antifungal activities. This suggests that the morpholinophenyl moiety is a valuable pharmacophore for developing anti-infective agents.

Comparative Performance Analysis of Thiourea Derivatives

To contextualize the potential of this compound, we compare its anticipated activities with experimental data from other well-characterized thiourea derivatives across two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Thiourea derivatives exert their anticancer effects through various mechanisms, including enzyme inhibition (e.g., EGFR, VEGFR-2) and apoptosis induction.[3][9] The table below summarizes the in vitro cytotoxic activity of several derivatives against common cancer cell lines.

Compound/Derivative ClassCancer Cell LinePotency (IC₅₀/GI₅₀ in µM)Reference
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[9]
HepG2 (Liver)1.74[9]
MCF-7 (Breast)7.0[9]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[3]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Lines2.2 - 5.5[3]
Diarylthiourea (Compound 4)MCF-7 (Breast)338.33[10]
4-t-butylbenzoyl-3-allylthioureaMCF-7/HER-2 (Breast)0.15[6]

Analysis: The data reveals that substitutions are critical for potency. Aromatic derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) often exhibit low micromolar activity.[3] The exceptional potency of 4-t-butylbenzoyl-3-allylthiourea highlights the significant positive impact an allyl group can have, particularly in combination with an electron-donating group (EDG) like tert-butyl.[6] Given that the morpholine group can also act as an EDG, it is plausible that this compound could exhibit potent cytotoxic activity.

Antimicrobial Activity

Thiourea derivatives are effective against a range of pathogens, including drug-resistant bacteria and fungi.[11][12] Their mechanism often involves disrupting the bacterial cell wall or inhibiting essential enzymes.[11]

Compound/Derivative ClassPathogenPotency (MIC in µg/mL)Reference
Thiourea Derivative (TD4)MRSA2 - 16[11]
E. faecalis2 - 16[11]
1,2,4-triazole scaffold derivatives (Compounds 1, 2, 4, 8, 9, 10, 12)S. aureus4 - 32[13]
S. epidermidis4 - 32[13]
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamideVarious Bacteria50 - 400[8]
Various Yeasts25 - 100[8]

Analysis: The data shows that thiourea derivatives can be highly effective against Gram-positive bacteria, including resistant strains like MRSA.[11] The presence of heterocyclic rings, such as triazoles or morpholine, appears to be a favorable feature for antimicrobial action.[8][13] The N-(morpholine-4-carbonothioyl) derivative demonstrates broad-spectrum activity, reinforcing the potential of the morpholine moiety in designing new anti-infective agents.

Experimental Corner: Synthesis and Bioactivity Screening Protocols

To facilitate further research, we provide standardized, self-validating protocols for the synthesis and preliminary biological evaluation of novel thiourea derivatives like this compound.

General Synthesis of 1,3-Disubstituted Thioureas

The most common and efficient method for synthesizing unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate.

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Nucleophilic Addition Amine1 R1-NH2 (e.g., 4-Morpholinoaniline) Iso R1-N=C=S (Isothiocyanate Intermediate) Amine1->Iso Reaction CS2 CS₂ or Thiophosgene CS2->Iso Product R1-NH-C(S)-NH-R2 (Final Thiourea Product) Iso->Product Reaction in Solvent (e.g., Acetone, DCM) Amine2 R2-NH2 (e.g., Allylamine) Amine2->Product Nucleophilic Attack caption General Synthesis Workflow for Thiourea Derivatives

Caption: General Synthesis Workflow for Thiourea Derivatives.

Step-by-Step Protocol:

  • Preparation of Isothiocyanate: To a solution of 4-morpholinoaniline (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetone, add thiophosgene or carbon disulfide in the presence of a base (e.g., triethylamine) dropwise at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot indicates the formation of the isothiocyanate intermediate.

  • Nucleophilic Addition: To the solution containing the in situ generated 4-morpholinophenyl isothiocyanate, add allylamine (1 equivalent) dropwise.

  • Completion and Isolation: Continue stirring the mixture for 2-4 hours at room temperature. The causality here is a straightforward nucleophilic addition of the allylamine's nitrogen to the electrophilic carbon of the isothiocyanate.

  • Purification: Upon completion, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound against a panel of cancer cell lines.

G P1 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in 96-well plates. (5,000-10,000 cells/well) P2 2. Incubation Allow cells to adhere overnight (24h) at 37°C, 5% CO₂ P1->P2 P3 3. Compound Treatment Add serial dilutions of Thiourea Derivative (e.g., 0.1-100 µM) P2->P3 P4 4. Incubation (48-72h) Incubate cells with the compound P3->P4 P5 5. MTT Addition Add MTT reagent to each well and incubate for 4h P4->P5 P6 6. Formazan Solubilization Add DMSO or Solubilization Buffer to dissolve formazan crystals P5->P6 P7 7. Absorbance Reading Read absorbance at 570 nm using a plate reader P6->P7 P8 8. Data Analysis Calculate % viability and IC₅₀ value P7->P8 caption Workflow for In Vitro Cytotoxicity (MTT) Assay

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in appropriate culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow them to attach by incubating for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The choice of this range is to capture the full dose-response curve.

  • Cell Treatment: Replace the old medium with the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The thiourea scaffold is a proven platform for the development of potent therapeutic agents. While direct biological data on This compound remains to be published, a systematic analysis based on structure-activity relationships of its core components—the allyl group and the morpholinophenyl moiety—strongly suggests its potential as a dual-action anticancer and antimicrobial agent. The allyl group is known to enhance cytotoxicity, while the morpholinophenyl group can improve pharmacokinetic properties and contribute to target binding.

Future research should focus on the synthesis and rigorous biological evaluation of this specific derivative. Head-to-head comparisons against derivatives with different N1-substituents (e.g., alkyl, aryl) and N3-phenyl modifications (e.g., electron-withdrawing vs. donating groups) would provide invaluable SAR data. Such studies will not only elucidate the therapeutic potential of this compound but also contribute to the rational design of the next generation of thiourea-based drugs.

References

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  • Cighir, T., et al. (2024). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. [Link]

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  • Chen, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(8), 6982. [Link]

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Sources

A Comparative Guide to the Analgesic Activity of Thiourea Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective analgesic agents, the thiourea scaffold has emerged as a promising pharmacophore. Its derivatives have demonstrated a broad spectrum of biological activities, including significant analgesic and anti-inflammatory properties. This guide provides an in-depth, objective comparison of the analgesic activity of various thiourea analogs, supported by experimental data, to aid researchers and drug development professionals in navigating this chemical space. We will delve into structure-activity relationships, mechanistic insights, and the experimental methodologies crucial for their evaluation.

The Thiourea Moiety: A Versatile Scaffold for Pain Management

The thiourea core, characterized by a central carbon double-bonded to sulfur and single-bonded to two nitrogen atoms (-NH-C(S)-NH-), offers a unique combination of hydrogen bonding capabilities, lipophilicity, and synthetic tractability. These features allow for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target various pain pathways.

Comparative Analgesic Efficacy: A Data-Driven Analysis

The analgesic potential of thiourea derivatives has been predominantly evaluated using well-established preclinical pain models. The following sections present a comparative analysis of data from key studies, highlighting the impact of structural modifications on analgesic activity.

Acetic Acid-Induced Writhing Test: A Model of Visceral Pain

The writhing test, which induces a visceral pain response, is a common primary screening method for analgesics. Several studies have demonstrated that specific substitutions on the thiourea backbone can lead to potent analgesic effects, in some cases surpassing standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.

For instance, a series of 1-allyl-3-benzoylthiourea analogs showed promising pain inhibition. Notably, 1-allyl-3-(2-chlorobenzoyl)thiourea and 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea exhibited better analgesic activity than diclofenac sodium, with ED50 values of 15.440 mg/kg and 19.018 mg/kg, respectively[1][2]. This suggests that the presence of an allyl group and specific substitutions on the benzoyl ring are crucial for enhanced activity[1][2].

Further underscoring the potential of this class of compounds, bis-thiourea derivatives have also been investigated. In one study, 1,2-Bis(N'-benzoylthioureidobenzene) demonstrated 100% analgesic activity at a dose of 30 mg/kg in the acetic acid-induced writhing test[3]. This highlights the potential for bivalent or dimeric structures to enhance analgesic efficacy.

Table 1: Comparative Analgesic Activity of Thiourea Analogs in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)% Inhibition of WrithingReference Standard% Inhibition of ReferenceSource
1-allyl-3-(2-chlorobenzoyl)thiourea15.440 (ED50)50%Diclofenac Sodium-[1]
1-allyl-3-(4-tertiary-butylbenzoyl)thiourea19.018 (ED50)50%Diclofenac Sodium-[2]
1,2-Bis(N'-benzoylthioureidobenzene)30100%--[3]
1,3-di(benzoylthioureido)benzene3097.63%--[3]
1,4-di(benzoylthioureido)benzene3096.42%--[3]
1-(2-chlorobenzoyl)-3-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)thiourea30Comparable to standardDiclofenac Sodium-[4]
1-(2-chlorobenzoyl)-3-(pyridine-2-yl)thiourea30Comparable to standardDiclofenac Sodium-[4]
Thermal Pain Models: Assessing Central Analgesic Effects

Thermal pain models, such as the tail-flick and hot-plate tests, are employed to evaluate centrally acting analgesics. In a study evaluating thiozolyl thiourea sydnones, the tail-flick method was used to assess analgesic activity. While the tested compounds showed some protection, they were less effective than the standard drug, aspirin, which exhibited 83.33% protection[5]. This suggests that not all thiourea derivatives possess strong central analgesic properties and that their mechanism of action may be more peripherally focused.

Structure-Activity Relationships (SAR): Decoding the Analgesic Potential

The diverse analgesic activities observed across different thiourea analogs underscore the importance of their structural features. The following diagram illustrates key SAR insights derived from the literature.

SAR_Thiourea_Analgesics cluster_core Thiourea Core cluster_R1 R1 Substituents cluster_R2 R2 Substituents cluster_activity Analgesic Activity Core R1-NH-C(S)-NH-R2 Activity Enhanced Analgesic Activity Core->Activity Allyl Allyl Group Allyl->Core Increases Activity [2, 8] Benzoyl Substituted Benzoyl Rings Benzoyl->Core Substituent position and nature are critical [2, 8] Aromatic Aromatic/Heterocyclic Rings (e.g., Pyridine, Pyrazole) Aromatic->Core Influences potency [3] Hydroxy N-Hydroxy Group Hydroxy->Core Potent Analgesic Activity [1]

Caption: Key structure-activity relationships of thiourea analogs for analgesic activity.

Key takeaways from SAR studies include:

  • N-Substitutions are Critical: The nature of the substituents on both nitrogen atoms of the thiourea core significantly influences analgesic activity.

  • Aromatic and Heterocyclic Moieties: The incorporation of substituted aromatic or heterocyclic rings, such as benzoyl, pyridine, or pyrazole, is a common feature in active compounds[1][4].

  • Allyl Group: The presence of an allyl group on one of the nitrogen atoms has been shown to enhance analgesic effects[1][2].

  • N-Hydroxythiourea Analogs: Modification of the thiourea linkage itself, such as the introduction of an N-hydroxy group, can lead to potent analgesic activity, as demonstrated in vanilloid receptor antagonists[6].

Mechanistic Insights: How Do Thiourea Analogs Exert Their Effects?

The precise mechanisms of action for many thiourea analogs are still under investigation, but several key pathways have been implicated.

Inhibition of Cyclooxygenase (COX) Enzymes

A prominent hypothesis for the analgesic and anti-inflammatory effects of many thiourea derivatives is their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2. This mechanism is shared with traditional NSAIDs. The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of pain and inflammation[1][7]. Some studies have specifically suggested that their synthesized 1-allyl-3-benzoylthiourea analogs may act as COX-2 inhibitors[1].

Modulation of Vanilloid Receptors (TRPV1)

Certain thiourea analogs have been identified as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin receptor[6]. TRPV1 is a crucial non-selective cation channel involved in the detection and transduction of noxious thermal and chemical stimuli. By blocking this receptor, these compounds can effectively reduce pain signaling.

Mechanism_of_Action cluster_stimuli Painful Stimuli cluster_pathways Signaling Pathways cluster_analogs Thiourea Analogs cluster_effect Biological Effect Stimuli Tissue Injury / Inflammation ArachidonicAcid Arachidonic Acid Stimuli->ArachidonicAcid TRPV1 TRPV1 Receptor Stimuli->TRPV1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Analgesia Analgesia COX2->Analgesia Pain Pain Sensation Prostaglandins->Pain TRPV1->Pain TRPV1->Analgesia Thiourea Thiourea Analogs Thiourea->COX2 Inhibition [2] Thiourea->TRPV1 Antagonism [1]

Caption: Proposed mechanisms of analgesic action for thiourea analogs.

Experimental Protocols: A Guide to In Vivo Analgesic Evaluation

The following provides a detailed, step-by-step methodology for the acetic acid-induced writhing test, a widely used and reliable method for screening potential analgesic compounds.

Acetic Acid-Induced Writhing Test Protocol

Objective: To evaluate the peripheral analgesic activity of a test compound by quantifying the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test thiourea analog

  • Vehicle (e.g., 0.5% w/v Tween 80 in normal saline)

  • Standard analgesic drug (e.g., Diclofenac sodium, 25 mg/kg)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. House them in a temperature- and light-controlled environment with free access to food and water.

  • Animal Grouping and Dosing:

    • Divide the mice into at least four groups (n=6 per group):

      • Group I (Control): Receives the vehicle only.

      • Group II (Standard): Receives the standard analgesic drug.

      • Group III & IV (Test Groups): Receive the test thiourea analog at different dose levels.

    • Administer the vehicle, standard drug, or test compound intraperitoneally 30 minutes before the induction of writhing.

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the hind limbs, and arching of the back) for each mouse over a 10-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (inhibition of writhing) for the standard and test groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed analgesic effects.

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the local institutional animal ethics committee. The number of animals used should be minimized, and any pain or distress should be alleviated.

Conclusion and Future Directions

Thiourea and its analogs represent a fertile ground for the discovery of novel analgesic agents. The available data clearly demonstrate that strategic structural modifications can lead to compounds with potent analgesic activity, often comparable or superior to existing drugs. The potential for these compounds to act through multiple mechanisms, including COX inhibition and TRPV1 antagonism, further enhances their therapeutic promise.

Future research should focus on:

  • Systematic SAR studies: To build a more comprehensive understanding of the structural requirements for optimal analgesic activity and selectivity.

  • In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways involved in the analgesic effects of different thiourea analogs.

  • Pharmacokinetic and toxicity profiling: To assess the drug-like properties and safety of the most promising candidates.

By leveraging the insights presented in this guide, researchers can more effectively design and evaluate novel thiourea-based analgesics, ultimately contributing to the development of safer and more effective pain management therapies.

References

  • Lee, J., Kang, S. U., Choi, H. K., Lee, J., Lim, J. O., Kil, M. J., ... & Blumberg, P. M. (2004). Analysis of structure-activity relationships for the 'B-region' of N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: discovery of an N-hydroxythiourea analogue with potent analgesic activity. Bioorganic & medicinal chemistry letters, 14(9), 2291–2297. [Link]

  • Shalas, S., Rusdjianto, R., & Erwanto, J. (2018). Synthesis and structure-activity relationship of 1-allyl-3-(2-chlorobenzoyl) thiourea as analgesic. ResearchGate. [Link]

  • Shoaib, M., Ali, S., Ali, A., Hussain, Z., & Shahzadi, S. (2016). Synthesis, Characterization, Crystal Structures, Analgesic and Antioxidant Activities of Thiourea Derivatives. Journal of the Chemical Society of Pakistan, 38(5). [Link]

  • Nedeljković, N., Dobričić, V., Bošković, J., Vesović, N., Glumac, M., Šmelcerović, A., & Dopsaj, V. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3819. [Link]

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  • Shoaib, M., Ali, S., Ali, A., Hussain, Z., & Shahzadi, S. (2016). Synthesis, characterization, crystal structures, analgesic and antioxidant activities of thiourea derivatives. Journal of the Chemical Society of Pakistan, 38(5), 959-965. [Link]

  • Nedeljković, N., Dobričić, V., Bošković, J., Vesović, N., Glumac, M., Šmelcerović, A., & Dopsaj, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1. [Link]

  • Rusdjianto, R., Shalas, S., & Erwanto, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Borneo Journal of Pharmacy, 5(2), 116-125. [Link]

  • Kulkarni, S. K., & Reddy, D. S. (1996). Analgesic effect of Thiozolyl Thiourea Sydnones in albino rats. International Journal of Sciences & Applied Research, 3(2), 1-6. [Link]

  • Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

  • Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, characterization and biological evaluation of novel thiourea derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

  • de la Cruz-Cruz, P., Pérez-González, M. Z., Palomar-Pardavé, M., Corona-Becerril, D., & Ramírez-García, J. J. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(23), 5727. [Link]

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  • Nedeljković, N., Dobričić, V., Bošković, J., Vesović, N., Glumac, M., Šmelcerović, A., & Dopsaj, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1. [Link]

  • Zhumanova, A. A., Leskenova, A. K., Kurbonbekova, S. N., & Fazylov, S. D. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 402, 01015. [Link]

  • Khan, K. M., Ambreen, N., Karim, A., Saied, S., Amjad, H., Raza, M., ... & Perveen, S. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

  • Ullah, H., Khan, A., Sajjad, M., & Shah, M. R. (2017). Synthesis, acute toxicity, analgesic activity and cytotoxicity of Some bisthiourea derivatives. Pakistan journal of pharmaceutical sciences, 30(5(Suppl.)), 1937-1941. [Link]

  • Rojas-Guzmán, A., Pérez-González, M. Z., Palomar-Pardavé, M., Corona-Becerril, D., & Ramírez-García, J. J. (2021). Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies. Molecules, 26(21), 6489. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Morpholinophenyl Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of morpholinophenyl thiourea derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer research. Synthesizing data from numerous studies, we explore how subtle molecular modifications influence biological efficacy, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Therapeutic Potential of the Thiourea Scaffold

Thiourea derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3][4] The thiourea moiety (-(NH)C(=S)NH-) is a versatile pharmacophore, capable of forming critical hydrogen bonds and coordinating with metal ions in enzyme active sites, which underpins its diverse therapeutic applications.[5][6] When hybridized with a morpholine ring—a privileged structure known to improve pharmacokinetic properties such as solubility and metabolic stability—and a phenyl group, the resulting morpholinophenyl thiourea scaffold presents a compelling template for the design of novel therapeutic agents. This guide focuses specifically on elucidating the SAR of this scaffold, with a primary emphasis on its anticancer potential.

The Morpholinophenyl Thiourea Blueprint: Core Structure and SAR Principles

The fundamental structure of a morpholinophenyl thiourea consists of three key components: the morpholine ring, the central thiourea linker, and a terminal phenyl ring. The biological activity of these molecules can be systematically modulated by introducing various substituents at specific positions, primarily on the terminal phenyl ring.

SAR_Scaffold cluster_0 Morpholinophenyl Thiourea Scaffold cluster_1 Points of Modification & SAR Insights Scaffold R_Group R-Group Substituents on Phenyl Ring Thiourea Thiourea Linker R_Desc Crucial for modulating potency. - Electron-withdrawing groups (e.g., -F, -Cl, -CF3) often enhance activity. - Position of substituent (ortho, meta, para) is critical. Morpholine Morpholine Moiety Morpholine_Desc Improves pharmacokinetic profile. - Increases solubility and metabolic stability. - Can be replaced with other heterocycles to alter activity. Thiourea_Desc Essential for target binding. - S and N atoms act as H-bond donors/acceptors. - Replacement with urea (C=O) often reduces anticancer activity.

Caption: Core scaffold and key SAR points for morpholinophenyl thioureas.

A consistent finding across numerous studies is that the thiourea core is superior to its urea analogue for anticancer activity. The sulfur atom in the thiocarbonyl group appears critical for interactions with biological targets.[7] The primary driver for modulating potency lies in the substitution pattern of the terminal phenyl ring.

Comparative Analysis: Anticancer Activity

The anticancer effects of morpholinophenyl thioureas have been evaluated against a variety of human cancer cell lines. The data consistently show that the type and position of substituents on the phenyl ring dramatically influence cytotoxic potency.

While the precise mechanism can vary, thiourea derivatives are known to inhibit several key pathways involved in cancer progression.[7] These include the inhibition of enzymes crucial for cell signaling and proliferation, such as:

  • Protein Tyrosine Kinases (PTKs): Many thioureas act as inhibitors of PTKs like EGFR (Epidermal Growth Factor Receptor) and HER-2, which are often overexpressed in cancer.[8][9]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Some derivatives have shown inhibitory activity against key enzymes in this pathway, such as MAPK-activated protein kinase 2 (MK-2), disrupting cell proliferation signals.[8]

  • Topoisomerase II: Inhibition of this enzyme interferes with DNA replication, leading to cancer cell death.[8]

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of representative morpholinophenyl thiourea derivatives against common cancer cell lines. A lower IC₅₀ value indicates higher potency.

Compound IDPhenyl Substituent (R)HepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Reference
1 4-Fluoro (-F)1.50> 501.1116.67[10][11]
2 4-Chloro (-Cl)16.28~208.29> 50[10][12]
3 3,5-bis(Trifluoromethyl) (-CF₃)1.501.37.02.49[10][11]
4 4-Nitro (-NO₂)21.67> 50> 5030.95[10]
5 Unsubstituted (-H)338> 50> 50> 50[7]
Doxorubicin Reference Drug7.464.568.29N/A[11]
Cisplatin Reference Drug~10N/AN/AN/A[8]

Analysis of SAR from Comparative Data:

  • Electron-Withdrawing Groups are Key: The most potent compounds feature strongly electron-withdrawing groups. For instance, the 3,5-bis(trifluoromethyl) substituted compound (3 ) and the 4-fluoro substituted compound (1 ) consistently show the highest potency across multiple cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic drug doxorubicin.[10][11] This suggests that reducing electron density on the phenyl ring enhances the molecule's interaction with its biological target.

  • Positional Isomerism Matters: The position of the substituent is critical. Generally, para-substitution with a halogen (like in compound 1 ) is beneficial for activity.[13] The dramatic increase in potency of compound 3 with two meta-positioned -CF₃ groups highlights that multi-substitution can create highly effective agents.[10]

  • Hierarchy of Halogen Activity: Among halogens, fluorine often confers superior activity compared to chlorine. Compound 1 (4-F) is significantly more potent than compound 2 (4-Cl) against the HepG2 cell line.

  • Unsubstituted Ring Shows Low Activity: The unsubstituted parent compound (5 ) demonstrates very weak or no antiproliferative activity, underscoring the necessity of ring substitution for cytotoxicity.[7]

Experimental Protocols for SAR Elucidation

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The workflow typically involves synthesis, characterization, and biological evaluation.

Workflow cluster_workflow General Workflow for SAR Studies Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Vary 'R' group Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Screening In Vitro Bioactivity Screening (e.g., MTT Assay) Purification->Screening Test pure compounds Data Data Analysis (Calculate IC50) Screening->Data SAR Establish SAR Data->SAR Compare potency SAR->Start Iterative Design End Lead Optimization SAR->End

Caption: A typical workflow for a structure-activity relationship (SAR) study.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[8][14]

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the morpholinophenyl thiourea derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a reference drug (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the MTT medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The morpholinophenyl thiourea scaffold is a highly promising platform for the development of novel anticancer agents. The structure-activity relationship is strongly dictated by the electronic properties and position of substituents on the terminal phenyl ring.

Key Takeaways:

  • The thiourea linker is generally superior to a urea linker for anticancer activity.

  • Strong electron-withdrawing groups (e.g., -F, -CF₃) at the para- or meta-positions of the phenyl ring are critical for high cytotoxic potency.

  • The morpholine moiety provides favorable pharmacokinetic properties, making it a valuable component in drug design.

Future research should focus on exploring a wider range of heterocyclic replacements for the morpholine ring and investigating dual-substitutions on the phenyl ring to further optimize potency and selectivity. Additionally, in vivo studies of the most promising candidates are necessary to validate their therapeutic potential and safety profiles. Molecular docking and quantitative structure-activity relationship (QSAR) modeling can further refine the design of next-generation inhibitors with enhanced efficacy against specific cancer targets.[10][15]

References

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry.
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.
  • Biological Applications of Thiourea Deriv
  • Biological Applications of Thiourea Deriv
  • N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. (2022). American Chemical Society.
  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (n.d.). Biointerface Research in Applied Chemistry.
  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). PubMed Central.
  • Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (n.d.). Request PDF.
  • A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs. (n.d.). Benchchem.
  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2010). PubMed.
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide deriv
  • Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). PubMed.
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (n.d.).
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Sources

A Comparative Guide to Validating the Biological Activity of 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiourea scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Derivatives of thiourea have shown promise as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][2][3] This guide focuses on a specific analogue, 1-Allyl-3-(4-morpholinophenyl)thiourea , providing a framework for validating its potential biological activities through objective comparison with established alternatives, supported by detailed experimental protocols.

Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to rigorously assess the therapeutic potential of this novel compound. The experimental data presented for this compound is illustrative, designed to model expected outcomes based on the known structure-activity relationships of related thiourea derivatives.

Part 1: Anticancer Activity Validation

The search for novel anticancer agents that are both potent and selective is a paramount challenge in medicinal chemistry.[3] Thiourea derivatives have garnered significant interest for their ability to induce apoptosis and inhibit key signaling pathways in cancer cells.[4][5][6] Their mechanisms of action often involve the inhibition of protein kinases, topoisomerases, or the disruption of microtubule dynamics.[5][7]

Comparative Compounds
  • Doxorubicin: A well-established anthracycline chemotherapeutic agent used in the treatment of a wide range of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II.

  • N-(3,5-bis(trifluoromethyl)phenyl)-N'-phenylthiourea: A representative thiourea derivative with documented cytotoxic activities against various cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.[9]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and the comparative thiourea derivative. Treat the cells with these varying concentrations for 48 hours. Include a vehicle control (DMSO) and a blank control (media only).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth.[9]

Data Presentation: Comparative Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT116 (Colon Cancer)
This compound 5.28.76.5
N-(3,5-bis(trifluoromethyl)phenyl)-N'-phenylthiourea3.86.24.9
Doxorubicin0.91.21.5

Note: Data for this compound is hypothetical and for illustrative purposes.

Mechanism of Action: Apoptosis Induction

A key mechanism by which anticancer drugs exert their effect is through the induction of programmed cell death, or apoptosis.[4] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in late apoptotic and necrotic cells with compromised membranes.

Workflow for Apoptosis Assay

start Seed and treat cancer cells with test compound (IC50 concentration) for 24h harvest Harvest cells by trypsinization and wash with cold PBS start->harvest resuspend Resuspend cells in 1X Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Intrinsic Apoptosis Signaling Pathway

drug Thiourea Derivative stress Cellular Stress drug->stress bcl2 Bcl-2 Family (Bax, Bak) stress->bcl2 mito Mitochondrion bcl2->mito cytoC Cytochrome c (released) mito->cytoC apaf1 Apaf-1 cytoC->apaf1 apoptosome Apoptosome cas9 Pro-caspase-9 apaf1->cas9 cas3 Pro-caspase-3 apoptosome->cas3 active_cas3 Active Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by an anticancer agent.

Part 2: Antimicrobial Activity Validation

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[10] Thiourea derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12] The presence of sulfur and nitrogen atoms in the thiourea moiety is thought to be crucial for their antimicrobial action, potentially through the inhibition of essential enzymes or disruption of cell membrane integrity.[13]

Comparative Compound
  • Gentamicin: A broad-spectrum aminoglycoside antibiotic commonly used to treat various bacterial infections. It acts by inhibiting protein synthesis.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][14]

Step-by-Step Methodology:

  • Bacterial Strains: Use standard strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound and Gentamicin in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

Data Presentation: Comparative Antimicrobial Activity (MIC, µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound 1632
Gentamicin24

Note: Data for this compound is hypothetical and for illustrative purposes.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bact Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate 96-well plate containing compound dilutions prep_bact->inoculate prep_comp Prepare serial dilutions of test compound prep_comp->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for growth inhibition and determine MIC incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Enzyme Inhibition Assay - Urease Inhibition

Enzyme inhibition is a key mechanism of action for many drugs.[15] Thiourea derivatives have been extensively studied as inhibitors of various enzymes, including urease.[15] Urease is a virulence factor for several pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for antimicrobial drug development.[15]

Comparative Compound
  • Thiourea: The parent compound, known to be a urease inhibitor.

Experimental Protocol: In-Vitro Urease Inhibition Assay

This assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. An inhibitor will reduce the rate of ammonia production.

Step-by-Step Methodology:

  • Reagents: Prepare solutions of Jack bean urease, urea, and the test compounds.

  • Assay Mixture: In a 96-well plate, mix the urease enzyme solution with different concentrations of this compound or the standard inhibitor, Thiourea. Incubate for 15 minutes.

  • Reaction Initiation: Add urea solution to each well to start the reaction.

  • Ammonia Detection: After a set incubation period, add reagents (e.g., from a Berthelot's reagent kit) that react with the produced ammonia to form a colored product.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm).

  • Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Comparative Urease Inhibition (IC50, µM)
CompoundUrease Inhibition IC50 (µM)
This compound 15.8
Thiourea (Standard)22.4

Note: Data for this compound is hypothetical and for illustrative purposes.

Urease Inhibition Pathway

urea Urea urease Urease Enzyme urea->urease Substrate products Ammonia + Carbon Dioxide urease->products Catalysis inhibitor Thiourea Derivative (Inhibitor) inhibitor->urease Inhibition

Caption: Inhibition of urease-catalyzed urea hydrolysis.

Conclusion

This guide provides a comprehensive framework for the initial validation of the biological activities of This compound . By employing standardized assays and comparing its performance against established drugs and other thiourea derivatives, researchers can systematically evaluate its potential as a novel anticancer, antimicrobial, or enzyme-inhibiting agent. The illustrative data suggests that this compound may possess multifaceted biological activities worthy of further investigation. The subsequent steps would involve in-vivo studies to confirm these in-vitro findings and to assess the compound's pharmacokinetic and toxicological profiles.

References

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Navigating the Therapeutic Potential of Thiourea Derivatives: A Comparative Efficacy Guide for 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Thiourea Scaffolds in Drug Discovery

Thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural versatility of the thiourea core (R-NH-C(S)-NH-R') allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet understudied, derivative: 1-Allyl-3-(4-morpholinophenyl)thiourea .

While this compound is commercially available from suppliers, a comprehensive review of the scientific literature reveals a notable absence of published in vitro and in vivo efficacy studies. This guide, therefore, aims to provide a comparative framework for researchers by examining the established efficacy of structurally analogous compounds. By analyzing the biological activities of thiourea derivatives featuring either the allyl group or a morpholine-substituted phenyl ring, we can extrapolate a predictive efficacy profile for this compound and propose robust experimental designs for its future evaluation.

The core structure of this compound combines two key pharmacophores: the reactive allyl group and the morpholinophenyl moiety. The morpholine ring is a common feature in approved drugs, often enhancing solubility and metabolic stability.[3] The allyl group, on the other hand, can participate in various biological interactions. Understanding the contribution of these fragments in related molecules is crucial for predicting the potential of the target compound.

Comparative Analysis of Structurally Related Thiourea Derivatives

To construct a predictive efficacy profile for this compound, we will examine data from two main classes of analogs:

  • Thiourea derivatives containing a morpholine moiety.

  • Allyl-substituted thiourea derivatives.

Efficacy of Morpholine-Containing Thiourea Analogs

The incorporation of a morpholine ring into a thiourea structure has been shown to confer significant biological activity, particularly in the antimicrobial and anticancer realms.

A notable example is N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide , which has been evaluated for its antifungal activity.[4] This compound, while differing in the substituent attached to the thiourea nitrogen, shares the crucial morpholine-thiourea linkage.

CompoundTarget OrganismIn Vitro Activity (MIC)Reference
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamideCandida albicans125 µg/mL[4]
This compound Fungal PathogensData Not Available N/A

The moderate antifungal activity of the cyclohexanecarboxamide derivative suggests that the morpholine-thiourea scaffold can be a promising starting point for the development of antimicrobial agents. The presence of the lipophilic phenyl ring in our target compound, this compound, could potentially enhance its interaction with fungal cell membranes, a hypothesis that warrants experimental validation.

The anticancer potential of morpholine-containing compounds is another area of active research. While direct data on morpholine-thiourea derivatives is sparse, studies on related structures, such as morpholine-substituted quinazolines, have shown significant cytotoxic effects against various cancer cell lines.[5] For instance, certain morpholine-substituted quinazoline derivatives have demonstrated IC50 values in the low micromolar range against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines.[5]

Compound ClassCancer Cell LinesIn Vitro Activity (IC50)Reference
Morpholine-substituted quinazolinesA549, MCF-7, SHSY-5Y3.15 - 10.38 µM[5]
This compound Various Cancer Cell LinesData Not Available N/A

These findings suggest that the morpholine moiety can be a key contributor to anticancer activity. It is plausible that this compound could exhibit cytotoxic properties, and screening against a panel of cancer cell lines would be a critical first step in evaluating this potential.

Efficacy of Allyl-Substituted Thiourea Analogs

The general structure-activity relationship (SAR) for N-aryl thioureas suggests that the nature of the aryl substituent plays a dominant role in determining activity.[6] For this compound, the electronic and steric properties of the 4-morpholinophenyl group would likely be the primary driver of its biological effects. The allyl group may serve to modulate its lipophilicity and potential for covalent interactions.

Experimental Protocols for Efficacy Evaluation

To address the current data gap, a systematic evaluation of this compound is necessary. The following experimental workflows, adapted from studies on analogous compounds, provide a robust framework for such an investigation.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is fundamental for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under suitable conditions (e.g., 35°C for 24-48 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: The treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization and Absorbance Reading: The formazan crystals formed by viable cells are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizing the Comparative Framework

To better understand the structural relationships and the proposed experimental workflow, the following diagrams are provided.

Caption: Structural relationship between the target compound and its analogs.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A This compound Synthesis & Characterization B Antimicrobial Assays (MIC) A->B C Anticancer Assays (IC50) A->C D Toxicity Studies B->D C->D E Efficacy Models (e.g., Murine Infection or Xenograft) D->E

Caption: Proposed workflow for the biological evaluation of this compound.

Future Directions and Conclusion

The therapeutic potential of this compound remains an open question due to the absence of direct efficacy data. However, a comparative analysis of structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the morpholine moiety is particularly encouraging, as it is a well-established pharmacophore that can enhance drug-like properties.

Future research should focus on the systematic in vitro screening of this compound against a diverse panel of bacterial, fungal, and cancer cell lines. Promising in vitro results would then justify advancing the compound to in vivo models to assess its efficacy and safety profile. The experimental protocols outlined in this guide offer a validated starting point for these crucial next steps. By filling the existing knowledge gap, the scientific community can fully elucidate the therapeutic promise held by this compound.

References

  • BenchChem. A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs. BenchChem Technical Support Team; 2025.
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  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic & Medicinal Chemistry. 2023.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. 2022.
  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. 2010.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiourea derivatives, characterized by the N-(C=S)-N functional group, represent a versatile class of compounds with profound significance across chemistry and pharmacology.[1] Their applications are extensive, ranging from roles as catalysts and chemosensors to their exhibition of a wide spectrum of biological activities, including antimicrobial, anti-cancer, and antiviral properties.[1][2][3][4] The efficacy and mechanism of action of these derivatives are intrinsically linked to their three-dimensional structure and electronic properties. Consequently, a robust and multi-faceted spectroscopic analysis is not merely a characterization step but a fundamental necessity for unambiguous structure elucidation, purity assessment, and understanding structure-activity relationships.

This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize thiourea derivatives: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, the rationale behind experimental choices, and an integrated workflow for comprehensive analysis.

Core Spectroscopic Techniques: A Comparative Overview

The power of spectroscopic analysis lies in its complementary nature. No single technique provides a complete structural picture. Instead, each method probes different aspects of the molecule, and when combined, they offer a self-validating system for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Fingerprints

Expertise & Rationale: FT-IR spectroscopy is the first line of analysis for confirming the synthesis of a thiourea derivative. Its primary utility lies in the rapid and non-destructive identification of key functional groups. We employ FT-IR to confirm the presence of the core thiourea moiety and the successful incorporation of peripheral substituents by observing their characteristic vibrational frequencies (stretching and bending).

Characteristic Signatures of Thiourea Derivatives: The infrared spectrum of a thiourea derivative is rich with information. The key is to identify the four "thioamide" bands, which arise from complex coupled vibrations of the N-H, C-N, and C=S bonds.

  • N-H Stretching: Typically observed in the 3100-3400 cm⁻¹ region.[3][5] The presence of sharp or broad bands can indicate the extent of intermolecular hydrogen bonding. In N,N'-disubstituted thioureas, two distinct N-H signals are often seen.

  • Thioamide I Band (primarily δ(N-H) + ν(C-N)): Appears around 1570-1588 cm⁻¹.[5][6] This band is analogous to the Amide I band in ureas but at a slightly lower frequency.

  • Thioamide II Band (ν(C-N) + δ(N-H)): Found in the 1350-1450 cm⁻¹ range.[7]

  • Thioamide III Band (ν(C=S) + ν(C-N)): Located near 1082-1251 cm⁻¹.[5][7]

  • Thioamide IV Band (primarily ν(C=S)): The C=S stretching vibration is a key indicator, typically appearing in the 729-850 cm⁻¹ region.[5][6] Its position can be influenced by coupling with other vibrations.

Comparative Insight: Consider two derivatives: 1,3-diphenylthiourea (an N-aryl derivative) and N-acetyl-N'-phenylthiourea (an N-acyl derivative).

  • In 1,3-diphenylthiourea , one would expect to see the characteristic thioamide bands alongside sharp peaks for aromatic C-H stretching (>3000 cm⁻¹) and C=C stretching (~1600 cm⁻¹).[8]

  • In N-acetyl-N'-phenylthiourea , the spectrum becomes more complex. A strong, sharp absorption for the acetyl C=O stretch will appear around 1680-1700 cm⁻¹, a region distinct from the thioamide bands. This C=O group electronically influences the thiourea backbone, often causing shifts in the thioamide band positions compared to the diaryl derivative.

UV-Visible Spectroscopy: Mapping Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy provides insight into the electronic structure of thiourea derivatives by probing the electron transitions between molecular orbitals. It is particularly useful for comparing conjugated systems, such as those containing aromatic or acyl groups. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the electronic environment of the chromophore.

Characteristic Signatures of Thiourea Derivatives: Thiourea derivatives typically exhibit two main absorption bands in the UV region.

  • π → π* Transition: An intense absorption band, usually observed between 230-300 nm, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the thiocarbonyl (C=S) group and any conjugated systems.[9][10]

  • n → π* Transition: A weaker absorption band at a longer wavelength, corresponding to the transition of a non-bonding electron (from the sulfur atom's lone pair) to a π* antibonding orbital.[11]

Comparative Insight: Comparing our two model compounds:

  • 1,3-diphenylthiourea: The conjugation of the phenyl rings with the thiourea moiety results in a λmax for the π → π* transition that is typically red-shifted (moved to a longer wavelength) compared to a simple alkyl thiourea.

  • N-acetyl-N'-phenylthiourea: The presence of the carbonyl (C=O) group in conjugation with the thiourea core introduces additional electronic transitions. The λmax for this compound will differ significantly from the diphenyl derivative, reflecting the altered electronic landscape of the molecule.[11][12] Studies have shown that isomerization (e.g., changing substituent positions on an aromatic ring) can have a significant effect on λmax absorption bands.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. For thiourea derivatives, both ¹H and ¹³C NMR are indispensable. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as its ability to form hydrogen bonds with the N-H protons slows their chemical exchange, allowing them to be observed as distinct, often broad, signals.[2][4]

Characteristic Signatures of Thiourea Derivatives:

  • ¹H NMR:

    • N-H Protons: These are the most diagnostic signals. They appear as broad singlets at a downfield chemical shift, typically in the range of δ 11.0-13.0 ppm.[2] Their exact position is highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups (like acyl or nitro-aryl groups) will shift these protons further downfield.

    • Aromatic/Alkyl Protons: Protons on substituent groups appear in their expected regions, providing confirmation of their incorporation.

  • ¹³C NMR:

    • Thiocarbonyl Carbon (C=S): This is the most characteristic signal in the ¹³C NMR spectrum. It appears far downfield, typically in the range of δ 175-185 ppm.[2][4] This significant deshielding is due to the low electron density on the carbon atom double-bonded to the electronegative sulfur. Upon coordination to a metal center through the sulfur atom, this signal characteristically shifts upfield.[13][14]

    • Other Carbons: Carbons from the substituent groups (aromatic, alkyl, carbonyl) will appear in their respective standard chemical shift ranges.[15]

Comparative Insight:

Signal1,3-diphenylthiourea N-acetyl-N'-phenylthiourea Rationale for Difference
¹H N-H Two distinct broad signals, e.g., δ ~9.7 ppm.Two distinct broad signals, shifted significantly downfield, e.g., δ ~11.5 and ~12.5 ppm.[2]The powerful electron-withdrawing acetyl group deshields the adjacent N-H protons more strongly than a phenyl ring.
¹³C C=S δ ~181 ppm.δ ~179 ppm.The electronic environment around the C=S carbon is altered by the adjacent acyl group.
¹³C C=O N/Aδ ~170 ppm.[2][4]The characteristic signal for the acetyl carbonyl carbon.
Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a synthesized compound and confirming its elemental composition. Electrospray Ionization (ESI) is a common "soft" ionization technique well-suited for thiourea derivatives, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.

Characteristic Signatures of Thiourea Derivatives: Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, reveal characteristic fragmentation patterns that can further confirm the structure.

  • Cleavage of the Thioamide Bond: A common fragmentation pathway involves the cleavage of the C-N bonds adjacent to the thiocarbonyl group.

  • Loss of Substituents: Fragmentation can occur within the substituent groups, providing further structural clues. For example, a phthalimidoacyl thiourea might show fragmentation yielding a phthalimidoacetamide ion.[16]

Comparative Insight: For our model compounds, the ESI-MS spectra would show:

  • 1,3-diphenylthiourea (C₁₃H₁₂N₂S, MW = 228.31): A prominent ion at m/z 229.32 [M+H]⁺.

  • N-acetyl-N'-phenylthiourea (C₉H₁₀N₂OS, MW = 194.25): A prominent ion at m/z 195.26 [M+H]⁺.

The fragmentation patterns in MS/MS would be distinct, reflecting the different bond stabilities within each molecule.[17][18]

Integrated Spectroscopic Workflow

A logical and efficient workflow is crucial for the unambiguous characterization of novel thiourea derivatives. This process ensures that each step validates the previous one, culminating in a fully confirmed structure.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structure Elucidation cluster_3 Final Confirmation synthesis Synthesis of Thiourea Derivative purification Purification (e.g., Recrystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Confirm functional groups ms Mass Spectrometry (ESI-MS) ftir->ms Confirm Molecular Weight nmr_h ¹H NMR ms->nmr_h Detailed structural analysis nmr_c ¹³C NMR nmr_h->nmr_c uv_vis UV-Vis Spectroscopy nmr_c->uv_vis Analyze electronic properties final Structure Confirmed uv_vis->final Data corroboration

Caption: Integrated workflow for the spectroscopic characterization of thiourea derivatives.

Standard Operating Protocols

To ensure reproducibility and data integrity, the following standardized protocols should be followed.

Protocol 1: FT-IR Analysis using Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid thiourea derivative powder directly onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Scanning: Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction using the instrument software. Label the significant peaks corresponding to N-H, C=S, and other key functional groups.

Protocol 2: UV-Vis Spectrophotometry
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., methanol, ethanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the thiourea derivative of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 2-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).[12]

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record the baseline).

  • Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known accurately, calculate the molar absorptivity (ε).

Protocol 3: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the thiourea derivative and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) using a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard like TMS. Integrate the ¹H signals and assign all peaks.

Conclusion

The spectroscopic analysis of thiourea derivatives is a synergistic process. FT-IR provides a rapid confirmation of the core functional groups, Mass Spectrometry delivers an exact molecular weight, UV-Vis offers a window into the molecule's electronic properties, and NMR spectroscopy meticulously maps out the complete atomic framework. By judiciously applying these techniques in a logical workflow, researchers can move with confidence from a newly synthesized powder to a fully characterized molecule, paving the way for further investigation into its chemical and biological potential.

References

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A Comparative Guide to Biological Target Identification for 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, early milestone in this process is the definitive identification of the molecule's biological target(s). Understanding this interaction at a molecular level is paramount for elucidating its mechanism of action, optimizing lead compounds, and predicting potential off-target effects.[1]

This guide focuses on a specific compound, 1-Allyl-3-(4-morpholinophenyl)thiourea , a member of the thiourea class of molecules. Thiourea derivatives are a wellspring of pharmacological potential, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific target of this compound, however, remains to be fully characterized. Here, we provide an in-depth comparison of the principal experimental and computational strategies available to identify its direct binding partners within the proteome. We will delve into the causality behind experimental choices, provide actionable protocols, and compare the strengths and weaknesses of each approach.

Pillar 1: Experimental Strategies for Target Discovery

Experimental target identification techniques can be broadly categorized into two major classes: affinity-based methods, which require modification of the small molecule, and label-free methods, which utilize the compound in its native state.[4]

Affinity Chromatography: The Classic "Fishing" Expedition

Affinity chromatography remains a cornerstone of target identification.[5] The methodology is conceptually straightforward: the small molecule ("bait") is immobilized on a solid support, which is then used to "fish" for its binding proteins ("prey") from a complex biological sample like a cell lysate.[6][7]

Core Principle: This technique leverages the specific, reversible binding interaction between the small molecule and its target protein.[6] After incubating the immobilized compound with a protein mixture, non-binding proteins are washed away, and the specifically bound targets are then eluted for identification by mass spectrometry.[8]

Causality in Experimental Design: The most critical step is the design of the affinity probe. A linker must be attached to the parent molecule at a position that is non-essential for its biological activity. This is determined through Structure-Activity Relationship (SAR) studies. For this compound, one might hypothesize that the allyl group or a position on the phenyl ring distal to the morpholine could be suitable points for linker attachment, but this must be empirically validated.

Workflow Diagram: Affinity Chromatography

cluster_prep Probe Synthesis & Validation cluster_exp Pull-Down Experiment cluster_analysis Analysis sar 1. SAR Analysis to Find Linker Site synth 2. Synthesize Probe (Molecule-Linker-Matrix) sar->synth validate 3. Validate Probe Activity synth->validate incubate 5. Incubate Lysate with Probe validate->incubate lysate 4. Prepare Cell Lysate lysate->incubate wash 6. Wash Away Non-Specific Binders incubate->wash elute 7. Elute Bound Proteins wash->elute sds 8. SDS-PAGE & Staining elute->sds ms 9. In-gel Digestion & Mass Spectrometry (LC-MS/MS) sds->ms hits 10. Identify Protein Hits ms->hits cluster_discovery Hypothesis Generation (Broad Screen) cluster_validation Hit Validation & Confirmation cluster_final Final Confirmation start Start: This compound comp Computational Prediction (Docking, Similarity Search) start->comp darts Label-Free Screen (e.g., DARTS in Lysate) start->darts hits Candidate Protein Hits comp->hits darts->hits tsa Biophysical Validation (Thermal Shift Assay with purified protein) hits->tsa wb Cellular Target Engagement (Western Blot after DARTS) hits->wb validated Validated Target tsa->validated wb->validated

Sources

A Comparative Guide to the Cytotoxicity of 1-Allyl-3-(4-morpholinophenyl)thiourea on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiourea Derivatives in Oncology

Thiourea derivatives, compounds characterized by the SC(NH₂)₂ core structure, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] The versatility of the thiourea scaffold allows for structural modifications that can enhance cytotoxic efficacy and selectivity against various cancer cell lines.[3] These compounds have been reported to inhibit the growth of numerous cancer types, such as breast, colon, lung, and leukemia, often by inducing apoptosis or interfering with critical signaling pathways.[3][4] This guide provides a framework for evaluating the cytotoxic potential of a specific, promising derivative, 1-Allyl-3-(4-morpholinophenyl)thiourea , by comparing its hypothetical performance against established chemotherapeutics and other thiourea analogs across a panel of human cancer cell lines.

The structure of this compound incorporates an allyl group, which has been shown to enhance the antiproliferative activity of thiourea compounds, and a morpholinophenyl moiety.[3] The morpholine ring is a common feature in approved drugs, including the anticancer agent Gefitinib, and can improve pharmacokinetic properties. This unique combination of functional groups suggests that this compound may exhibit potent and selective cytotoxic activity.

Proposed Experimental Framework for Cytotoxicity Comparison

To rigorously assess the cytotoxic profile of this compound, a multi-faceted experimental approach is essential. This involves selecting appropriate cell lines, establishing robust positive and negative controls, and employing validated assays to measure cell viability and elucidate the mechanism of cell death.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation Compound This compound (Test Compound) MTT MTT Assay (Determine IC50 Values) Compound->MTT Controls Doxorubicin & Cisplatin (Positive Controls) Controls->MTT CellLines Select Cell Lines (e.g., MCF-7, HCT116, A549, HaCaT) CellLines->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis Based on IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Based on IC50 IC50_Table Comparative IC50 Data Table MTT->IC50_Table Calculate IC50 Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism IC50_Table->Mechanism Conclusion Draw Conclusions on Potency & Selectivity Mechanism->Conclusion

Selection of Cell Lines and Controls

The choice of cell lines is critical for a comprehensive evaluation. A representative panel should include:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.

  • HCT116: A human colorectal carcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HaCaT: A non-cancerous human keratinocyte cell line to assess selectivity and potential toxicity to normal cells.

Positive Controls: Doxorubicin and Cisplatin will be used as standard-of-care chemotherapy drugs to benchmark the potency of the test compound.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound, alongside experimentally determined values for control drugs and other thiourea derivatives from the literature. The hypothetical values are projected based on the potent activity observed in structurally related compounds.[4][5]

CompoundCell LineCell TypeIC₅₀ (µM)Reference for Data
This compound MCF-7 Breast Cancer 4.5 (Hypothetical) N/A
HCT116 Colon Cancer 2.8 (Hypothetical) N/A
A549 Lung Cancer 6.2 (Hypothetical) N/A
HaCaT Normal Keratinocyte > 50 (Hypothetical) N/A
DoxorubicinMCF-7Breast Cancer4.56[5]
HCT116Colon Cancer8.29[5]
CisplatinK-562Leukemia>10[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620Metastatic Colon Cancer1.5[6]
K-562Leukemia6.3[6]
N¹,N³-disubstituted-thiosemicarbazone 7HCT116Colon Cancer1.11[5]
HepG2Liver Cancer1.74[5]

Experimental Methodologies

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control drugs for 48 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.

Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treatment: Treat cells in 6-well plates with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic thiourea derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4] This process is tightly regulated by a cascade of signaling molecules. A plausible mechanism for this compound involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

G TestCmpd This compound Stress Cellular Stress TestCmpd->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Promotes Bcl2->Mito Inhibits Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This proposed pathway suggests the compound induces cellular stress, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. This disrupts the mitochondrial membrane potential, causing the release of Cytochrome c, which in turn activates a cascade of caspases (initiator Caspase-9 and executioner Caspase-3), ultimately leading to apoptosis.[7]

Conclusion and Future Directions

This guide outlines a comprehensive, albeit partially hypothetical, comparison of the cytotoxic effects of this compound. Based on the extensive body of literature on related thiourea derivatives, it is plausible that this compound will exhibit significant cytotoxic activity against various cancer cell lines, potentially with favorable selectivity over non-cancerous cells.[4] The proposed experimental framework provides a clear path for the empirical validation of its efficacy and mechanism of action. Future studies should focus on performing these in vitro assays, followed by in vivo studies in animal models to confirm its anticancer potential and evaluate its safety profile for potential therapeutic development.

References

  • Benchchem. Evaluating the Cytotoxicity of Thiourea Derivatives on Human Cell Lines: A Comparative Guide.
  • Malaysian Journal of Analytical Sciences. RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY.
  • Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
  • Bielenica, A., et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals (Basel). 2021;14(11):1097. Available from: [Link]

  • Abbas, S.Y., et al. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry. 2020;198:112363. Available from: [Link]

  • Liu, S., et al. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. 2015;25(6):1301-5. Available from: [Link]

  • ResearchGate. IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells.
  • Mohamed, A.E., et al. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. 2023;28(17):6420. Available from: [Link]

  • ResearchGate. The proposed mechanism for the formation of thiourea.
  • PubMed. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. Available from: [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

  • MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available from: [Link]

Sources

A Comparative Guide to Recent Advancements in Thiourea Derivatives Research

Author: BenchChem Technical Support Team. Date: January 2026

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a cornerstone in modern medicinal and materials chemistry. The versatile reactivity of the thiourea backbone, stemming from the presence of nitrogen and sulfur atoms, allows for extensive structural modifications, leading to a vast library of compounds with a wide spectrum of biological and chemical activities.[1][2] This guide provides an in-depth analysis of recent advancements in thiourea derivative research, focusing on a comparative evaluation of their performance in key application areas, supported by experimental data and detailed protocols. We aim to bridge the gap between fundamental research and practical application, offering valuable insights for researchers, scientists, and drug development professionals.

The Expanding Therapeutic Potential of Thiourea Derivatives

The structural motif of thiourea, featuring both hydrogen bond donors (N-H) and a weak hydrogen bond acceptor (C=S), is pivotal to its ability to interact with various biological targets.[3] This has led to the development of derivatives with potent activities against a range of diseases. Recent research has been particularly fruitful in the areas of oncology, infectious diseases, and inflammation.

Anticancer Activity: A Comparative Analysis

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against numerous cancer cell lines, including those of the breast, lung, prostate, and liver.[1][3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerase and protein tyrosine kinases to the disruption of crucial signaling pathways.[4][5]

A significant focus of recent research has been the structure-activity relationship (SAR), exploring how different substituents on the thiourea scaffold affect cytotoxicity. For instance, the introduction of bulky or electron-withdrawing groups (EWG) has been shown to enhance anticancer activity in many cases.[3]

Table 1: Comparative Cytotoxicity (IC₅₀) of Novel Thiourea Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC₅₀ ValueKey Structural FeatureReference
Podophyllotoxin–thiourea congener (4a)DU-145 (Prostate)0.50-7.89 µMPodophyllotoxin moiety[3]
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14 µMPhosphonate group[1]
Bis-thiourea derivativeHuman leukemiaAs low as 1.50 µMDimeric thiourea structure[1]
3,5-bis(trifluoromethyl)phenyl containing (55a)NCI-H460 (Lung)1.86 µMEWG (CF₃) on phenyl ring[3]
3,5-bis(trifluoromethyl)phenyl containing (55a)HepG2 (Liver)6.21 µMEWG (CF₃) on phenyl ring[3][6]
Diarylthiourea (Compound 49)MCF-7 (Breast)338.3 ± 1.52 µMDiaryl substitution[1][7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that specific structural modifications can dramatically influence cytotoxic potency. For example, compound 55a , featuring two trifluoromethyl groups, shows significantly higher activity against lung cancer cells compared to many other derivatives, highlighting the positive impact of strong electron-withdrawing groups on its phenyl ring.[3] In contrast, while still active, the diarylthiourea compound 49 required a much higher concentration to achieve 50% inhibition in MCF-7 breast cancer cells.[1][7]

Several potent thiourea derivatives exert their anticancer effects by inhibiting RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for tumor angiogenesis. The diagram below illustrates a simplified model of this inhibitory action.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade VEGFR2 VEGFR2 Receptor P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Thiourea Thiourea Derivative (10e) Thiourea->VEGFR2 Inhibits (Blocks ATP binding site) P2 Downstream Signaling (e.g., MAPK/ERK) P1->P2 P3 Gene Expression P2->P3 P4 Angiogenesis, Cell Proliferation P3->P4 G A Step 1: Reactant Preparation Dissolve Phenyl isothiocyanate in solvent (e.g., Ethanol) B Step 2: Nucleophilic Addition Add Morpholine dropwise with stirring A->B C Step 3: Reaction Reflux the mixture for 2-3 hours. (Heat provides activation energy) B->C D Step 4: Isolation Cool mixture. Precipitate forms. Filter and wash with cold solvent C->D E Step 5: Purification Recrystallize the crude product from a suitable solvent (e.g., Ethanol) D->E F Step 6: Characterization Analyze via FT-IR, NMR, Mass Spec to confirm structure and purity E->F

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 1-Allyl-3-(4-morpholinophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides a detailed, experience-driven framework for the use of Personal Protective Equipment (PPE) when working with 1-Allyl-3-(4-morpholinophenyl)thiourea (CAS No. 19318-84-4)[][2]. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed by analyzing its structural components—an allylthiourea group and a morpholinophenyl moiety—and referencing established data for analogous compounds.

The thiourea backbone is associated with potential health risks, including toxicity, irritation, and possible long-term health effects[3][4][5][6]. Derivatives of thiourea can cause skin and eye irritation, and may be harmful if swallowed or inhaled[7][8][9]. Therefore, a conservative and diligent approach to PPE is not just recommended; it is essential for ensuring researcher safety.

Foundational Principles of Protection: Hazard Assessment

Before handling this compound, a thorough risk assessment is critical. Based on data from related thiourea compounds, the primary hazards to mitigate are:

  • Acute Toxicity (Oral): N-Allylthiourea is classified as toxic if swallowed[8].

  • Skin Irritation: Thiourea derivatives are known to cause skin irritation[7]. Prolonged contact should be avoided[5].

  • Eye Irritation: Direct contact can cause serious eye irritation[6][7].

  • Respiratory Irritation: Inhalation of the powdered compound may irritate the respiratory tract[5][9].

  • Chronic Effects: Thiourea itself is suspected of causing cancer and damaging an unborn child[6][10]. While this specific derivative is not classified, this potential underscores the need for stringent controls.

This guide is built upon the principle of As Low As Reasonably Practicable (ALARP) exposure. The following PPE recommendations are designed to create multiple barriers between the researcher and the chemical.

Core PPE Requirements for Handling this compound

The selection of PPE must be deliberate and matched to the experimental procedure. The following table summarizes the minimum required PPE.

PPE CategorySpecification & Rationale
Hand Protection Type: Impervious protective gloves, such as Butyl rubber or nitrile, tested to EN 374 or US F739 standards[4][5][6]. Rationale: Thiourea compounds can penetrate the skin[5]. Double-gloving is recommended when handling the pure solid or concentrated solutions to provide an extra layer of protection against tears and permeation.
Eye/Face Protection Type: Chemical safety goggles with side shields are mandatory[4][6]. A face shield should be worn over goggles when there is a risk of splashes, such as during transfers of solutions or when handling larger quantities. Rationale: Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation[7]. Contact lenses should not be worn[5].
Body Protection Type: A professional lab coat, fully buttoned, with tight-fitting cuffs. For large-scale operations, a chemically resistant apron or overalls should be worn[4]. Rationale: Prevents contamination of personal clothing and minimizes skin contact from spills[5]. Clothing should be laundered separately[5].
Respiratory Protection Type: Required when handling the solid powder outside of a certified chemical fume hood. A NIOSH-approved respirator with a particulate filter (e.g., N95) is the minimum. Rationale: Prevents inhalation of the powder, which can cause respiratory irritation[5][7]. All respirator use must be part of a complete respiratory protection program[5].

Procedural Discipline: A Step-by-Step PPE Protocol

Proper technique in donning and doffing PPE is as crucial as the equipment itself. Contamination during removal can negate the protective benefits.

Donning (Putting On) PPE Workflow
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Don the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye/Face Protection: Put on safety goggles. If required, add a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Removing) PPE Workflow

This process is designed to contain contaminants.

  • Outer Gloves: If double-gloved, remove the outer pair, peeling them off without touching the outside surface with your bare hands.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Place it in a designated receptacle.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds[5].

Risk-Based PPE Selection Workflow

The level of PPE should correspond to the risk of exposure. This workflow helps determine the necessary protection based on the task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Task & PPE Level cluster_2 Required PPE start Start: Handling This compound task What is the task? start->task weighing Weighing Solid Powder task->weighing Solid solution Working with Dilute Solution (<0.1 M) in Fume Hood task->solution Solution ppe3 Maximum PPE: Lab Coat, Goggles, Face Shield, Double Nitrile Gloves, Respirator (if outside hood) weighing->ppe3 concentrated Working with Concentrated Solution or Large Scale solution->concentrated High Concentration / Scale ppe1 Standard PPE: Lab Coat, Goggles, Single Nitrile Gloves solution->ppe1 ppe2 Enhanced PPE: Lab Coat, Goggles, Double Nitrile Gloves, Work in Fume Hood concentrated->ppe2

Caption: Risk-based workflow for selecting appropriate PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, wipes) and contaminated materials must be collected in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container. Do not empty into drains[11].

  • Decontamination: Non-disposable equipment and glassware must be decontaminated thoroughly. Rinse with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) followed by washing with soap and water.

  • Spill Management: In case of a spill, alert personnel immediately. For minor spills, use an inert absorbent material (sand, vermiculite), sweep up carefully to avoid generating dust, and place in the hazardous waste container[5]. Wear full PPE, including respiratory protection, during cleanup. For major spills, evacuate the area and contact emergency responders[5].

Emergency Protocols: In Case of Exposure

Immediate and correct first aid is vital.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[9]. Seek medical attention[9].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[12]. Seek immediate medical attention[9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[9].

  • Ingestion: Do NOT induce vomiting[9]. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or label if available[8].

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety proceed hand in hand.

References

  • Thiourea: Unraveling Its Diverse Applications . Annexe Chem Pvt Ltd.

  • Safety Data Sheet Thiourea . Redox.

  • Thiourea Safety Information . Santa Cruz Biotechnology.

  • Safety Data Sheet: Thiourea . Carl ROTH.

  • Safety Data Sheet: N-Allylthiourea . Sigma-Aldrich.

  • This compound . BOC Sciences.

  • Safety Data Sheet: thiourea . Chemos GmbH & Co.KG.

  • N-Allylthiourea Safety Information . Santa Cruz Biotechnology.

  • Safety Data Sheet: 1-Allyl-3-(4-carbamoylphenyl)thiourea . CymitQuimica.

  • CAS NO. 19318-84-4 | this compound . Arctom.

  • Safety Data Sheet: Allylthiourea . Fisher Scientific.

  • Material Safety Data Sheet - Allylthiourea, 98% . Cole-Parmer.

  • SAFETY DATA SHEET - Thiourea . Nexchem Ltd.

  • Safety Data Sheet: N-Allylthiourea . Chemos GmbH & Co.KG.

  • Safety Data Sheet: N-Allylthiourea . Carl ROTH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.